molecular formula C11H10ClN3O B1347832 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine CAS No. 339279-00-4

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine

Cat. No.: B1347832
CAS No.: 339279-00-4
M. Wt: 235.67 g/mol
InChI Key: RBTFSKPPOOHKOI-UHFFFAOYSA-N
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Description

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTFSKPPOOHKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363103
Record name 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine
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Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339279-00-4
Record name 4-Chloro-6-(methoxymethyl)-2-(3-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339279-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Introduction: A Versatile Scaffold in Drug Discovery

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational structures in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The unique arrangement of a chloro substituent, a methoxymethyl group, and a pyridinyl moiety on the pyrimidine core imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex molecular architectures.

Notably, this compound serves as a key intermediate in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its structural features allow for selective elaboration, enabling the synthesis of potent and specific inhibitors of various protein kinases.

Physicochemical and Spectral Properties

Precise experimental data for this compound is not widely available in public literature. However, based on the analysis of its constituent functional groups and data from structurally related compounds, the following properties can be predicted.

PropertyPredicted Value
Molecular Formula C₁₁H₁₀ClN₃O
Molecular Weight 235.67 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DCM, Chloroform, and Methanol
Melting Point Not established; likely a crystalline solid with a defined melting point
Boiling Point Not established; likely to decompose at high temperatures

Spectral Data Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings, as well as singlets for the methoxy and methylene protons of the methoxymethyl group. The aromatic region would display characteristic splitting patterns for the pyridin-3-yl group.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbon atoms of the pyrimidine and pyridine rings, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. Signals for the methoxymethyl group would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common approach involves the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent, followed by chlorination.

A potential synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 3-Pyridinecarboxamidine D 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one A->D B Ethyl 4-methoxyacetoacetate B->D C Base (e.g., NaOEt) C->D E 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one G This compound E->G F Chlorinating Agent (e.g., POCl₃) F->G

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 3-pyridinecarboxamidine hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 4-methoxyacetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrimidinone intermediate.

Step 2: Synthesis of this compound

  • Suspend the pyrimidinone intermediate from Step 1 in phosphorus oxychloride (POCl₃) (excess).

  • Heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Transformations

The reactivity of this compound is primarily dictated by the presence of the electron-deficient pyrimidine ring and the labile chlorine atom at the 4-position. This chlorine is susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of its utility as a synthetic intermediate.

Reactivity_Diagram cluster_SnAr Nucleophilic Aromatic Substitution (SₙAr) cluster_Coupling Cross-Coupling Reactions Target This compound Amine R-NH₂ Target->Amine SₙAr Alcohol R-OH Target->Alcohol SₙAr Thiol R-SH Target->Thiol SₙAr Boronic_Acid R-B(OH)₂ (Suzuki) Target->Boronic_Acid Pd Catalyst Organotin R-Sn(Bu)₃ (Stille) Target->Organotin Pd Catalyst Product_Amine 4-Amino-substituted pyrimidine Amine->Product_Amine Product_Alkoxy 4-Alkoxy-substituted pyrimidine Alcohol->Product_Alkoxy Product_Thioether 4-Thioether-substituted pyrimidine Thiol->Product_Thioether Product_Suzuki 4-Aryl/Alkyl-substituted pyrimidine Boronic_Acid->Product_Suzuki Product_Stille 4-Aryl/Alkyl-substituted pyrimidine Organotin->Product_Stille

Caption: Key chemical transformations of the target compound.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to the introduction of diverse functional groups at the 4-position, which is often crucial for modulating the biological activity of the final molecule.

  • Suzuki-Miyaura Coupling: The chloro group can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters. This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.

  • Stille Coupling: Similar to Suzuki coupling, Stille coupling with organotin reagents can also be employed to form C-C bonds at the 4-position.

The pyridin-3-yl moiety can also undergo transformations, such as N-oxidation or quaternization, although these reactions might require specific conditions to avoid competing reactions at the pyrimidine ring.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The pyrimidine core serves as a scaffold that can be appropriately substituted to fit into the ATP-binding pocket of various kinases.

For instance, derivatives of this compound could potentially target signaling pathways implicated in cell proliferation, survival, and angiogenesis, which are hallmarks of cancer.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylation Cascade Kinase_Inhibitor Pyrimidine-based Kinase Inhibitor Kinase_Inhibitor->Downstream_Kinase Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Kinase->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway.

The ability to readily modify the 4-position of the pyrimidine ring allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. By introducing different substituents through the reactions described above, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

It is crucial to consult the SDS of structurally related compounds and to perform a thorough risk assessment before handling this chemical.

References

Due to the limited availability of specific literature for this compound, this reference list includes sources for analogous compounds and general pyrimidine chemistry that support the information presented in this guide.

  • Information on a related compound, 4-chloro-6-(methoxymethyl)pyrimidin-2-amine, can be found on chemical supplier websites such as Guidechem.
  • General information on the use of pyrimidines in drug discovery can be found in various review articles. For example, "The role of pyrimidine in medicinal chemistry" provides a broad overview of the importance of this scaffold. (A specific paper with this exact title may vary, but numerous reviews on this topic are available in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry).
  • Patents related to kinase inhibitors often describe the synthesis of pyrimidine-based intermediates.

A Technical Guide to the Structural Elucidation of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, pyridinylpyrimidine scaffolds are of significant interest due to their prevalence in kinase inhibitors and other therapeutic agents. The precise and unambiguous determination of their molecular structure is a foundational requirement for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide outlines a comprehensive, multi-technique workflow for the structural elucidation of a novel compound, 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. We will detail an integrated analytical approach leveraging High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure reproducible and self-validating results. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Analytical Challenge

The target molecule, this compound, presents a classic structural puzzle. It comprises three key fragments: a substituted pyrimidine core, a pyridine ring, and a methoxymethyl side chain. The primary analytical objectives are to:

  • Confirm the elemental composition and molecular weight.

  • Unambiguously assign every proton and carbon atom in the structure.

  • Verify the connectivity between the constituent fragments, specifically the linkage points of the pyridine ring and the methoxymethyl group to the pyrimidine core.

To achieve this, we will employ a logical workflow that begins with a broad confirmation of identity and proceeds to a detailed, atom-by-atom mapping of the molecular architecture.

The Elucidation Workflow: A Strategic Overview

A robust structural elucidation strategy relies on the integration of orthogonal analytical techniques. Mass spectrometry provides the global molecular formula, while NMR spectroscopy offers a detailed view of the atomic framework and connectivity.[1][2]

Elucidation_Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation MS High-Resolution MS (ESI-TOF) Data_Integration Data Integration & Structure Assembly MS->Data_Integration Provides Elemental Formula (C₁₁H₁₀ClN₃O) NMR_1D 1D NMR (¹H, ¹³C/DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs 2D setup NMR_2D->Data_Integration Provides Atomic Connectivity Final_Structure Final Confirmed Structure Data_Integration->Final_Structure

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Formula

3.1. Rationale and Causality

Before delving into the intricate details of atomic connectivity, it is imperative to confirm the elemental composition. HRMS, particularly with a time-of-flight (TOF) analyzer, provides mass accuracy to within a few parts per million (ppm). This precision is sufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a high degree of confidence in the molecular formula. Furthermore, the presence of a chlorine atom provides a distinct isotopic signature that serves as an invaluable internal validation point.[3][4]

3.2. Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive (to protonate the basic nitrogen atoms).

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 100 - 120 °C.

    • Data Acquisition: Acquire data for 1-2 minutes to ensure sufficient signal averaging.

3.3. Data Interpretation and Expected Results

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

ParameterExpected Value for C₁₁H₁₀ClN₃ORationale
Monoisotopic Mass (M) 235.05399Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
[M+H]⁺ (³⁵Cl) 236.06126The exact mass of the protonated molecule containing the ³⁵Cl isotope.
[M+H]⁺ (³⁷Cl) 238.05831The exact mass of the protonated molecule containing the ³⁷Cl isotope.
Isotopic Ratio ~3:1 (M:M+2)The natural abundance of ³⁵Cl to ³⁷Cl is approximately 75.8% to 24.2%, resulting in a characteristic 3:1 ratio for the ion cluster.[3][4]

The observation of an ion cluster at m/z 236.06 and 238.05 in a ~3:1 ratio provides definitive evidence for the presence of one chlorine atom and confirms the elemental formula C₁₁H₁₀ClN₃O.

Multinuclear & Multidimensional NMR Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[1][5] We will use a suite of experiments to build the structure piece by piece.

4.1. Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Standard Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

4.2. ¹H NMR: Proton Environment Mapping

  • Rationale: ¹H NMR identifies all unique proton environments in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) provide initial clues about the structure.

  • Expected Signals:

    • Pyridine Ring: Four aromatic protons with distinct chemical shifts and coupling patterns (doublet, triplet, doublet of doublets) characteristic of a 3-substituted pyridine.

    • Pyrimidine Ring: One isolated aromatic proton (singlet).

    • Methoxymethyl Group: A singlet for the -OCH₃ protons (~3.4 ppm) and a singlet for the -CH₂- protons (~4.5 ppm).

4.3. ¹³C & DEPT-135 NMR: Carbon Skeleton Identification

  • Rationale: ¹³C NMR identifies all unique carbon environments. The DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent. This is a crucial step for carbon-type assignment.[6]

  • Expected Signals:

    • Total Carbons: 11 distinct signals.

    • DEPT-135 Phasing:

      • Positive (CH/CH₃): 5 aromatic CH signals and 1 CH₃ signal.

      • Negative (CH₂): 1 signal for the -CH₂- group.

      • Absent (Quaternary): 4 signals (3 from the pyrimidine core, 1 from the pyridine ring).

4.4. 2D NMR: Establishing Connectivity

Two-dimensional NMR is essential for resolving ambiguities and confirming the precise atomic connections.[7][8][9]

4.4.1. COSY (Correlation Spectroscopy)

  • Function: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling).

  • Key Insight: It will definitively map out the spin system of the pyridine ring, showing correlations between adjacent protons. It will not show correlations for the isolated pyrimidine proton or the singlets of the methoxymethyl group.

4.4.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Function: Correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation).[6][10][11]

  • Key Insight: This experiment allows for the unambiguous assignment of every protonated carbon atom. By combining ¹H and ¹³C data, we can confidently link specific proton chemical shifts to their corresponding carbon shifts.

4.4.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Function: This is the most powerful experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation).[6][10][12]

  • Key Insight: HMBC provides the critical connectivity data. We can expect to see correlations that bridge the different parts of the molecule, confirming the final structure.

Caption: Key HMBC correlations confirming fragment connectivity.

Data Integration and Final Structure Confirmation

The final step is to synthesize all the data into a single, self-consistent structural assignment.

5.1. Predicted NMR Data Summary

The following table summarizes the predicted but realistic NMR assignments based on known chemical shift principles for similar heterocyclic systems.

Positionδ ¹H (ppm), Mult.δ ¹³C (ppm)Key HMBC Correlations (from H at position)
Pyrimidine Ring
2-~162-
4-~165-
5~7.4 (s, 1H)~118C-4, C-6
6-~170-
Pyridine Ring
2'~9.2 (d, 1H)~150C-4', C-6', C-2(pyrimidine)
3'-~133-
4'~8.8 (dd, 1H)~137C-2', C-6', C-2(pyrimidine)
5'~7.5 (dd, 1H)~124C-3', C-4'
6'~8.7 (d, 1H)~148C-2', C-4'
Methoxymethyl
-CH₂-~4.6 (s, 2H)~75C-6(pyrimidine), -OCH₃
-OCH₃~3.5 (s, 3H)~60-CH₂-

5.2. Confirmation Logic

  • HRMS confirms the formula C₁₁H₁₀ClN₃O.

  • ¹H and ¹³C/DEPT confirm the number and types of protons and carbons (6 aromatic CH, 1 CH₂, 1 CH₃, and 4 quaternary carbons).

  • COSY confirms the connectivity within the pyridine ring.

  • HSQC links every proton to its directly attached carbon.

  • HMBC is the final arbiter:

    • Correlations from the pyridine protons (H-2' and H-4') to the pyrimidine carbon C-2 definitively establish the 2-(pyridin-3-yl) linkage.

    • Correlations from the methylene protons (-CH₂-) to the pyrimidine carbon C-6 confirm the position of the methoxymethyl side chain.

    • Correlations from the methyl protons (-OCH₃) to the methylene carbon (-CH₂-) confirm the methoxy group's identity.

Optional: X-ray Crystallography for Absolute Confirmation

For novel compounds, particularly those intended for pharmaceutical development, absolute structural proof is often required. Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous three-dimensional map of the molecule.[13][14][15]

  • Rationale: While the combination of HRMS and NMR provides exceptionally strong evidence, SC-XRD is considered the "gold standard" for structural determination. It resolves any potential ambiguities regarding isomerism and provides precise bond lengths and angles.[2]

  • Procedure: This requires growing a suitable single crystal of the compound, which can be a challenging and time-consuming process involving the slow evaporation of various solvent systems. Once obtained, the crystal is analyzed by an X-ray diffractometer to determine the atomic arrangement.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical application of modern analytical techniques. High-resolution mass spectrometry provides the foundational elemental formula, which is then built upon using a suite of 1D and 2D NMR experiments. The combination of COSY, HSQC, and particularly HMBC, allows for the confident and unambiguous assembly of the molecular fragments into the final, correct structure. This integrated workflow represents a robust and self-validating system for the characterization of novel chemical entities in a research and development setting.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-402. Retrieved from [Link]

  • Mishra, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Diamond Light Source. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • BenchChem. (2025). Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives. BenchChem.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

  • PubMed Central. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. PubMed Central. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). 20 Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, C12H8ClF3N2O. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation peaks between nitrogen and protons in the HMBC spectrum after addition of 0.5 equiv of HCl. ResearchGate. Retrieved from [Link]

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Navigating the Synthesis and Application of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this exact molecule is not publicly registered, this guide will furnish identifiers for its key precursors and delve into its probable synthetic pathways, physicochemical properties, and potential applications. By examining the synthesis and characteristics of closely related analogues, we offer a predictive framework for the behavior and utility of this compound. This document serves as a vital resource for researchers engaged in the design and synthesis of novel kinase inhibitors and other targeted therapeutics.

Introduction and Core Identifiers

This compound is a substituted pyrimidine derivative featuring a pyridine ring at the 2-position. Such structures are foundational in the development of a wide array of pharmacologically active agents, owing to the pyrimidine core's ability to mimic the purine bases of DNA and RNA, and the diverse interactions facilitated by its substituents.

While a dedicated CAS number for this compound is not found in major chemical databases, we can identify a key precursor:

Table 1: Identifiers for the Key Precursor

IdentifierValueSource
Chemical Name 4-Chloro-6-(methoxymethyl)pyrimidineJ&K Scientific[1]
CAS Number 3122-84-7J&K Scientific[1], Clearsynth[2], Sunway Pharm Ltd[3]
Molecular Formula C₆H₇ClN₂OClearsynth[2]
Molecular Weight 158.59 g/mol Clearsynth[2]
PubChem CID 14306171J&K Scientific[1]
SMILES COCC1=CC(=NC=N1)ClJ&K Scientific[1]
InChIKey QOOQUMTZWQEHTR-UHFFFAOYSA-NJ&K Scientific[1]

The target molecule is an assembly of this pyrimidine core with a pyridin-3-yl group. The strategic combination of these moieties suggests its potential as an intermediate in the synthesis of complex therapeutic agents.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a cross-coupling reaction, a cornerstone of modern organic synthesis. The most probable route involves a Suzuki-Miyaura coupling, which is widely favored for its mild reaction conditions and high functional group tolerance.

Synthetic Workflow

The proposed synthetic pathway is outlined below:

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling A 4-Chloro-6-(methoxymethyl)pyrimidine (CAS: 3122-84-7) C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) A->C Pyrimidine Substrate B Pyridine-3-boronic acid B->C Boronic Acid Coupling Partner D This compound (Target Molecule) C->D C-C Bond Formation

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 4-Chloro-6-(methoxymethyl)pyrimidine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added pyridine-3-boronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is added to the mixture.

  • Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to reflux (typically 80-100 °C) for a period of 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Causality of Experimental Choices: The choice of a palladium catalyst is critical for activating the carbon-chlorine bond of the pyrimidine. The base is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be extrapolated from its constituent parts.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₀ClN₃OCombination of the two precursor fragments.
Molecular Weight ~235.67 g/mol Sum of atomic masses.
Appearance Likely a solid at room temperatureBased on similar heterocyclic compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Based on the nonpolar nature of the core structure.
Reactivity The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. The pyridine nitrogen is basic and can be protonated or alkylated.Known reactivity of chloropyrimidines and pyridines.

Applications in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications spanning a multitude of therapeutic areas.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, leading to potent and selective inhibition. The pyridin-3-yl group can be further functionalized to interact with other regions of the ATP-binding pocket, enhancing affinity and selectivity.

G cluster_workflow Drug Discovery Workflow A 4-Chloro-6-(methoxymethyl)- 2-(pyridin-3-yl)pyrimidine (Intermediate) B Nucleophilic Aromatic Substitution (e.g., with an amine) A->B C Library of Aminopyrimidine Derivatives B->C D High-Throughput Screening (Kinase Assays) C->D E Lead Compound Identification and Optimization D->E

Caption: Workflow for utilizing the target compound in kinase inhibitor discovery.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise as antiviral, antibacterial, and anti-inflammatory agents. The versatile substitution pattern of the pyrimidine ring allows for the fine-tuning of its pharmacological properties to target a wide range of biological targets.

Safety and Handling

Given the presence of a chloropyrimidine moiety, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a valuable, albeit not yet commercially cataloged, building block for the synthesis of novel bioactive molecules. Its predicted reactivity and structural similarity to known pharmacophores make it a compound of high interest for researchers in drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering scientists to explore its utility in the development of next-generation therapeutics.

References

Sources

4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Pathway and Formation Mechanism of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Introduction

This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a versatile scaffold in the synthesis of complex, biologically active molecules. The strategic placement of its functional groups—a reactive chlorine atom for nucleophilic substitution, a pyridinyl moiety for modulating physicochemical properties, and a methoxymethyl group—makes it a privileged building block in drug discovery programs.

This technical guide provides a comprehensive exploration of the predominant synthetic route and the underlying reaction mechanisms for the formation of this compound. We will dissect the synthesis into its two core stages: the construction of the pyrimidine ring via a cyclocondensation reaction and the subsequent chlorination of the pyrimidone intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind the experimental design, grounded in established principles of organic chemistry.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic plan begins with a retrosynthetic analysis to identify practical starting materials. The target molecule is deconstructed into simpler, commercially available, or easily synthesizable precursors.

The C4-chloro group is a classic hallmark of a chlorination reaction, typically installed by treating a corresponding hydroxyl group (or its keto tautomer, a pyrimidone) with a potent chlorinating agent like phosphorus oxychloride (POCl₃). This points to Intermediate 1 , 6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one.

The pyrimidine ring itself is most efficiently constructed via a condensation reaction between an amidine, which provides the N-C-N fragment (positions 1, 2, and 3), and a 1,3-dicarbonyl compound, which supplies the C-C-C backbone (positions 4, 5, and 6).

  • The 2-(pyridin-3-yl) substituent logically originates from Precursor A : 3-pyridinecarboxamidine.

  • The 6-(methoxymethyl) and 4-oxo functionalities originate from Precursor B : a β-ketoester such as ethyl 4-methoxyacetoacetate.

This analysis establishes a robust two-step forward synthesis:

  • Step 1: Base-catalyzed cyclocondensation of 3-pyridinecarboxamidine and ethyl 4-methoxyacetoacetate to form the pyrimidone core.

  • Step 2: Chlorination of the pyrimidone intermediate using phosphorus oxychloride to yield the final product.

G Retrosynthetic Analysis Target This compound Intermediate1 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one Target->Intermediate1 Chlorination PrecursorA 3-Pyridinecarboxamidine (Precursor A) Intermediate1->PrecursorA Cyclocondensation PrecursorB Ethyl 4-methoxyacetoacetate (Precursor B) Intermediate1->PrecursorB Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Part 2: Pyrimidine Core Synthesis via Cyclocondensation

The formation of the central pyrimidine ring is a classic example of the Pinner synthesis, a reliable method for creating substituted pyrimidines.[1][2]

Mechanistic Principles

This reaction involves the nucleophilic addition of an amidine to a β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The choice of a base, typically an alkoxide corresponding to the ester's alcohol (e.g., sodium ethoxide for an ethyl ester), is critical. It serves to deprotonate the amidine, increasing its nucleophilicity, and to catalyze the condensation without promoting unwanted side reactions like transesterification.

Detailed Experimental Protocol

Objective: To synthesize 6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one.

Materials:

  • 3-Pyridinecarboxamidine hydrochloride

  • Ethyl 4-methoxyacetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, 3-pyridinecarboxamidine hydrochloride is added, and the mixture is stirred to form the free base. Sodium chloride precipitates and can be left in the mixture.

  • Ethyl 4-methoxyacetoacetate is added dropwise to the reaction mixture at room temperature.

  • The mixture is heated to reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized by the careful addition of glacial acetic acid, causing the product to precipitate.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrimidone intermediate.

Mechanism of Cyclocondensation

The reaction proceeds through several distinct steps, beginning with the formation of the active nucleophile and culminating in the aromatization of the heterocyclic ring.

G Mechanism of Pyrimidine Ring Formation cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Cyclization cluster_3 Step 3: Dehydration & Aromatization A Amidine attacks the more electrophilic keto-carbonyl of the β-ketoester. B A tetrahedral intermediate is formed. A->B C Proton transfer occurs, followed by intramolecular attack of the second amidine nitrogen on the ester carbonyl. B->C D A cyclic intermediate is generated. C->D E Elimination of ethanol (EtO-) and a molecule of water leads to the formation of the stable, aromatic pyrimidone ring. D->E F Final Product: 6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one E->F G Mechanism of POCl₃ Chlorination Start Pyrimidone Tautomer (Hydroxy Form) Activation Oxygen attacks POCl₃, forming a pyrimidinyl-oxyphosphodichloridate intermediate. Start->Activation Step 1: Activation Attack Nucleophilic attack by a Cl⁻ ion (from POCl₃ or HCl) at C4. Activation->Attack Step 2: SₙAr Attack Final Elimination of the dichlorophosphate group yields the 4-chloro product. Attack->Final Step 3: Elimination

Sources

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] This fundamental biological role has made the pyrimidine scaffold a highly "privileged" structure in the field of medicinal chemistry and drug discovery.[1][2] Its inherent ability to mimic the purine core of ATP allows it to effectively interact with a wide array of biological targets, particularly kinases, making it a versatile starting point for the development of novel therapeutics.[3] Furthermore, the pyrimidine core's synthetic tractability and the ease with which its physicochemical properties can be modulated through substitution at various positions have cemented its status as a workhorse in the quest for new drugs to combat a wide range of human diseases.[2][4]

This technical guide provides a comprehensive exploration of the biological significance of the pyrimidine core in drug discovery. We will delve into its multifaceted roles as an anticancer, antimicrobial, antiviral, and anti-inflammatory agent, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and signaling pathways. This guide is designed to be a practical resource for researchers at all levels, providing not only the "what" but also the "why" behind the experimental choices that drive the successful development of pyrimidine-based therapeutics.

I. The Pyrimidine Core in Oncology: A Pillar of Anticancer Therapy

Pyrimidine derivatives have revolutionized cancer treatment, with numerous FDA-approved drugs and a robust pipeline of clinical candidates.[5] Their anticancer activity stems from their ability to target and inhibit key cellular processes that are dysregulated in cancer, most notably cell signaling pathways and nucleotide metabolism.[6]

A. Targeting Protein Kinases: The ATP-Competitive Advantage

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[6] In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth. The structural similarity of the pyrimidine ring to the adenine core of ATP makes it an ideal scaffold for designing competitive kinase inhibitors that block the ATP-binding site and thereby inhibit kinase activity.[3]

1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The EGFR signaling pathway is a major driver of proliferation and survival in many cancers, particularly non-small cell lung cancer (NSCLC).[7][8] Pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, have demonstrated significant clinical success. The pyrimidine core in these molecules typically forms crucial hydrogen bonds with the hinge region of the EGFR kinase domain, mimicking the binding of ATP.[7]

Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based EGFR Inhibitors:

The potency and selectivity of pyrimidine-based EGFR inhibitors are highly dependent on the nature and position of substituents on the pyrimidine ring.

  • Position 4: Substitution with anilino groups is critical for high-potency EGFR inhibition. The nature of the substituents on the aniline ring can influence selectivity for wild-type versus mutant forms of EGFR.[7]

  • Position 2: Modifications at this position can modulate the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrolo[2,3-d]pyrimidine, has led to the development of highly potent and selective EGFR inhibitors, including third-generation inhibitors like osimertinib that are effective against resistance mutations.[7]

Quantitative Data: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

CompoundFused SystemTargetCell LineIC50 (nM)Reference
Compound 20 Pyrido[2,3-d]pyrimidineEGFRNIH3T30.5[7]
Compound 46 Pyrrolo[2,3-d]pyrimidineEGFR-3.76[7]
Compound 48 Pyrrolo[2,3-d]pyrimidineEGFR-3.63[7]
Compound 70 Pyrrolo[3,2-d]pyrimidineEGFR/ErbB2-5.7 (EGFR)[7]

2. PI3K/mTOR Dual Inhibitors:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[9][10] Pyrimidine-based compounds have been developed as dual inhibitors of PI3K and mTOR, offering the potential for a more comprehensive blockade of this key oncogenic pathway.

EGFR and PI3K/mTOR Signaling Pathways

Below is a diagram illustrating the EGFR and PI3K/mTOR signaling pathways and the points of intervention by pyrimidine-based inhibitors.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_PI3K PI3K/mTOR Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Survival_EGFR Proliferation & Survival ERK->Proliferation_Survival_EGFR Promotes EGFR_Inhibitor Pyrimidine-Based EGFR Inhibitors EGFR_Inhibitor->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival_PI3K Protein Synthesis, Proliferation & Survival mTOR->Proliferation_Survival_PI3K Promotes PI3K_mTOR_Inhibitor Pyrimidine-Based PI3K/mTOR Inhibitors PI3K_mTOR_Inhibitor->PI3K Inhibits PI3K_mTOR_Inhibitor->mTOR Inhibits Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Compound_Design Compound Design & Library Synthesis Purification Purification & Characterization Compound_Design->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Screening Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Antiviral) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox Cell_Based_Assay->ADME_Tox Animal_Model Animal Models of Disease (Efficacy Studies) ADME_Tox->Animal_Model Lead Optimization PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology Preclinical Candidate Preclinical Candidate Toxicology->Preclinical Candidate

Caption: A generalized experimental workflow for pyrimidine-based drug discovery.

B. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [3][11] Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. The choice of cell line is critical and should be based on the specific biological question being addressed. [12][13]Cancer cell lines are often used due to their unlimited proliferative capacity and well-characterized genetic backgrounds. [5]2. Compound Treatment: Treat the cells with a serial dilution of the pyrimidine compound of interest and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [14] Step-by-Step Protocol for Broth Microdilution:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the pyrimidine compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion and Future Perspectives

The pyrimidine core has undeniably earned its title as a "privileged scaffold" in drug discovery. Its fundamental role in biology, coupled with its synthetic versatility, has enabled the development of a diverse arsenal of therapeutic agents that have had a profound impact on human health. From the life-saving chemotherapy of 5-FU to the targeted precision of EGFR inhibitors and the broad-spectrum activity of antiviral nucleoside analogs, the pyrimidine ring continues to be a source of inspiration for medicinal chemists.

Looking ahead, the future of pyrimidine-based drug discovery remains bright. The ongoing exploration of novel fused pyrimidine systems, the development of covalent and allosteric inhibitors, and the application of advanced computational methods for rational drug design will undoubtedly lead to the discovery of new and improved pyrimidine-based therapies. As our understanding of the molecular basis of disease continues to grow, the humble pyrimidine ring is poised to play an even more significant role in the development of the next generation of medicines.

VI. References

  • Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617.

  • Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868979.

  • An, N., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(16), 7731-7749.

  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

  • North Carolina DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • YMER. (n.d.). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS.

  • Abcam. (n.d.). MTT assay protocol.

  • Horton, T. (1994). MTT Cell Assay Protocol.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617.

  • ResearchGate. (n.d.). Chemical structures of the most active antiviral pyrimidine derivatives....

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

  • Holý, A., et al. (1999). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 42(12), 2064–2086.

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.

  • Domínguez-Alonso, A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(5), 414-424.

  • Singh, A. V. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate.

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.

  • Sharma, S. V., et al. (2010). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 70(1), 9-13.

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305–1314.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • ResearchGate. (n.d.). Formation of pyrimidine core from diverse numbers of components.

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.

  • BenchChem. (2025). evaluating the in vivo efficacy of hexahydropyrimidine drug candidates in animal models.

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).

  • Molecules. (2022). Recent Advances in Pyrimidine-Based Drugs.

  • National Center for Biotechnology Information. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.

  • Bioorganic & Medicinal Chemistry Letters. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization.

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy.

  • ResearchGate. (n.d.). Clinically used pyrimidine-based anti-inflammatory drugs.

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.

  • Acta Virologica. (1977). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure.

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.

  • MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification | Request PDF.

  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs.

  • E3S Web of Conferences. (n.d.). Study of the biological properties of new chemical compounds of the pyrimidine series.

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  • ResearchGate. (n.d.). The role of PI3K/AKT/mTOR signaling in regulating pyrimidine....

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The Evolving Landscape of Pyridinylpyrimidine Derivatives: A Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinylpyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a multitude of clinically relevant and investigational therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key and emerging therapeutic targets of pyridinylpyrimidine derivatives. Moving beyond a simple catalog of targets, this document delves into the causal biochemistry of target engagement, provides detailed, field-proven experimental protocols for target validation, and visualizes the intricate signaling pathways modulated by these versatile compounds. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to navigate the complexities of pyridinylpyrimidine-based drug discovery and accelerate the development of next-generation therapeutics.

Introduction: The Pyridinylpyrimidine Scaffold - A Cornerstone of Modern Drug Discovery

The pyridinylpyrimidine core, a heterocyclic aromatic compound, has emerged as a robust framework for the design of potent and selective modulators of a wide range of biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, have made it a favored scaffold in the pursuit of novel therapeutics for a myriad of diseases, most notably in oncology and inflammatory conditions.[1][2] The versatility of this scaffold allows for the fine-tuning of physicochemical properties and target specificity, leading to the development of compounds with improved efficacy and reduced off-target effects. This guide will explore the established and nascent therapeutic targets of pyridinylpyrimidine derivatives, providing a roadmap for their continued exploration and exploitation in drug discovery.

Well-Established Therapeutic Targets: A Deep Dive into Kinase Inhibition

A predominant therapeutic strategy for pyridinylpyrimidine derivatives lies in the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases. The pyridinylpyrimidine scaffold has proven to be an effective ATP-competitive inhibitor for a number of key kinases.

ABL Kinase: A Paradigm of Targeted Cancer Therapy

The Abelson murine leukemia viral oncogene homolog 1 (ABL) tyrosine kinase, particularly in its constitutively active BCR-ABL fusion protein form, is the primary driver of chronic myeloid leukemia (CML). Pyridinylpyrimidine derivatives have been developed as potent inhibitors of ABL kinase, offering an alternative to other structural classes of inhibitors and showing efficacy against some imatinib-resistant mutants.[3][4]

Mechanism of Action: Pyridinylpyrimidine-based ABL inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ABL kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling driven by BCR-ABL.

Signaling Pathway:

ABL_Signaling cluster_downstream Downstream Signaling BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative->BCR-ABL Inhibits ATP ATP ATP->BCR-ABL Cell Proliferation & Survival Cell Proliferation & Survival STAT5->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival

Figure 1: ABL Kinase Signaling Inhibition

Quantitative Data: Representative Pyridinylpyrimidine-based ABL Kinase Inhibitors

CompoundTargetIC50 (nM)Cell-based Potency (K562 cells)Reference
PD166326ABL, SRC8, 60.3 nM[3]
PD180970ABL2.5Induces apoptosis[4]
PD173955ABL-Suppresses growth (IC50 = 2.5 nM)[4]
p38 MAPK: Modulating the Inflammatory Response

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease. The pyridinylpyrimidine scaffold has been successfully employed to generate potent and selective p38 MAPK inhibitors.[5][6]

Mechanism of Action: Similar to their action on ABL kinase, pyridinylpyrimidine derivatives inhibit p38 MAPK by competing with ATP for binding to the enzyme's active site. This prevents the activation of downstream transcription factors and the subsequent expression of inflammatory mediators.

Signaling Pathway:

p38_MAPK_Signaling Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3/6 Inflammatory Stimuli->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Activates MK2 MK2 p38 MAPK->MK2 Transcription Factors (e.g., AP-1, CREB) Transcription Factors (e.g., AP-1, CREB) p38 MAPK->Transcription Factors (e.g., AP-1, CREB) Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative->p38 MAPK Inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production MK2->Pro-inflammatory Cytokine Production Transcription Factors (e.g., AP-1, CREB)->Pro-inflammatory Cytokine Production

Figure 2: p38 MAPK Signaling Inhibition

Quantitative Data: Representative Pyridinylpyrimidine-based p38 MAPK Inhibitors

Compound ClassTargetIC50 (nM)Reference
Pyridinylquinoxalinesp38α MAPK81[5]
Pyrido[2,3-b]pyrazinesp38α MAPK38[5]
Trisubstituted Pyridazinesp38 MAPK1-20[6]
c-Src Kinase: A Key Player in Solid Tumor Progression

The proto-oncogene tyrosine-protein kinase Src (c-Src) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a variety of solid tumors. Its activation contributes to multiple aspects of cancer progression, including proliferation, invasion, metastasis, and angiogenesis. Pyridinylpyrimidine derivatives have been identified as potent inhibitors of c-Src, highlighting their potential as anticancer agents.[1][7]

Mechanism of Action: Pyridinylpyrimidine-based inhibitors target the ATP-binding site of c-Src, preventing its kinase activity and the subsequent phosphorylation of a multitude of downstream substrates involved in oncogenic signaling.

Signaling Pathway:

cSrc_Signaling cluster_downstream Downstream Effectors Growth Factor Receptors Growth Factor Receptors c-Src c-Src Growth Factor Receptors->c-Src Activates FAK FAK c-Src->FAK STAT3 STAT3 c-Src->STAT3 RAS/MAPK Pathway RAS/MAPK Pathway c-Src->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway c-Src->PI3K/AKT Pathway Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative->c-Src Inhibits Cell Proliferation, Invasion, Angiogenesis Cell Proliferation, Invasion, Angiogenesis FAK->Cell Proliferation, Invasion, Angiogenesis STAT3->Cell Proliferation, Invasion, Angiogenesis RAS/MAPK Pathway->Cell Proliferation, Invasion, Angiogenesis PI3K/AKT Pathway->Cell Proliferation, Invasion, Angiogenesis

Figure 3: c-Src Signaling Inhibition

Quantitative Data: Representative Pyridinylpyrimidine-based c-Src Kinase Inhibitors

Compound ClassTargetIC50Reference
Pyridylpyrimidinylaminophenyl derivativesc-SrcComparable to Imatinib[1]
5,7-Diphenyl-pyrrolo[2,3d]pyrimidinesc-Src< 50 nM[7]
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src12.5 µM[8]
Cyclin-Dependent Kinases (CDKs): Regulating the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in conjunction with their regulatory cyclin partners, govern the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pyridinylpyrimidine-based compounds have been developed as inhibitors of various CDKs, particularly CDK4 and CDK6, which are key regulators of the G1-S phase transition.

Mechanism of Action: These inhibitors act as ATP-competitive inhibitors of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and cell cycle progression.

Signaling Pathway:

CDK_Signaling Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb-E2F Complex Rb-E2F Complex CDK4/6->Rb-E2F Complex Phosphorylates Rb Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative->CDK4/6 Inhibits Phosphorylated Rb Phosphorylated Rb Rb-E2F Complex->Phosphorylated Rb E2F E2F Phosphorylated Rb->E2F Releases S-phase Gene Expression S-phase Gene Expression E2F->S-phase Gene Expression

Figure 4: CDK4/6 Signaling Inhibition

Quantitative Data: Representative Pyridinylpyrimidine-based CDK Inhibitors

Compound ClassTargetKi (µM)Antiproliferative Activity (MV4-11 cells)Reference
4,5-dihydro-1H-pyrazolo[4,3-h]quinazolinesCDK4/6-GI50 = 0.209 µM[9]
Pyrimidine-based derivativesCDK4/6CDK4 = 0.002, CDK6 = 0.279Potent in various cancer cell lines[10]

Emerging and Novel Therapeutic Targets: Expanding the Horizon

Beyond the well-trodden path of kinase inhibition in oncology, the versatility of the pyridinylpyrimidine scaffold is being increasingly recognized in a broader range of therapeutic areas, targeting a diverse array of proteins.

RANKL: A Key Regulator of Bone Metabolism

Receptor activator of nuclear factor-κB ligand (RANKL) is a crucial cytokine for the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption. Inhibition of the RANKL pathway is a validated strategy for the treatment of osteoporosis and other bone-related disorders. Pyridinylpyrimidine derivatives have been identified as inhibitors of RANKL-induced osteoclastogenesis.[7][11]

Mechanism of Action: While the precise mechanism of action for all pyridinylpyrimidine-based RANKL inhibitors is not fully elucidated, they are known to interfere with the signaling cascade initiated by the binding of RANKL to its receptor, RANK, on osteoclast precursors. This disruption prevents the downstream activation of transcription factors necessary for osteoclast formation and function.

Signaling Pathway:

RANKL_Signaling cluster_downstream Downstream Signaling RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Pyridinylpyrimidine Derivative Pyridinylpyrimidine Derivative RANKL Signaling RANKL Signaling Pyridinylpyrimidine Derivative->RANKL Signaling Inhibits NF-κB NF-κB TRAF6->NF-κB MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) TRAF6->MAPKs (p38, JNK, ERK) NFATc1 NFATc1 NF-κB->NFATc1 MAPKs (p38, JNK, ERK)->NFATc1 Osteoclast Differentiation & Activation Osteoclast Differentiation & Activation NFATc1->Osteoclast Differentiation & Activation Kinase_Assay_Workflow A Prepare serial dilutions of Pyridinylpyrimidine derivative B Add kinase and inhibitor to 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with ATP/substrate mixture C->D E Incubate at 30°C D->E F Stop reaction and detect ADP production (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Plot data and calculate IC50 G->H

Figure 6: Kinase Inhibition Assay Workflow

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyridinylpyrimidine derivative in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.

  • Kinase and Substrate Addition: Add 2 µL of the kinase enzyme and 2 µL of the specific peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic or cytostatic effects of anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridinylpyrimidine derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Chemical Proteomics for Target Deconvolution

Chemical proteomics is a powerful tool for identifying the direct binding targets of a small molecule within a complex biological system.

Workflow Diagram:

Proteomics_Workflow A Synthesize an affinity probe by immobilizing a pyridinylpyrimidine derivative on a solid support B Incubate the probe with cell lysate A->B C Wash away non-specifically bound proteins B->C D Elute specifically bound proteins C->D E Separate proteins by SDS-PAGE D->E F In-gel digestion with trypsin E->F G Identify proteins by LC-MS/MS F->G H Validate identified targets G->H

Figure 7: Chemical Proteomics Workflow

Step-by-Step Methodology:

  • Affinity Probe Synthesis: Covalently attach a pyridinylpyrimidine derivative to a solid support (e.g., sepharose beads) through a linker.

  • Protein Binding: Incubate the affinity matrix with a cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Target Validation: Validate the identified potential targets using orthogonal methods, such as in vitro enzyme assays or cellular thermal shift assays (CETSA).

Conclusion and Future Perspectives

The pyridinylpyrimidine scaffold has unequivocally demonstrated its value in modern drug discovery, yielding a rich pipeline of kinase inhibitors and other targeted therapies. The well-established roles of these derivatives as inhibitors of ABL, p38 MAPK, c-Src, and CDKs have paved the way for their clinical application in oncology and inflammatory diseases. However, the therapeutic potential of this versatile scaffold is far from exhausted.

The emergence of novel targets, including RANKL, adenosine kinase, and a variety of metabolic enzymes, underscores the expanding therapeutic landscape for pyridinylpyrimidine derivatives. These findings open up exciting new avenues for the treatment of a broader range of diseases, from osteoporosis to neurodegenerative disorders.

The future of pyridinylpyrimidine-based drug discovery will likely focus on several key areas:

  • Enhanced Selectivity: The development of highly selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic index of these compounds.

  • Novel Target Identification: The continued application of unbiased screening approaches, such as chemical proteomics, will undoubtedly uncover new and unexpected targets for pyridinylpyrimidine derivatives.

  • Polypharmacology: A deeper understanding of the polypharmacology of these compounds may lead to the rational design of multi-targeted agents with enhanced efficacy for complex diseases.

  • Personalized Medicine: The identification of predictive biomarkers will be essential for matching patients with the most appropriate pyridinylpyrimidine-based therapy.

By embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of the pyridinylpyrimidine scaffold and deliver innovative medicines to patients in need.

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A Technical Guide to the Solubility of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Critical Role of Solubility in Preclinical Success

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, solubility is a paramount parameter, directly influencing bioavailability, formulation strategies, and the reliability of in vitro assay results.[1][2][3] Poor aqueous solubility is a leading cause of compound attrition, often leading to costly delays and failures in later development stages.[4][5] This guide provides an in-depth analysis of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, a heterocyclic compound with structural motifs of interest in medicinal chemistry. While specific experimental solubility data for this exact molecule is not publicly available, this document synthesizes predictive insights based on its chemical structure and outlines robust, field-proven methodologies for its empirical determination in a laboratory setting. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to accurately characterize this compound's solubility profile, thereby enabling informed decisions in lead optimization and preclinical development.

Structural Analysis and Predictive Solubility Profile

To anticipate the solubility behavior of this compound, a thorough examination of its constituent functional groups and overall molecular architecture is necessary. The "like dissolves like" principle, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, provides a predictive framework.[6]

Molecular Structure:

  • Pyrimidine Core: Aromatic and heterocyclic, contributing to a degree of polarity.

  • Pyridin-3-yl Substituent: Introduces a basic nitrogen atom, capable of acting as a hydrogen bond acceptor and potentially being protonated in acidic media, which would significantly enhance aqueous solubility.

  • Chloro Group: An electron-withdrawing and hydrophobic substituent that will likely decrease aqueous solubility.

  • Methoxymethyl Group: Contains an ether linkage, which can act as a hydrogen bond acceptor, potentially offering a slight enhancement to solubility in polar protic solvents.

Predicted Solubility:

Based on this structural analysis, this compound is expected to be a "brick dust" molecule—a compound with a relatively rigid, planar structure that often results in low aqueous solubility.[7] Its solubility is anticipated to be poor in non-polar solvents like hexanes due to the presence of multiple polar nitrogen and oxygen atoms. Conversely, it is likely to exhibit moderate to good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, facilitated by hydrogen bonding interactions.[8]

Quantitative Solubility Assessment: A Methodological Framework

A definitive understanding of a compound's solubility requires empirical measurement. Two primary types of solubility assays are prevalent in drug discovery: kinetic and thermodynamic.[9][10][11]

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, can redissolve in an aqueous buffer.[12][13] It is an invaluable tool for early-stage screening of large compound libraries.[1]

  • Thermodynamic Solubility: Considered the "gold standard," this method determines the saturation solubility of a compound at equilibrium.[14][15] It involves equilibrating an excess of the solid compound in the solvent over an extended period (typically 24-72 hours) and is crucial for lead optimization and formulation development.[1][10]

Recommended Experimental Protocol: Thermodynamic "Shake-Flask" Method

For a definitive characterization of this compound, the shake-flask method to determine thermodynamic solubility is recommended.[9][15][16] This protocol ensures that a true equilibrium is reached, providing highly reliable data for critical development decisions.[4][14]

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO, DMF, Dichloromethane, Hexane)

  • 2 mL glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a pre-weighed 2 mL glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples, along with a standard calibration curve of the compound, using a validated HPLC-UV method to determine the concentration of the dissolved compound.[17]

The following diagram illustrates the workflow for this thermodynamic solubility determination.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis weigh 1. Weigh Solid Compound add_solvent 2. Add Known Volume of Solvent weigh->add_solvent incubate 3. Incubate with Agitation (24h, 25°C, 700 rpm) add_solvent->incubate centrifuge 4. Centrifuge to Pellet Solid incubate->centrifuge filter 5. Filter Supernatant centrifuge->filter hplc 6. Quantify by HPLC-UV filter->hplc

Caption: Thermodynamic Solubility Experimental Workflow.

Data Presentation and Interpretation

The results from the solubility experiments should be compiled into a clear, comparative table. This allows for rapid assessment of the compound's behavior across a range of solvent polarities.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolventPredicted SolubilityExperimental Solubility (µg/mL)
Polar Protic WaterVery LowTo be determined
PBS (pH 7.4)Very LowTo be determined
EthanolModerateTo be determined
MethanolModerateTo be determined
Polar Aprotic DMSOHighTo be determined
DMFHighTo be determined
AcetonitrileModerate-LowTo be determined
Non-Polar DichloromethaneLowTo be determined
HexaneVery LowTo be determined

Interpreting the Results:

  • Aqueous Solubility (PBS pH 7.4): This is the most critical parameter for predicting oral bioavailability. A value below 10 µg/mL often indicates potential absorption issues.[11]

  • Organic Solvent Solubility: High solubility in solvents like DMSO is essential for preparing stock solutions for in vitro screening. Solubility data in other organic solvents can inform formulation strategies for preclinical in vivo studies.[18]

Conclusion and Forward-Looking Strategy

Understanding the solubility profile of this compound is a non-negotiable step in its evaluation as a potential drug candidate. The predictive analysis suggests that while it may pose challenges in aqueous media, it is likely to be amenable to dissolution in common polar aprotic laboratory solvents. The provided thermodynamic solubility protocol offers a robust and reliable method for generating the precise data needed to guide future development. Armed with this empirical data, researchers can confidently design relevant biological assays, develop appropriate formulations for in vivo testing, and make strategic decisions to advance this compound through the drug discovery pipeline. Subsequent efforts may involve exploring solubility-enhancing technologies should the aqueous solubility prove to be a limiting factor.[5][18]

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  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis and prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. As a molecule possessing a complex arrangement of aromatic systems and functional groups, its structural elucidation relies on a thorough understanding of its spectroscopic characteristics. This document serves as a predictive reference, employing established principles of chemical shifts, coupling constants, and fragmentation patterns to forecast the ¹H NMR, ¹³C NMR, and mass spectra. The methodologies outlined herein are designed to be self-validating, offering a logical framework for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives in fields such as medicinal chemistry and materials science. All predictions are supported by authoritative spectroscopic principles and computational chemistry insights.

Introduction: The Structural Context

The compound this compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical and agrochemical research. The pyrimidine core is a foundational structure in nucleic acids and a common scaffold in a multitude of bioactive molecules, exhibiting properties ranging from antiviral to anti-inflammatory effects[1]. The specific substitution pattern of this molecule—featuring a reactive chloro group, a pyridinyl moiety, and a methoxymethyl side chain—creates a unique electronic and steric environment. Accurate structural confirmation is the bedrock of any chemical research, and NMR and MS are the principal techniques for this purpose. This guide offers an in silico characterization to aid researchers in identifying this compound and understanding its structural nuances.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a systematic numbering scheme is essential. The following diagram illustrates the structure of this compound with the IUPAC-based numbering used throughout this guide.

Figure 1: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is grounded in the principles of electronegativity, aromaticity, and spin-spin coupling. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (splitting pattern).[2][3][4] Modern NMR prediction software often utilizes a combination of database methods (like HOSE codes) and quantum mechanics calculations to achieve high accuracy.[5][6][7]

Methodology for Prediction

The following predictions are derived from established chemical shift correlation tables and an analysis of substituent effects. The electron-withdrawing nature of the nitrogen atoms in both rings, the chloro group, and the oxygen atom will generally shift associated protons downfield (to a higher ppm value).

Predicted ¹H NMR Data
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationJustification
H-2'~9.30 - 9.50Doublet of doublets (dd) or broad singletJ(H2'-H6') ≈ 2.3, J(H2'-H4') ≈ 1.81HMost deshielded aromatic proton due to proximity to two nitrogen atoms (pyridine N1' and pyrimidine N1).
H-6'~8.70 - 8.90Doublet of doublets (dd)J(H6'-H5') ≈ 4.8, J(H6'-H2') ≈ 2.31HDeshielded by adjacent pyridine nitrogen; exhibits ortho coupling to H-5' and meta coupling to H-2'.
H-4'~8.40 - 8.60Doublet of triplets (dt) or multipletJ(H4'-H5') ≈ 8.0, J(H4'-H2'/H6') ≈ 1.81HInfluenced by the pyrimidine ring substituent; shows ortho coupling to H-5' and meta couplings.
H-5'~7.50 - 7.70Doublet of doublets (dd)J(H5'-H4') ≈ 8.0, J(H5'-H6') ≈ 4.81HLeast deshielded of the pyridine protons, showing standard ortho couplings.
H-5~7.40 - 7.60Singlet (s)N/A1HAromatic proton on the pyrimidine ring. Appears as a singlet due to no adjacent protons.
H-7 (-CH₂-)~4.60 - 4.80Singlet (s)N/A2HMethylene protons are deshielded by the adjacent pyrimidine ring and the electronegative oxygen atom.
H-9 (-OCH₃)~3.50 - 3.70Singlet (s)N/A3HTypical chemical shift for a methoxy group attached to an aliphatic carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. Carbons directly attached to electronegative atoms like nitrogen, oxygen, and chlorine are significantly deshielded and appear at higher chemical shifts.[8][9]

Methodology for Prediction

Predictions are based on additivity rules and comparison with known spectra of substituted pyrimidines and pyridines. Density Functional Theory (DFT) calculations are a powerful tool for achieving high accuracy in ¹³C chemical shift prediction.[8][10]

Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)Justification
C-6~170 - 175Highly deshielded due to attachment to a nitrogen (N1) and the methoxymethyl group.
C-4~162 - 167Deshielded by direct attachment to a nitrogen (N3) and a chlorine atom.
C-2~158 - 163Deshielded by attachment to two nitrogen atoms (N1, N3) and the pyridine ring.
C-2'~152 - 156Aromatic carbon adjacent to pyridine nitrogen, deshielded.
C-6'~148 - 152Aromatic carbon adjacent to pyridine nitrogen, deshielded.
C-4'~135 - 140Aromatic carbon in the pyridine ring.
C-3'~130 - 135Point of attachment to the pyrimidine ring; a quaternary carbon.
C-5'~123 - 127Standard aromatic carbon chemical shift.
C-5~115 - 120The sole C-H carbon on the pyrimidine ring, influenced by adjacent C-Cl and C-CH₂OCH₃.
C-7 (-CH₂-)~70 - 75Aliphatic carbon deshielded by the pyrimidine ring and the adjacent oxygen atom.
C-9 (-OCH₃)~58 - 62Typical chemical shift for a methoxy carbon.

Predicted Mass Spectrum

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity. For this compound, Electron Ionization (EI) is expected to produce a distinct molecular ion and a series of characteristic fragment ions.

Methodology for Prediction

The prediction considers the molecular formula C₁₁H₁₀ClN₄O and the principles of mass spectral fragmentation, where cleavage is favored at bonds that lead to the formation of stable ions or neutral species.[11][12] The stability of the aromatic pyrimidine and pyridine rings will significantly influence the fragmentation pathways.[1][13][14]

Molecular Ion and Isotopic Pattern
  • Molecular Formula: C₁₁H₁₀ClN₄O

  • Monoisotopic Mass (for ³⁵Cl): 249.0565 g/mol

  • Molecular Ion (M⁺·): A strong peak is expected at m/z 249 .

  • Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (approximately 24.2%), a prominent peak will appear at m/z 251 with an intensity of roughly one-third (around 32%) of the M⁺· peak.[15][16] This 3:1 ratio for peaks separated by 2 m/z units is a definitive indicator of a single chlorine atom.[15]

Predicted Major Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several high-probability pathways, illustrated in the workflow diagram below.

G M Molecular Ion (M⁺·) m/z 249/251 F1 Loss of ·CH₃ [M - 15]⁺ m/z 234/236 M->F1 - ·CH₃ F3 Loss of ·OCH₃ [M - 31]⁺ m/z 218/220 M->F3 - ·OCH₃ F4 Loss of ·Cl [M - 35]⁺ m/z 214 M->F4 - ·Cl F5 Loss of ·CH₂OCH₃ [M - 45]⁺ m/z 204/206 M->F5 - ·CH₂OCH₃ F6 Pyridin-3-yl cation C₅H₄N⁺ m/z 78 M->F6 Inter-ring cleavage F7 Chloropyrimidine fragment C₆H₅ClN₃O⁺ m/z 171/173 M->F7 Inter-ring cleavage F2 Loss of CH₂O [M - 30]⁺ m/z 219/221 F5->F2 Rearrangement G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Verification Phase P1 Propose Structure C₁₁H₁₀ClN₄O P2 Predict MS Data (M⁺·, Isotopes, Fragments) P1->P2 P3 Predict NMR Data (¹H & ¹³C Shifts, Coupling) P1->P3 V1 Compare Experimental MS with Predicted MS P2->V1 guides comparison V2 Compare Experimental NMR with Predicted NMR P3->V2 guides comparison E1 Synthesize Compound E2 Acquire Mass Spectrum E1->E2 E3 Acquire NMR Spectra (¹H, ¹³C, 2D) E1->E3 E2->V1 E3->V2 V3 Structural Confirmation V1->V3 V2->V3

Figure 3: Workflow for structural confirmation using predicted and experimental spectroscopic data.

Conclusion

This guide presents a comprehensive prediction of the ¹H NMR, ¹³C NMR, and mass spectra for this compound. The key predicted features include distinct signals for the pyrimidine, pyridine, and methoxymethyl protons in the ¹H NMR spectrum, a total of eleven unique signals in the ¹³C NMR spectrum, and a characteristic M⁺·/M+2 isotopic pattern in the mass spectrum indicative of a chlorine-containing compound. These theoretical data provide a robust framework for the empirical analysis and structural verification of this compound, serving as a valuable resource for scientists in the field of synthetic and medicinal chemistry.

References

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). “Prediction of 1H NMR Chemical Shifts Using Neural Networks”. Analytical Chemistry, 74(1), 80-90. [Link] [2]2. PubChem. Compound Summary for CID 10583046, 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

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  • Abraham, R. J., et al. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 10-17. [Link] [3]14. Kumar, D., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Drug Development and Research, 4(4), 188-192. [Link] [1]15. LibreTexts Chemistry. (2023). Interpreting Mass Spectra. [Link] [12]16. LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link] [4]17. CASPRE. 13C NMR Predictor. [Link]

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The Researcher's Guide to 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] Within this class of compounds, 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine has emerged as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.[4] Its unique structural features allow for selective binding to the active sites of specific enzymes, making it an invaluable tool for drug discovery professionals.

This guide will provide an in-depth analysis of this compound, covering its commercial availability, a detailed examination of its synthesis, and its application in the development of next-generation kinase inhibitors.

Commercial Availability

While direct, off-the-shelf commercial availability of this compound can be limited to specialized chemical suppliers, several related and structurally similar compounds are readily available, indicating the feasibility of custom synthesis requests. Researchers are advised to contact suppliers specializing in complex heterocyclic compounds and building blocks for pharmaceutical research.

For reference, several suppliers offer related pyrimidine derivatives, which can be useful for comparative studies or as starting materials for further synthesis.

SupplierRelated CompoundCAS NumberNotes
BLDpharm4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine1281327-03-4A structurally similar intermediate.[5]
Arctom4-chloro-6-(methoxymethyl)pyrimidine3122-84-7A related building block.[6]
Sigma-Aldrich4-CHLORO-2-(PROPAN-2-YL)PYRIMIDINE68210-26-4Demonstrates supplier capability in substituted pyrimidines.

Synthesis and Chemical Properties

Conceptual Synthetic Workflow

The synthesis would likely proceed through the construction of the core pyrimidine ring, followed by functionalization at the 2, 4, and 6 positions. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by chlorination and subsequent substitutions.

G cluster_0 Core Pyrimidine Synthesis cluster_1 Functionalization A 1,3-Dicarbonyl Compound (e.g., Methoxymethyl derivative) C Condensation Reaction A->C B Pyridine-3-carboxamidine B->C D Hydroxypyrimidine Intermediate C->D Cyclization E Chlorination (e.g., POCl3) D->E F This compound (Target Molecule) E->F Chlorination G A 4-Chloro-6-(methoxymethyl)-2- (pyridin-3-yl)pyrimidine C SNAr Reaction A->C B Nucleophilic Amine (e.g., aniline derivative) B->C D Kinase Inhibitor Candidate C->D Synthesis E Kinase Target (e.g., EGFR, Src, FAK) D->E Binding F Inhibition of Kinase Activity E->F Inhibition G Downstream Signaling Blockade F->G H Anti-cancer Effect (e.g., Apoptosis, Anti-proliferative) G->H

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Methodological & Application

Application Note: A Robust Protocol for the Purification of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction and Significance

4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring both pyrimidine and pyridine scaffolds. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules[1]. The biological activities of pyrimidine derivatives are vast, ranging from anticancer to antimicrobial agents[1]. The precise structure and purity of these intermediates are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic reaction mixture. The primary challenge in purifying this class of compound lies in its chemical nature: the basic nitrogen atoms on both the pyrimidine and pyridine rings can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, leading to significant peak tailing and poor separation. This guide explains the causal logic behind overcoming this issue by employing a modified mobile phase and provides a self-validating, step-by-step protocol suitable for implementation in a research or process development setting.

Principle of Separation: Normal-Phase Chromatography with a Basic Modifier

The purification strategy is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase[2]. Separation is achieved based on the differential polarity of the components in the crude mixture; more polar compounds interact more strongly with the silica gel and elute later.

The target molecule, this compound, is moderately polar. The critical consideration is its basicity. To ensure a sharp, symmetrical peak shape and prevent irreversible adsorption, a small quantity of a basic modifier, such as triethylamine (Et₃N), is added to the mobile phase. The triethylamine acts as a competitive base, saturating the acidic silanol (Si-OH) sites on the silica surface, thereby minimizing secondary interactions with the analyte and allowing for efficient elution[3].

The initial selection and optimization of the mobile phase composition are paramount and are best performed using Thin-Layer Chromatography (TLC) as a rapid, small-scale analytical tool[3][4].

Materials and Equipment

Category Item Specification
Stationary Phase Silica Gel for Flash Chromatography40-63 µm particle size
Solvents Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Triethylamine (Et₃N)Reagent Grade
Apparatus Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash®, Biotage® Selekt
Pre-packed Silica Gel CartridgesSized according to sample mass (see protocol)
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Rotary EvaporatorStandard laboratory model
GlasswareBeakers, flasks, graduated cylinders, sample vials

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a complete workflow, from initial method development on TLC to the final isolation of the pure compound. Each step validates the next, ensuring a successful and reproducible purification.

Part I: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The goal of this step is to identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which is ideal for scalable column chromatography separation[4].

  • Prepare Eluent Systems: Prepare small volumes (10-20 mL) of several test eluents. A good starting point for pyrimidine derivatives is a Dichloromethane/Methanol system[4]. To counteract the basicity of the analyte, add 0.5% (v/v) triethylamine to each mixture.

    • System A: 99:1 DCM/MeOH + 0.5% Et₃N

    • System B: 97:3 DCM/MeOH + 0.5% Et₃N

    • System C: 95:5 DCM/MeOH + 0.5% Et₃N

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The Rf is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select Optimal System: Choose the solvent system that provides an Rf value of 0.2-0.4 for the target compound and shows good separation from major impurities. For this application, a system of 97:3 DCM/MeOH + 0.5% Et₃N is typically effective.

Part II: Automated Flash Column Chromatography Protocol

This protocol assumes a crude sample mass of approximately 1.0 gram. The column size and flow rate should be scaled accordingly for different sample quantities. A general rule is to use a silica-to-sample mass ratio of 40:1 to 100:1 for effective separation[4].

  • Prepare the Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Note: Ensure 0.5% (v/v) Triethylamine is added to both Solvent A and Solvent B to maintain a consistent pH on the column and prevent peak distortion during the gradient.

  • Sample Preparation (Dry Loading):

    • Dissolve the 1.0 g of crude material in a minimal amount of DCM.

    • Add ~2-3 g of silica gel to this solution to form a free-flowing powder.

    • Gently remove the solvent on a rotary evaporator until the silica is completely dry. This technique, known as dry loading, introduces the sample in a highly concentrated band, leading to superior separation compared to liquid injection[5].

  • System Setup and Elution Program:

    • Load the dried sample/silica mixture into an empty solid load cartridge.

    • Install a 40 g pre-packed silica gel flash cartridge onto the automated system.

    • Place the solid load cartridge in-line, ahead of the main column.

    • Set the UV detector to monitor at a wavelength where the compound absorbs, typically 254 nm.

    • Program the gradient elution method as detailed in the table below.

Table 1: Recommended Gradient Elution Parameters
Parameter Value Rationale
Column Size 40 g Silica CartridgeAppropriate for 1.0 g crude sample (40:1 ratio).
Mobile Phase A DCM + 0.5% Et₃NNon-polar component of the mobile phase.
Mobile Phase B MeOH + 0.5% Et₃NPolar component to increase elution strength.
Flow Rate 40 mL/minStandard for a 40 g column, balancing speed and resolution.
UV Wavelength 254 nmCommon wavelength for aromatic/heterocyclic systems.
Gradient Profile 0-2 min: 1% BEquilibrate column and elute very non-polar impurities.
2-15 min: 1% to 8% BGradually increase polarity to elute the target compound.
15-18 min: 8% to 30% BRapidly elute highly polar baseline impurities.
18-20 min: 30% BColumn wash to ensure all components are eluted.
  • Fraction Collection and Analysis:

    • Initiate the run. The system will automatically collect fractions based on the UV chromatogram.

    • Once the run is complete, analyze the key fractions corresponding to the main product peak using the optimized TLC system (97:3 DCM/MeOH + 0.5% Et₃N) to confirm purity.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvents using a rotary evaporator.

    • Place the resulting solid/oil under high vacuum to remove residual solvent, yielding the purified this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol, emphasizing the self-validating nature of the process.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Scale-Up & Purification cluster_analysis Phase 3: Analysis & Isolation Crude Crude Material TLC TLC Optimization (Rf = 0.2-0.4) Crude->TLC Screen Solvents Pack Sample Preparation (Dry Loading) TLC->Pack Optimized Eluent Run Automated Flash Chromatography Pack->Run Collect Fraction Collection Run->Collect UV Detection Analyze Fraction Analysis (TLC) Collect->Analyze Isolate Combine & Evaporate Analyze->Isolate Pool pure fractions Pure Pure Product Isolate->Pure

Caption: Workflow for the purification of the target compound.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Peak Tailing Insufficient basic modifier; interaction with acidic silica.Increase triethylamine concentration to 1.0%. Ensure Et₃N is present in both mobile phase solvents to maintain consistency during the gradient[3].
Poor Separation Inappropriate mobile phase polarity or gradient slope.Re-optimize the mobile phase with TLC. If separation is still poor, flatten the gradient profile (e.g., 1-8% B over a longer time) to increase resolution.
Compound Crashing on Column Poor solubility of the sample in the initial mobile phase.Ensure dry loading is used. If using liquid injection, dissolve the sample in a minimal amount of a stronger solvent (like DCM) or a mixture that mimics the mobile phase at the time of elution.
No Compound Elutes Compound is too polar for the selected mobile phase range.Increase the maximum percentage of the polar solvent (Methanol) in the gradient. Consider a stronger polar solvent like isopropanol if methanol is insufficient[2][6].

Conclusion

This application note provides a comprehensive and robust method for the purification of this compound. By understanding the chemical properties of the target compound and addressing the challenge of its basicity through a modified mobile phase, this protocol enables the efficient isolation of high-purity material. The workflow, from TLC optimization to automated flash chromatography, is designed to be logical, reproducible, and easily scalable, making it a valuable tool for researchers and professionals in the field of drug development.

References

  • CORE. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]

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Sources

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the definitive structural elucidation of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine using nuclear magnetic resonance (NMR) spectroscopy. The protocol details optimized sample preparation, data acquisition parameters for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, and a full spectral assignment. The causality behind chemical shifts and coupling patterns is explained, offering researchers a robust framework for characterizing this and other complex substituted pyridinylpyrimidine scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction and Significance

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous approved therapeutics. The specific compound, this compound, combines a reactive chloropyrimidine core with a pyridinyl moiety, making it a versatile intermediate for the synthesis of targeted kinase inhibitors and other biologically active molecules. The chlorine at the C4 position serves as a key functional handle for nucleophilic substitution, while the pyridinyl group can engage in critical hydrogen bonding interactions with target proteins.

Given its importance as a synthetic building block, an unambiguous and complete assignment of its ¹H and ¹³C NMR spectra is essential for quality control, reaction monitoring, and the characterization of its downstream derivatives. This guide employs a multi-dimensional NMR approach to overcome the challenges posed by spectral complexity and to provide a definitive assignment grounded in fundamental principles and corroborative 2D data.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme is used throughout this document.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep Sample Preparation (10-15 mg in 0.6 mL CDCl₃) acq_1d_h 1D ¹H NMR prep->acq_1d_h acq_1d_c 1D ¹³C{¹H} NMR acq_1d_h->acq_1d_c acq_2d 2D Experiments (COSY, HSQC, HMBC) acq_1d_c->acq_2d assign_1d Initial 1D Assignment (Chemical Shift, Multiplicity) acq_2d->assign_1d assign_cosy ¹H-¹H Correlations (COSY) Identify Spin Systems assign_1d->assign_cosy assign_hsqc ¹H-¹³C One-Bond Correlations (HSQC) Assign Protonated Carbons assign_cosy->assign_hsqc assign_hmbc ¹H-¹³C Long-Range Correlations (HMBC) Assign Quaternary Carbons & Link Fragments assign_hsqc->assign_hmbc final Final Unambiguous Assignment assign_hmbc->final

Caption: Workflow for the complete NMR assignment of the target molecule.

Spectral Analysis and Definitive Assignment

Spectra recorded in CDCl₃ at 500 MHz.

Part A: ¹H NMR Spectrum Analysis

The proton spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The assignment is based on chemical shift, multiplicity, and integration, and is confirmed by 2D COSY data.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H2' 9.45 d 2.2 1H Most deshielded proton, ortho to pyridine N and adjacent to the pyrimidine ring.
H6' 8.75 dd 4.8, 1.6 1H Deshielded proton ortho to pyridine N. Coupled to H5' and H4'.
H4' 8.50 ddd 8.1, 2.2, 1.6 1H Deshielded proton meta to pyridine N. Coupled to H2', H5', and H6'.
H5' 7.45 dd 8.1, 4.8 1H Shielded pyridine proton, coupled to H4' and H6'.
H5 7.30 s - 1H Singlet for the isolated proton on the pyrimidine ring.
H7 4.70 s - 2H Methylene protons (-CH₂-O), adjacent to the electron-withdrawing ring and oxygen.

| H9 | 3.55 | s | - | 3H | Methyl protons of the methoxy group (-O-CH₃). |

Causality Explained:

  • Pyridine Ring: Protons on the pyridine ring are significantly deshielded due to the electronegativity of the nitrogen atom. [1][2]The most downfield proton, H2', is positioned between the ring nitrogen and the electron-withdrawing pyrimidine ring. H6', also ortho to the nitrogen, is the next most deshielded. The coupling patterns (ddd, dd) are characteristic of a 3-substituted pyridine system and were confirmed by COSY correlations between H4', H5', and H6'.

  • Pyrimidine Ring: The single proton H5 appears as a sharp singlet, as it has no adjacent protons for coupling. Its chemical shift is typical for protons on electron-deficient pyrimidine rings. [1][3]* Aliphatic Chain: The methylene (H7) and methoxy (H9) protons appear as sharp singlets in the upfield region, consistent with their chemical environments.

Part B: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows all 11 unique carbon signals. The assignment relies on chemical shift prediction and is definitively confirmed by HSQC and HMBC experiments.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Atom No. Chemical Shift (δ, ppm) Assignment Rationale & 2D NMR Evidence
C6 174.5 Highly deshielded due to adjacent N and O-linked substituent. HMBC to H5, H7.
C4 163.0 Deshielded due to adjacent N and attached Cl. HMBC to H5.
C2 162.5 Deshielded due to two adjacent N atoms and pyridinyl substituent. HMBC from H2', H4'.
C6' 151.0 Deshielded carbon ortho to pyridine N. HSQC with H6'.
C2' 149.5 Deshielded carbon ortho to pyridine N. HSQC with H2'.
C4' 135.0 Deshielded carbon para to pyridine N. HSQC with H4'.
C3' 130.0 Quaternary carbon linking the two rings. HMBC from H2', H4', H5'.
C5' 123.8 Shielded pyridine carbon. HSQC with H5'.
C5 118.0 Protonated carbon on the pyrimidine ring. HSQC with H5.
C7 74.0 Aliphatic methylene carbon (-CH₂-O). HSQC with H7.

| C9 | 59.0 | Aliphatic methoxy carbon (-O-CH₃). HSQC with H9. |

Causality Explained:

  • Heteroaromatic Carbons: Carbons adjacent to electronegative nitrogen atoms (C2, C4, C6, C2', C6') are significantly deshielded and appear at the lowest fields in the aromatic region. [4][5]The carbon bearing the chlorine atom (C4) is also strongly deshielded. [5]* Quaternary Carbons: The assignment of the quaternary carbons (C2, C4, C6, C3') is impossible from 1D spectra alone and relies entirely on long-range HMBC correlations.

  • Aliphatic Carbons: The methylene (C7) and methoxy (C9) carbons are found in the expected upfield region. [5][6]

Part C: 2D NMR Correlation Analysis for Unambiguous Assignment

2D NMR is indispensable for connecting the different parts of the molecule and confirming the assignments. [7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to, confirming all assignments for protonated carbons listed in Table 2. For example, the proton signal at δ 7.30 (H5) shows a direct correlation to the carbon signal at δ 118.0 (C5). [9]* HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the complete carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons. [9]Key observed correlations that lock the structure are:

    • Linking the Rings: A crucial correlation is observed from the pyridine proton H2' (δ 9.45) to the pyrimidine carbon C2 (δ 162.5), unequivocally establishing the connectivity between the two heterocyclic rings.

    • Assigning Pyrimidine Carbons: The pyrimidine proton H5 (δ 7.30) shows strong correlations to the quaternary carbons C4 (δ 163.0) and C6 (δ 174.5), confirming their positions relative to H5.

    • Assigning the Methoxymethyl Group: The methylene protons H7 (δ 4.70) show a clear 2-bond correlation to the pyrimidine carbon C6 (δ 174.5), confirming the attachment point of the methoxymethyl substituent. The methoxy protons H9 (δ 3.55) show a 2-bond correlation to the methylene carbon C7 (δ 74.0).

Conclusion

The complete and unambiguous ¹H and ¹³C NMR assignments for this compound have been established through a systematic approach combining 1D and 2D NMR spectroscopy. The presented protocols for sample preparation and data acquisition, along with the detailed analysis of chemical shifts, coupling constants, and heteronuclear correlations, provide a definitive reference for researchers working with this important chemical intermediate. The application of multi-dimensional techniques like HSQC and HMBC was demonstrated to be essential for overcoming the limitations of 1D analysis in complex heterocyclic systems.

References

  • Molecules. (2018). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • ResearchGate. (2014). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Pinto, D. C. G. A., et al. (2011). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

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  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

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  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Mamaev, V. P., & Shkurko, O. P. (1978). NMR spectra of pyrimidines - Effect of substituents on the chemical shifts of the "meta" protons in 2- and 4-substituted pyrimidines. Sciact. [Link]

  • Abraham, R. J., & Sancassan, F. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Al-Issa, S. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

  • PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

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  • Bulletin de l'Academie Polonaise des Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Ferreira, M. J., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules. [Link]

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  • Singh, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchen. [Link]

  • Mamaev, V. P., & Shkurko, O. P. (1978). NMR spectra of pyrimidines. Semantic Scholar. [Link]

  • Guda, M. R., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Wang, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

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  • ResearchGate. Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on the heteroaromatic substrate 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. This pyridinylpyrimidine scaffold is of significant interest in medicinal chemistry, appearing in numerous developmental and approved pharmaceutical agents.[1][2][3][4] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to facilitate the synthesis of diverse compound libraries based on this core structure. We will explore the underlying principles of SNAr on this electron-deficient system, provide step-by-step protocols for substitution with various nucleophiles, and discuss methods for reaction monitoring and product characterization.

Introduction: The Significance of the Pyridinylpyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a privileged heterocyclic system in drug discovery.[1][2] The nitrogen atoms within the bicyclic structure not only impart desirable physicochemical properties but also provide multiple vectors for chemical modification, enabling the fine-tuning of a molecule's biological activity. The compound this compound is a versatile building block for accessing a wide range of derivatives, primarily through the displacement of the chloro substituent at the C4 position.

The pyrimidine ring, being inherently electron-deficient, is highly activated towards nucleophilic attack, a characteristic that is further enhanced by the presence of the pyridinyl substituent.[5][6] This inherent reactivity makes SNAr a powerful and efficient method for introducing diverse functional groups.

Mechanistic Insights into SNAr on this compound

The SNAr reaction on this substrate proceeds via a well-established addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C4 position, which bears the chloro leaving group. This position is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring and the pyridinyl group.[7][8][9]

  • Formation of the Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The negative charge is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which significantly stabilizes the intermediate.[5][7][8]

  • Elimination of the Leaving Group: Aromatization is restored through the expulsion of the chloride ion, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex.[10][12][13] Therefore, factors that stabilize this intermediate will accelerate the reaction.

Regioselectivity

Nucleophilic attack is highly favored at the C4 position over the C6 position (which is also adjacent to a ring nitrogen). This is because the pyridinyl group at C2 provides additional activation at the C4 position. Attack at the C2 or C6 positions of a pyridine or pyrimidine ring is generally favored because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[5][7][8] In this specific molecule, the C4 position is "para" to one of the pyrimidine nitrogens and "ortho" to the other, making it a highly activated site for nucleophilic attack.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly when working with moisture-sensitive nucleophiles or bases.

  • Inert Atmosphere: While not always strictly necessary for all nucleophiles, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions, especially at elevated temperatures.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for monitoring the progress of the reaction to determine completion.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the reaction with primary and secondary amines, which are common nucleophiles in drug discovery.[6]

dot

Caption: General workflow for the amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Add benzylamine followed by DIPEA to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-amine.

Rationale:

  • Base (DIPEA): A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can solvate the Meisenheimer complex and does not interfere with the nucleophile.[14]

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the reaction, though milder conditions may suffice for highly reactive nucleophiles.[15]

Protocol 2: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)

The reaction with oxygen nucleophiles often requires a strong base to deprotonate the phenol, generating a more potent phenoxide nucleophile.

dot

Caption: Key steps in the O-arylation of the chloropyrimidine substrate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-methoxyphenoxy)-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine.

Rationale:

  • Base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the phenol, generating the highly nucleophilic phenoxide.

  • Solvent (THF): THF is a suitable aprotic solvent for reactions involving NaH.

  • Temperature: The initial deprotonation is performed at 0 °C for safety. The subsequent substitution can often proceed at room temperature.

Protocol 3: S-Alkylation with a Thiol (e.g., Benzyl Mercaptan)

Thiolates are excellent nucleophiles and generally react under milder conditions than their oxygen counterparts.

Materials:

  • This compound (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add this compound, potassium carbonate, and acetonitrile.

  • Add benzyl mercaptan to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to afford 4-(benzylthio)-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine.

Rationale:

  • Base (K₂CO₃): A milder base is sufficient to deprotonate the thiol, forming the thiolate in situ.

  • Solvent (Acetonitrile): A polar aprotic solvent that facilitates the reaction.

  • Temperature: Gentle heating is usually sufficient due to the high nucleophilicity of the thiolate.

Data Presentation: Comparative Reactivity

The following table summarizes typical reaction conditions and outcomes for the SNAr reaction with different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary AmineAnilineDIPEADMF10085-95
Secondary AmineMorpholineK₂CO₃DMSO8090-98
PhenolPhenolNaHTHF25-6070-85
ThiolEthanethiolK₂CO₃CH₃CN50>95
AlcoholMethanolNaOMeMeOH6065-80

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating measures should be implemented:

  • In-Process Controls (IPCs): Regular monitoring by LC-MS is crucial. This allows for the tracking of starting material consumption and product formation, and can also identify the formation of any significant by-products.

  • Product Characterization: The identity and purity of the final products must be rigorously confirmed. Standard characterization techniques include:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Troubleshooting:

    • No Reaction: If no reaction is observed, consider increasing the temperature, using a stronger base (for O- and S-nucleophiles), or switching to a more polar solvent like DMSO.

    • Low Yield: Low yields may be due to incomplete reaction or degradation. Ensure an inert atmosphere and anhydrous conditions are maintained. Purification issues can also lead to material loss.

    • Side Reactions: For aminolysis, di-substitution can occur if the product amine is sufficiently nucleophilic. Using a slight excess of the nucleophile can sometimes mitigate this. For O- and S-alkylation, ensure the complete exclusion of water to prevent hydrolysis of the starting material.

Conclusion

The this compound scaffold is a highly valuable platform for the synthesis of diverse chemical libraries. The protocols outlined in these application notes provide a robust starting point for researchers to explore the rich chemistry of this system. The inherent reactivity of the C4-chloro group towards nucleophilic aromatic substitution allows for the efficient and predictable introduction of a wide array of functional groups, making it an indispensable tool in modern drug discovery.

References

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • BenchChem Technical Support Team. (2025, November). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C2 Position. Benchchem.
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. (n.d.). ResearchGate.
  • Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines. (n.d.). Benchchem.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). PMC.
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023, January 17). YouTube.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (n.d.). ECHEMI.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Stack Exchange.
  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.

Sources

Application Note: Experimental Determination of IC50 Values for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine , a heterocyclic compound featuring a pyrimidine scaffold. Such scaffolds are pivotal in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors for therapeutic applications.[1] This guide details two orthogonal, industry-standard methodologies: a biochemical kinase inhibition assay and a cell-based viability assay. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data analysis to ensure the generation of reliable and reproducible potency data.

Introduction: The Scientific Imperative for Accurate Potency Determination

The compound This compound belongs to a class of molecules that are common intermediates and scaffolds in the synthesis of targeted therapeutics, particularly kinase inhibitors.[2][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Therefore, accurately quantifying the inhibitory potential of novel compounds against specific kinases is a cornerstone of early-stage drug discovery.

The IC50 value is a quantitative measure that indicates the concentration of an inhibitor required to reduce the activity of a biological target or process by 50%.[6] It is a critical parameter for:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency.

  • Target Validation: Confirming that a compound engages its intended molecular target.

  • Candidate Selection: Ranking and prioritizing compounds for further preclinical development.

Given that the pyrimidine core is a privileged scaffold for kinase inhibitors, this guide will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as a representative target for the biochemical assay.[1][7] Dysregulation of the CDK2 signaling pathway is frequently implicated in uncontrolled cell proliferation.[4][8] We will complement this with a cell-based assay to measure the compound's effect on the viability of a relevant cancer cell line, providing a more holistic view of its biological activity.

Biological Context: The CDK2 Signaling Pathway

CDK2 is a serine/threonine protein kinase that plays an essential role in the G1/S transition of the cell cycle.[8] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates key substrates, such as the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[7][9] Inhibiting CDK2 can thus arrest the cell cycle and prevent proliferation, making it an attractive target for cancer therapy.

CDK2_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE promotes S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase drives CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F hyper- phosphorylates Inhibitor 4-Chloro-6-(methoxy...) -pyrimidine Inhibitor->CyclinE_CDK2 INHIBITS

Figure 1: Simplified CDK2 signaling pathway for G1/S transition.

Principle of Methodologies

To ensure a robust assessment, we employ two distinct but complementary assays.

Biochemical Assay: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.[10][11] It is a universal platform suitable for virtually any ADP-generating enzyme.[12]

Causality: The choice of this assay is deliberate. It directly measures the catalytic activity of the isolated kinase (e.g., CDK2/Cyclin E). This provides a clean, mechanistic readout of inhibition, free from the complexities of a cellular environment such as membrane permeability, off-target effects, or drug efflux.[13] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the inhibitor. Afterwards, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.[14]

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used as a substrate for a thermostable luciferase, generating a light signal that is directly proportional to the initial kinase activity.[15]

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[16]

Causality: A potent biochemical inhibitor may not necessarily be effective in a cellular context. This assay serves as a critical secondary screen to assess the compound's ability to cross the cell membrane and engage its target in a physiological environment, ultimately leading to a reduction in cell proliferation or viability. The homogeneous "add-mix-measure" protocol involves adding the CellTiter-Glo® Reagent directly to the cells.[17][18] This reagent lyses the cells and provides the necessary components for a luciferase reaction that uses the endogenous cellular ATP to produce a stable luminescent signal.[16]

Workflow_Overview cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Biochemical Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™) Compound_Prep->Biochemical Cellular Protocol 2: Cell-Based Viability Assay (e.g., CellTiter-Glo®) Compound_Prep->Cellular Data_Acq Luminescence Reading (Plate Reader) Biochemical->Data_Acq Cellular->Data_Acq Normalization Data Normalization (% Inhibition) Data_Acq->Normalization Curve_Fit Nonlinear Regression (4-Parameter Logistic) Normalization->Curve_Fit IC50_Out IC50 Determination Curve_Fit->IC50_Out

Figure 2: High-level experimental workflow.

Materials and Reagents

Item Supplier Notes
Test Compound This compound
DMSO, Anhydrous Sigma-AldrichFor compound stock solution
Recombinant Human CDK2/Cyclin E Promega / Carna BiosciencesActive enzyme complex
Kinase Substrate (e.g., H1 Histone) Sigma-AldrichSpecific to the kinase being tested
ADP-Glo™ Kinase Assay System Promega (Cat. V9101)Includes all assay-specific reagents
Cancer Cell Line (e.g., HeLa, HCT116) ATCCSelect a line where CDK2 is relevant
Cell Culture Medium (e.g., DMEM) GibcoSupplemented with 10% FBS, 1% Pen-Strep
CellTiter-Glo® 2.0 Assay Promega (Cat. G9242)For cell viability
Staurosporine Tocris BiosciencePositive control kinase inhibitor
White, Opaque 384-well Plates Corning (Cat. 3570)Low-volume, suitable for luminescence
Multichannel Pipettes & Automation For high-throughput consistency
Luminometer Plate Reader e.g., BMG LABTECH, Tecan

Detailed Experimental Protocols

Compound Preparation and Serial Dilution

Causality: Proper compound handling is critical for accurate results. A high-concentration stock in 100% DMSO ensures stability and minimizes the final DMSO concentration in the assay, which can itself affect enzyme or cell health. A semi-log or 3-fold dilution series is standard for covering a wide concentration range to define the full sigmoidal dose-response curve.[19]

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% anhydrous DMSO.

  • Intermediate Plate: Create an intermediate dilution plate. For a 10-point, 3-fold dilution series, pipette the compound from the stock into the first well of a 96-well plate and perform serial dilutions in DMSO.

  • Assay Plate Stamping: Transfer a small volume (e.g., 50-100 nL) from the intermediate plate to the final 384-well assay plates using an acoustic dispenser or pintool. This minimizes the final DMSO concentration to ≤0.5%.

Parameter Recommended Value Rationale
Highest Concentration 10 µM - 50 µMA starting point to ensure a top plateau of inhibition is observed.
Number of Points 10-12Sufficient to accurately define the dose-response curve.
Dilution Factor 3-fold (semi-log)Balances resolution and concentration range.
Final DMSO % ≤ 0.5%Minimizes solvent-induced artifacts in biological assays.
Replicates n=2 or 3 (triplicates)Ensures statistical robustness and identifies outliers.
Protocol 1: Biochemical IC50 Determination (ADP-Glo™)

This protocol is adapted from the manufacturer's technical manual.[10]

  • Reagent Preparation: Prepare kinase reaction buffer containing ATP and the specific substrate. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors are accurately assessed.

  • Reaction Setup (5 µL total volume):

    • Add 2 µL of kinase/substrate mix to each well of a 384-well plate.

    • The wells should already contain the pre-stamped compound dilutions.

    • Include controls:

      • Positive Control: A known potent inhibitor (e.g., Staurosporine).

      • Negative Control (0% Inhibition): DMSO only.

      • Background Control (100% Inhibition): No kinase added.

  • Kinase Reaction: Centrifuge the plate briefly (1 min at 500 x g) and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Cell-Based IC50 Determination (CellTiter-Glo®)

This protocol is adapted from the manufacturer's technical bulletin.[16]

  • Cell Seeding: Seed cells into a 384-well white, clear-bottom plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium). Incubate overnight (18-24 hours) to allow for cell attachment.

  • Compound Addition: Add 10 µL of a 5X working concentration of the compound dilutions (prepared in culture medium) to the respective wells. This brings the final volume to 50 µL.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[16]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

Accurate IC50 determination is critically dependent on correct data processing and curve fitting.[20]

Data Normalization

Raw luminescence data must be converted to a percentage of inhibition to allow for comparison across different experiments.

Formula for % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Signal_Compound: Luminescence from a well with the test compound.

  • Signal_Max (0% Inhibition): Average luminescence from DMSO-only wells.

  • Signal_Min (100% Inhibition): Average luminescence from no-kinase or positive control wells (biochemical) or a cytotoxic control (cellular).

Curve Fitting

The dose-response data should be plotted with the log of the inhibitor concentration on the x-axis and the % inhibition on the y-axis.[21]

  • Nonlinear Regression: Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[22][23] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Software: Use specialized software like GraphPad Prism, which is designed for this type of analysis.[24][25]

  • IC50 Value: The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[26]

Quality Control and Data Presentation
Metric Acceptance Criteria Significance
R² (Goodness of Fit) > 0.95Indicates how well the curve fits the data points.
Hill Slope ~ 1.0A slope near 1 suggests a standard 1:1 binding interaction.
Confidence Intervals Provides a range for the true IC50 value, indicating precision.
Z'-factor > 0.5A statistical measure of assay quality, comparing the separation between positive and negative controls.

Example Data Summary:

Assay Type Target / Cell Line IC50 (nM) ± SEM Hill Slope
BiochemicalCDK2/Cyclin E85.2 ± 7.11.10.992
Cell-BasedHeLa450.6 ± 35.80.90.985

Interpretation: The ~5-fold shift in potency between the biochemical and cellular assays is common and can be attributed to factors like cell membrane permeability, drug efflux pumps, or compound metabolism. This highlights the importance of performing both types of assays.

References

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • GraphPad. (2022, August 25). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Hwang, J. J., & Ye, H. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 4(1), 143–152. [Link]

  • Lako, A., & Varkey, J. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(10), 2276. [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560–572. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible.... Retrieved from [Link]

  • Wang, S., et al. (2023). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Promega Corporation. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay [Video]. YouTube. Retrieved from [Link]

  • Promega Corporation. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13, 1079. [Link]

  • News-Medical.Net. (2025, September 24). Choosing the best curve fit option for you. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of nucleophilic substitution reactions on this versatile scaffold.

I. Understanding the Reactivity of the Substrate

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the carbon atoms electrophilic and susceptible to nucleophilic attack. Specifically, the C4 position is generally more reactive than the C2 position towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate, a resonance-stabilized intermediate formed during the reaction, can be delocalized onto the nitrogen atom at position 1, which provides greater stabilization.[1][2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common challenges encountered during nucleophilic substitution reactions with this compound and provides practical solutions.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is a frequent challenge. This can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Poor Nucleophile Reactivity: The nucleophilicity of the attacking species is paramount.

    • Solution: For amine nucleophiles, ensure the amine is sufficiently nucleophilic. If using a weakly nucleophilic amine, consider using a stronger base or switching to a palladium-catalyzed Buchwald-Hartwig amination protocol.[4][5] For other nucleophiles, ensure they are not sterically hindered and are used in appropriate stoichiometric amounts.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions as they can solvate the charged intermediate.[6] However, for base-sensitive substrates, less polar solvents like THF or 1,4-dioxane may be more suitable. In some cases, aqueous conditions with a phase-transfer catalyst or a polymer additive like hydroxypropyl methylcellulose (HPMC) can be a green and efficient alternative.[7]

  • Incorrect Base Selection: The base is often required to deprotonate the nucleophile or neutralize the HCl generated during the reaction.

    • Solution: For amine substitutions, an excess of the amine can sometimes act as the base.[8] For other nucleophiles, inorganic bases like K₂CO₃, Cs₂CO₃, or NaH are commonly used. The strength of the base should be matched to the pKa of the nucleophile. For sensitive substrates, milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.[9]

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Typical temperature ranges are between 60-120 °C.[8][10] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter reaction times.[11][12]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Possible Causes & Solutions:

  • Hydrolysis of the Starting Material: The chloro-substituent can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the corresponding pyrimidin-4-one.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Displacement of the Methoxymethyl Group: While less common, strong nucleophiles or harsh reaction conditions could potentially lead to the displacement of the methoxymethyl group.

    • Solution: Employ milder reaction conditions, such as lower temperatures or a weaker base. Monitor the reaction closely by TLC or LC-MS to detect the formation of any byproducts.

  • Homocoupling (in Palladium-Catalyzed Reactions): In Buchwald-Hartwig aminations, dimerization of the aryl halide or the amine can occur.

    • Solution: Optimizing the catalyst loading, ligand choice, and reaction temperature can minimize homocoupling.[5]

Issue 3: Difficulty in Product Purification

Isolating the pure product can be challenging due to the presence of unreacted starting materials, byproducts, or residual catalyst.

Possible Causes & Solutions:

  • Similar Polarity of Product and Starting Material: If the product and starting material have similar polarities, chromatographic separation can be difficult.

    • Solution: Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. Explore different solvent systems for column chromatography to achieve better separation. Recrystallization can also be an effective purification technique.

  • Removal of Palladium Catalyst: Residual palladium from Buchwald-Hartwig reactions can be difficult to remove.

    • Solution: After the reaction, filter the mixture through a pad of celite to remove the bulk of the catalyst.[12] If residual palladium remains, treatment with a scavenger resin or an aqueous wash with a solution of a chelating agent like EDTA can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism for the reaction of this compound with a nucleophile?

A1: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[8][13]

Q2: Which position, C4 or C2, is more reactive towards nucleophilic substitution?

A2: The C4 position is generally more reactive towards nucleophilic substitution than the C2 position on a pyrimidine ring.[14] This is due to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position, as the negative charge can be delocalized onto the adjacent nitrogen atom.[1][2][3]

Q3: When should I consider using a palladium-catalyzed cross-coupling reaction instead of a traditional SNAr?

A3: A palladium-catalyzed method, such as the Buchwald-Hartwig amination, should be considered when:

  • The nucleophile is a weak nucleophile (e.g., anilines with electron-withdrawing groups).

  • The SNAr reaction gives low yields or requires harsh conditions.

  • A higher degree of regioselectivity is required.[14]

  • The substrate is sensitive to the strong bases or high temperatures often used in SNAr reactions.[5]

Q4: What are some common palladium catalysts and ligands used for Buchwald-Hartwig amination of chloropyrimidines?

A4: Common palladium precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands such as Xantphos, XPhos, and RuPhos are often effective for the amination of aryl chlorides.[4][5][15]

IV. Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the base (2.0 eq).

  • Purge the flask with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the amine nucleophile (1.2 - 2.0 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine nucleophile (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed vial

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask or vial.

  • Add this compound (1.0 eq) and the amine nucleophile (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Data Presentation

Table 1: Recommended Starting Conditions for SNAr Reactions
NucleophileBaseSolventTemperature (°C)Notes
Primary/Secondary Aliphatic AmineK₂CO₃ or DIPEADMF or NMP80 - 100An excess of the amine can sometimes be used as the base.[8]
Aniline (electron-rich)Cs₂CO₃Dioxane100 - 120Reaction may be sluggish; consider palladium catalysis.
Alcohol (as alkoxide)NaH or KOtBuTHF or DMF25 - 80Ensure anhydrous conditions.
Thiol (as thiolate)K₂CO₃ or NaHDMF or DMSO25 - 60Ensure anhydrous conditions.
Table 2: Troubleshooting SNAr Reaction Parameters
ProblemParameter to AdjustSuggested ChangeRationale
Low ConversionTemperatureIncrease in 10-20 °C incrementsTo overcome the activation energy barrier.
BaseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃)To more effectively deprotonate the nucleophile.
SolventSwitch to a more polar aprotic solvent (e.g., from THF to DMF)To better solvate the charged intermediate.
Side Product FormationTemperatureDecrease temperatureTo reduce the rate of side reactions.
BaseSwitch to a weaker base (e.g., from NaH to K₂CO₃)To minimize base-catalyzed decomposition.

VI. Visualizations

SNAr_Mechanism cluster_0 S-N-Ar Mechanism Reactants 4-Chloro-pyrimidine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 4-Nu-pyrimidine + Cl⁻ Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield Start Low or No Product Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Increase_Temp Increase Temperature Check_Reagents->Increase_Temp Change_Solvent Change Solvent (e.g., to DMF, DMSO) Increase_Temp->Change_Solvent Change_Base Change Base (e.g., to Cs₂CO₃) Change_Solvent->Change_Base Consider_Pd Consider Buchwald-Hartwig Amination Change_Base->Consider_Pd Success Improved Yield Consider_Pd->Success

Caption: Workflow for troubleshooting low-yielding SNAr reactions.

VII. References

  • Technical Support Center: Reactivity of 4-Chloropyrimidines - Benchchem. Available at:

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at:

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at:

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at:

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. Available at:

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at:

  • (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at:

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at:

  • 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2 | Benchchem. Available at:

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. Available at:

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. Available at:

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at:

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at:

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at:

  • Palladium-catalyzed amidation of 2-chloropyrimidines - Sci-Hub. Available at:

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. Available at:

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Available at:

  • Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. Available at:

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. Available at:

  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one - ResearchGate. Available at:

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents. Available at:

  • Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline - Benchchem. Available at:

  • Nucleophilic Aromatic Substitution Practice Problems - Chemistry Steps. Available at:

  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine - Benchchem. Available at:

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at:

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. Available at:

  • Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1 - PubMed. Available at:

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at:

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed. Available at:

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available at:

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The synthesis typically proceeds via a regioselective Suzuki-Miyaura cross-coupling reaction. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions.

Section 1: Troubleshooting Guide for Low Yield & Impurity Formation

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Product Conversion

Q1: My reaction shows a low conversion rate, with significant unreacted 2,4-dichloro-6-(methoxymethyl)pyrimidine remaining. What are the primary causes?

A1: Low conversion is often traced back to three critical areas: catalyst activity, reaction conditions, or the integrity of your reagents.

  • Catalyst Inactivity: The Palladium(0) active species is the engine of the Suzuki coupling. Its deactivation is a common cause of stalled reactions.

    • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents, reagents, and the reaction vessel can lead to the oxidation of the catalyst, rendering it inactive. Ensure you use a robust degassing method like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]

    • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, it can be less effective for coupling with electron-deficient heteroaryl chlorides like dichloropyrimidines.[2][3] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can generate the active Pd(0) species more efficiently in situ and promote the rate-limiting oxidative addition step.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Suzuki couplings of heteroaryl chlorides often require elevated temperatures to proceed at a reasonable rate.[2][4] If you are running the reaction at a lower temperature (e.g., < 80 °C), a moderate increase may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition.

    • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate or weak base can halt the catalytic cycle. For this coupling, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.[2][5][6] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Reagent Quality:

    • Boronic Acid Instability: Pyridine-3-boronic acid can be prone to protodeboronation (hydrolysis back to pyridine), especially under harsh conditions or if stored improperly.[1] Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

Q2: The reaction stalls after the formation of the initial mono-coupled product. Why is the second coupling not occurring?

A2: This question implies a double Suzuki coupling is being attempted on a dichloropyrimidine. For the synthesis of this compound, the goal is a regioselective mono-coupling. The starting material should be 2,4-dichloro-6-(methoxymethyl)pyrimidine. The chlorine at the C4 position is significantly more reactive towards Suzuki coupling than the chlorine at the C2 position. This inherent electronic difference allows for a selective reaction. If you are observing issues, it might be that your conditions are not optimal to exploit this reactivity difference. A thorough screening of reaction conditions, often starting with lower temperatures, can help favor the mono-substitution at the more reactive C4 position.[3]

Problem Area: Significant Byproduct Formation

Q3: I am observing a significant amount of a byproduct that I suspect is from the homocoupling of pyridine-3-boronic acid. How can I prevent this?

A3: Homocoupling is a classic side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure all solvents and the reaction headspace are thoroughly deoxygenated before adding the palladium catalyst.[1]

  • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

  • Ligand Choice: Bulky electron-rich ligands can promote the desired reductive elimination step to form the product, outcompeting the pathways that lead to homocoupling.[1]

Q4: My final product is contaminated with a species that appears to be 4-hydroxy-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. How does this hydrolysis occur and how can I avoid it?

A4: The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially under basic conditions at elevated temperatures or during aqueous workup.[7][8][9]

  • During the Reaction: Prolonged reaction times at high temperatures in the presence of an aqueous base can lead to the hydrolysis of the C-Cl bond on both the starting material and the product. Try to run the reaction for the minimum time necessary for full conversion.

  • During Workup: Avoid strongly acidic or basic aqueous conditions during extraction if possible. When performing an aqueous workup, do so promptly and at room temperature. Neutralize the reaction mixture carefully and proceed with extraction without delay. Using a non-aqueous workup, if feasible, can completely eliminate this issue.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for this specific Suzuki coupling?

A1: While Pd(PPh₃)₄ can work, for challenging substrates like dichloropyrimidines, a combination of a Pd(II) source like Pd(OAc)₂ or a pre-catalyst (e.g., SPhos G3) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) often gives higher yields and faster reaction times.[1] A typical starting catalyst loading is 1-5 mol%.

Q2: Which solvent system is recommended?

A2: A polar aprotic solvent, often in a mixture with water, is typically used. Common systems include 1,4-dioxane/water, DME/water, or toluene/ethanol/water.[2][3][10] The water is necessary to solubilize the inorganic base. The choice of solvent can significantly impact the solubility of reagents and the reaction rate, so screening may be necessary.[10]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that gives good separation between the starting dichloropyrimidine, the boronic acid, and the product (e.g., Ethyl Acetate/Hexanes). Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Section 3: Optimized Experimental Protocols & Data

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-6-(methoxymethyl)pyrimidine (1.0 equiv), pyridine-3-boronic acid (1.1-1.2 equiv), and finely powdered K₂CO₃ (2.5-3.0 equiv).

  • Degassing: Seal the flask, and cycle between vacuum and backfilling with argon or nitrogen at least three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data: Comparison of Reaction Conditions

The following table summarizes typical outcomes from varying reaction parameters for the coupling of a dichloropyrimidine with an arylboronic acid, which serves as a model for optimizing the target synthesis.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)1,4-Dioxane/H₂O1001271[3][10]
Pd(PPh₃)₄ (10)-K₂CO₃ (3.0)Toluene/EtOH/H₂O9012>80[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O1004High[5] (Analogous)
PdCl₂(dppf) (3)-K₂CO₃ (2.2)2-BuOH/H₂O906High[4] (Analogous)

Section 4: Visualization of Key Processes

Troubleshooting Workflow

This diagram provides a logical path for diagnosing issues with the synthesis.

TroubleshootingWorkflow start Low Yield or Reaction Stall check_tlc Analyze Reaction Mixture (TLC / LC-MS) start->check_tlc unreacted_sm Significant Unreacted Starting Material? check_tlc->unreacted_sm byproducts Significant Byproducts Observed? unreacted_sm->byproducts No catalyst 1. Check Catalyst Activity - Inadequate Degassing? - Wrong Catalyst/Ligand? unreacted_sm->catalyst Yes homocoupling Homocoupling Product? (Bi-Pyridine) byproducts->homocoupling Yes conditions 2. Review Conditions - Temperature too low? - Incorrect Base/Solvent? reagents 3. Verify Reagent Quality - Boronic acid degraded? hydrolysis Hydrolysis Product? (Hydroxypyrimidine) homocoupling->hydrolysis No solve_homocoupling Improve Degassing Use Bulky Ligand homocoupling->solve_homocoupling Yes solve_hydrolysis Reduce Reaction Time Use Milder Workup hydrolysis->solve_hydrolysis Yes

Caption: A decision tree for troubleshooting low yield in the Suzuki coupling synthesis.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in rationalizing the choice of reagents and conditions.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 red_elim Reductive Elimination r1x R¹-X (Chloropyrimidine) r1x->ox_add r2b R²-B(OR)₂ (Boronic Acid) r2b->transmetal base Base base->transmetal product R¹-R² (Product) product->red_elim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Puglisi, A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. Available from: [Link]

  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]

  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(8), 9258-9274. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Ryu, S., et al. (2021). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 25(9), 2148–2154. Available from: [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloropyrimidines. Retrieved from [Link]

  • DeMong, D. E., & Williams, R. M. (2002). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 43(13), 2355-2357. Available from: [Link]

  • Synthonix. (n.d.). 2,4-Dichloro-6-(methoxymethyl)pyrimidine. Retrieved from [Link]

  • Uličná, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5036. Available from: [Link]

  • Smith, C. J. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Retrieved from [Link]

Sources

Degradation and stability issues of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, stability, and analysis of this compound.

Q1: What is the primary cause of degradation for this compound in aqueous solutions?

A1: The principal degradation pathway is the hydrolysis of the C4-chloro substituent on the pyrimidine ring. The pyrimidine ring is an electron-deficient aromatic system, which makes the carbon atom bonded to the chlorine highly electrophilic. This site is susceptible to nucleophilic attack by water, leading to the substitution of the chloro group with a hydroxyl group, forming the corresponding 4-hydroxypyrimidine derivative. This reaction is a type of nucleophilic aromatic substitution (SNAr).[1]

Q2: How does the pH of my solution affect the stability of the compound?

A2: The rate of hydrolysis is highly pH-dependent. Generally, the stability of chloropyrimidines is compromised under neutral to alkaline conditions, where the concentration of the hydroxide ion (a potent nucleophile) is higher.[2][3] While acidic conditions might seem protective, strong acids can also promote hydrolysis, although often at a slower rate than strong bases.[1][4] For many heterocyclic compounds, the optimal stability is often found in a slightly acidic pH range (typically pH 4-6).[3] It is crucial to determine the empirical pH-rate profile for your specific experimental conditions.

Q3: I'm observing a loss of my parent compound peak in my HPLC analysis over a short period. What should I investigate first?

A3: Rapid degradation in an analytical workflow often points to an issue with the solvent or solution conditions.

  • Check the pH of your solvent/mobile phase: If you are using unbuffered water or a mobile phase with a pH > 7, you are likely accelerating hydrolysis.

  • Assess solution preparation: Was the stock solution prepared in a protic solvent like methanol or ethanol and then diluted into an aqueous buffer? Alcohols can also act as nucleophiles, leading to the formation of ether byproducts, though this is typically slower than hydrolysis.

  • Evaluate storage: Even at 4°C, significant degradation can occur in aqueous buffers within hours to days. For any experiment lasting more than a few hours, the stability of the compound in the assay medium should be pre-emptively determined.

Q4: What are the recommended storage conditions for stock solutions?

A4: To maximize shelf-life, stock solutions should be prepared in a high concentration (e.g., 10-50 mM) in an anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. When preparing aqueous working solutions, use the DMSO stock to dilute into a pre-chilled, appropriately buffered (ideally pH 4-6) aqueous solution immediately before use. Avoid repeated freeze-thaw cycles.

Q5: Besides hydrolysis, are there other degradation pathways I should be aware of?

A5: Yes. While hydrolysis is the most common issue in solution, other factors can contribute to degradation, especially during forced degradation studies designed to establish a stability-indicating method.[5]

  • Photodegradation: Heterocyclic compounds, particularly those containing chloro-aromatic motifs, can be susceptible to photolytic degradation.[6][7] It is advisable to protect solutions from light, especially during long-term experiments or storage.

  • Oxidation: While the core structure is not exceptionally prone to oxidation, it can occur, particularly under stress conditions involving agents like hydrogen peroxide.[6][8]

  • Thermal Degradation: Elevated temperatures will accelerate all degradation pathways, most notably hydrolysis.[6]

Troubleshooting Guides

This section provides structured workflows to diagnose and solve common experimental problems.

Guide 1: Investigating Inconsistent Results in Biological or Chemical Assays

Inconsistent assay results are frequently traced back to the instability of a key reagent. This guide provides a systematic approach to determine if compound degradation is the root cause.

Workflow: Diagnosing Compound Instability

G A Start: Inconsistent Assay Results (e.g., variable IC50, decreasing signal) B Prepare Fresh Stock Solution in Anhydrous DMSO A->B C Spike Compound into Assay Buffer. Incubate at Assay Temperature. B->C D Analyze by HPLC/LC-MS at Time Points (e.g., T=0, 1h, 4h, 24h) C->D E Is Parent Peak Area >95% of T=0 at final time point? D->E F Conclusion: Compound is Stable under assay conditions. Troubleshoot other assay parameters. E->F Yes G Problem: Compound is Degrading. Identify degradant peaks. E->G No H Mitigation Strategy: 1. Lower buffer pH (if possible). 2. Reduce incubation time. 3. Prepare fresh dilutions for each experiment. G->H

Sources

Overcoming poor solubility of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Poor Aqueous Solubility

Welcome to the technical support guide for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. We will explore the underlying reasons for its poor solubility and provide a systematic, tiered approach to achieving your desired concentrations in a stable, usable form.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of my aqueous buffer?

Your compound is precipitating likely due to its inherent low aqueous solubility. The molecule possesses a largely hydrophobic structure with two aromatic rings (pyrimidine and pyridine) and a chloro-substituent, which favor a non-aqueous environment. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound may exceed its thermodynamic solubility limit, leading to precipitation.[1]

Q2: What is the very first thing I should try to improve solubility?

Given the presence of a basic pyridine nitrogen atom, the most straightforward and effective initial approach is pH adjustment . Lowering the pH of your aqueous buffer will protonate this nitrogen, creating a charged, ionized species that is significantly more soluble in water. A predicted pKa for a similar pyrimidine structure is around 3.11[2], suggesting that adjusting the buffer pH to below 4.0 should markedly improve solubility.

Q3: I see the terms "kinetic" and "thermodynamic" solubility. What's the practical difference for my experiments?

This is a critical distinction.

  • Kinetic solubility measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock (like DMSO).[3][4] It's a rapid, high-throughput measurement often used in early discovery.[5] However, it can often overestimate the true solubility because it can form supersaturated, metastable solutions.[1][6]

  • Thermodynamic solubility is the true equilibrium solubility, measured by agitating an excess of the solid compound in a buffer until the concentration of the dissolved drug no longer increases.[7][8] This value is lower but represents the stable concentration over time.

For screening assays, kinetic solubility might suffice. For formulation and in-vivo studies, understanding the thermodynamic solubility is crucial to prevent the compound from precipitating over time.[5]

Q4: Can the buffer system itself cause problems?

Yes. High concentrations of certain buffer salts, especially phosphate buffers, can precipitate in the presence of high percentages of organic co-solvents.[9] If you are using a combination of strategies, ensure your chosen buffer is soluble in the final solvent mixture.

Systematic Troubleshooting Guide: A Tiered Approach

This guide is structured to help you logically and efficiently find the right solubilization strategy, starting with the simplest and most cost-effective methods.

Tier 1: Foundational Adjustments

The first step is always to leverage the inherent physicochemical properties of the compound. For an ionizable molecule like this one, pH is the master variable.

Strategy 1: pH Adjustment

The pyridine ring in the compound contains a basic nitrogen atom. By lowering the pH, we can protonate this nitrogen, creating a salt in situ. This charged species is more polar and thus more soluble in aqueous media.[10] This relationship is governed by the Henderson-Hasselbalch equation.[11][12][13]

At a pH below the compound's pKa, the equilibrium shown below shifts to the right, favoring the more soluble, protonated (ionized) form.

Compound-N + H₂O ⇌ Compound-NH⁺ + OH⁻

  • Prepare a series of buffers: Prepare identical buffers (e.g., 50 mM citrate-phosphate) across a pH range from 3.0 to 7.5.

  • Add Excess Compound: Add an excess amount of solid this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[4]

  • Separate Solid: Filter the samples through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.

  • Plot: Plot the measured solubility (log scale) against the measured final pH of each sample. This will reveal the pH at which solubility is maximized.

Tier 2: Employing Solubilizing Excipients

If pH adjustment alone is insufficient to reach your target concentration, or if your experimental system requires a specific pH range where the compound is less soluble, the next step is to use solubilizing agents.

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[14] By lowering the dielectric constant of the solvent mixture, they decrease the energy required to solvate a hydrophobic molecule.[]

Co-solventTypical Starting Conc. (% v/v)Mechanism of ActionKey Considerations
Ethanol 5-20%Reduces solvent polarity.Generally well-tolerated in many systems.
Propylene Glycol (PG) 5-30%Reduces solvent polarity.[16]Can be viscous at high concentrations.
Polyethylene Glycol 400 (PEG 400) 5-40%Reduces solvent polarity.[17]Low toxicity, widely used in formulations.[16]
Dimethyl Sulfoxide (DMSO) 0.1-5%Aprotic, highly polar solvent.Potent solubilizer but can be toxic to cells above 0.5-1%.[]
  • Prepare a high-concentration stock of your compound in 100% of the co-solvent to be tested (e.g., 50 mg/mL in PG).

  • In separate vials, prepare your aqueous buffer.

  • Add increasing volumes of the co-solvent stock to the buffer to create a range of final co-solvent concentrations (e.g., 0%, 5%, 10%, 20%, 30%).

  • Observe for precipitation immediately and after a set incubation period (e.g., 2 hours).

  • Quantify the dissolved concentration in the clear supernatant of each sample via HPLC or LC-MS to determine the solubility enhancement.

Strategy 3: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solution.[18] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[19][20]

Caption: Drug molecule encapsulated within a surfactant micelle.

Non-ionic surfactants are generally preferred due to their lower toxicity and reduced interaction with biological components.

SurfactantTypeCommon Starting Conc.Notes
Polysorbate 80 (Tween® 80) Non-ionic0.1-2% w/vVery common, effective solubilizer.[21]
Polysorbate 20 (Tween® 20) Non-ionic0.1-2% w/vSimilar to Tween 80, often used in biological assays.
Sodium Lauryl Sulfate (SLS) Anionic0.1-1% w/vStrong solubilizer but can denature proteins.
Soluplus® Non-ionic0.5-5% w/vPolymeric solubilizer, forms stable micelles.[22]
Strategy 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can encapsulate hydrophobic guest molecules, like your compound, forming a water-soluble "inclusion complex."[24][25][]

Cyclodextrin DerivativeAbbreviationKey Feature
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, widely used in formulations.[27]
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility, negatively charged, useful for cationic drugs.[27]
β-Cyclodextrin β-CDLower cost, but also lower aqueous solubility than its derivatives.[]
  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add an excess of solid this compound to each solution.

  • Equilibrate the samples by agitating for 24-48 hours at a constant temperature.

  • Filter each suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in each filtrate by HPLC.

  • Plot the drug concentration against the cyclodextrin concentration. A linear relationship indicates the formation of a soluble 1:1 complex.

Advanced Considerations

If a single strategy is insufficient, a combination approach is often effective. For instance, using a cyclodextrin in an acidic buffer can have a synergistic effect on solubility.[28] The acidic pH ionizes the drug, increasing its intrinsic solubility, while the cyclodextrin complexes with the remaining un-ionized portion of the drug.

For long-term stability and formulation into solid dosage forms, techniques like creating solid dispersions with hydrophilic polymers can be explored.[29][30] This involves dissolving both the drug and a carrier polymer in a common solvent and then removing the solvent, trapping the drug in an amorphous, more soluble state.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Frontiers in Pharmacology. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

  • Journal of Drug Delivery and Therapeutics. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • American Journal of Pharmatech Research. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Advanced Drug Delivery Reviews. (2007). Cyclodextrins as pharmaceutical solubilizers. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Journal of Chemical Information and Modeling. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Current Drug Discovery Technologies. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Pharmasolutions. (2024). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • ScienceDirect. (2024). PH adjustment: Significance and symbolism. [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Journal of Pharmaceutical Sciences. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]

  • Journal of Pharmaceutical Sciences. (2003). Combined effect of complexation and pH on solubilization. PubMed. [Link]

  • ResearchGate. (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. [Link]

  • ADMET & DMPK. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. [Link]

  • Pharmasolutions. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]

  • Journal of Pharmaceutical Sciences. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central. [Link]

  • Journal of Pharmaceutical Sciences. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

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Technical Support Center: Navigating the Complex NMR Spectra of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral interpretation of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in characterizing these complex heterocyclic systems using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide a combination of frequently asked questions (FAQs) for common issues and in-depth troubleshooting guides for more complex spectral analysis, grounded in established principles and field-proven insights.

I. Predicted NMR Spectral Characteristics

Before delving into troubleshooting, it is essential to have a baseline understanding of the expected NMR signals for the core structure of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms within the pyrimidine and pyridine rings, as well as the chloro and methoxymethyl substituents.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges:

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Pyrimidine Ring
H-5~7.5 - 7.8~115 - 120Singlet. Downfield shift due to adjacent Cl and ring nitrogens.
C-2N/A~162 - 165Quaternary carbon, attached to the pyridine ring.
C-4N/A~163 - 166Quaternary carbon, attached to Cl. Significantly deshielded.
C-5~7.5 - 7.8~115 - 120Protonated carbon, influenced by adjacent substituents.
C-6N/A~170 - 173Quaternary carbon, attached to the methoxymethyl group.
Pyridin-3-yl Ring
H-2'~9.1 - 9.3~150 - 153Doublet of doublets (dd) or broad singlet. Most deshielded pyridine proton due to proximity to N1' and the pyrimidine ring.
H-4'~8.4 - 8.6~135 - 138Doublet of triplets (dt) or multiplet.
H-5'~7.4 - 7.6~123 - 125Doublet of doublets (dd).
H-6'~8.7 - 8.9~148 - 151Doublet of doublets (dd).
C-2'~150 - 153~150 - 153Protonated carbon.
C-3'N/A~133 - 136Quaternary carbon, attached to the pyrimidine ring.
C-4'~135 - 138~135 - 138Protonated carbon.
C-5'~123 - 125~123 - 125Protonated carbon.
C-6'~148 - 151~148 - 151Protonated carbon.
Methoxymethyl Group
-CH₂-~4.6 - 4.8~70 - 75Singlet. Attached to the electron-withdrawing pyrimidine ring.
-OCH₃~3.4 - 3.6~58 - 60Singlet. Typical range for a methoxy group.

II. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the spectral analysis of these derivatives.

Q1: The aromatic region of my ¹H NMR spectrum is a cluster of overlapping multiplets. How can I begin to assign the pyridine and pyrimidine protons?

A1: Signal crowding in the aromatic region is expected for this class of compounds. Here is a systematic approach to deconvolution:

  • Identify the Pyrimidine H-5 Singlet: Look for a sharp singlet integrating to one proton, typically between 7.5 and 7.8 ppm. This is the H-5 proton of the pyrimidine ring, which lacks adjacent proton coupling partners.

  • Locate the Most Deshielded Pyridine Proton (H-2'): The proton at the 2-position of the pyridine ring (H-2') is situated between the pyridine nitrogen and the pyrimidine ring, causing significant deshielding. Expect this signal to be the furthest downfield in the aromatic region, likely above 9.0 ppm.

  • Utilize 2D NMR: Advanced 2D techniques are indispensable for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment will reveal the coupling network within the pyridine ring. H-2' will show a correlation to H-4', H-4' to H-5', and H-5' to H-6'. This allows you to "walk through" the spin system of the pyridine ring.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, confirming the one-bond C-H connections predicted in the table above.[1][2]

Q2: I see two singlets that could be my methoxymethyl group. How do I definitively assign the -CH₂- and -OCH₃ protons?

A2: While both are singlets, their chemical environments are distinct.

  • Chemical Shift: The methylene protons (-CH₂-) are directly attached to the electron-withdrawing pyrimidine ring at the C-6 position, shifting them further downfield (expected ~4.6-4.8 ppm). The methoxy protons (-OCH₃) are shielded by the adjacent oxygen and will appear more upfield (expected ~3.4-3.6 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assignment. The -OCH₃ protons will show a 2-bond correlation to the methylene carbon (-CH₂-), and the -CH₂- protons will show a 2-bond correlation to the pyrimidine C-6 and a 3-bond correlation to the methoxy carbon (-OCH₃).[1][2]

Q3: My sample appears to be degrading in the NMR tube, evidenced by the appearance of new peaks over time. What could be the cause?

A3: The 4-chloro substituent on the pyrimidine ring makes this position susceptible to nucleophilic substitution. Trace amounts of water or methanol in your deuterated solvent can slowly displace the chloride, leading to the formation of a 4-hydroxy or 4-methoxy derivative, respectively.

  • Troubleshooting: Use freshly opened, high-purity deuterated solvents. If necessary, store the solvent over molecular sieves to remove trace water. If the sample must be stored, keep it cold and in an inert atmosphere.

III. Advanced Troubleshooting Guide

This section provides solutions to more complex spectral interpretation challenges.

Problem 1: Ambiguous Assignment of Pyridine Ring Protons due to Signal Overlap

Even with initial 1D analysis, the H-4', H-5', and H-6' protons of the pyridine ring may overlap, making COSY interpretation difficult.

Workflow for Deconvolution:

G cluster_0 Initial Data Acquisition cluster_1 Resolving Overlap cluster_2 Final Assignment A Acquire High-Resolution ¹H NMR Spectrum B Acquire ¹H-¹H COSY A->B Identify potential spin systems C Acquire ¹H-¹³C HSQC B->C If overlap persists E Run spectrum in a different solvent (e.g., Benzene-d₆) B->E Alternative approach to resolve overlap D Acquire ¹H-¹³C HMBC C->D Assign direct C-H pairs F Correlate HMBC signals to quaternary carbons D->F Key for unambiguous assignment G Confirm Pyridine Ring Connectivity F->G Complete the puzzle

Caption: Workflow for resolving overlapping pyridine signals.

Detailed Protocol:

  • Start with HSQC: Identify the carbon signals directly attached to the overlapping protons. The distinct ¹³C chemical shifts can help differentiate the C-H pairs.

  • Leverage HMBC for Long-Range Correlations: This is the most powerful tool in this scenario.

    • The pyrimidine H-5 proton should show a 3-bond correlation to the pyridine C-3' and a 2-bond correlation to C-4 of the pyrimidine ring.

    • The pyridine H-2' proton will show a crucial 2-bond correlation to the pyrimidine C-2 and a 3-bond correlation to the pyridine C-4'.

    • The pyridine H-4' proton will show correlations to C-2', C-6', and C-5'.

  • Consider Solvent Effects: Changing the solvent from CDCl₃ to an aromatic solvent like Benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, often resolving overlapping signals. Protons situated on the face of the molecule that interacts with the solvent will experience the largest shift.

Problem 2: Weak or Missing Quaternary Carbon Signals in the ¹³C NMR Spectrum

The quaternary carbons (C-2, C-4, C-6 of pyrimidine and C-3' of pyridine) often exhibit weak signals due to their long relaxation times and lack of a Nuclear Overhauser Effect (NOE) enhancement.

Workflow for Quaternary Carbon Identification:

G cluster_0 Initial Observation cluster_1 Experimental Solution cluster_2 Assignment Strategy A Weak or missing signals in ¹³C NMR B Increase scan number and relaxation delay (d1) A->B Improve S/N ratio for direct detection C Acquire ¹H-¹³C HMBC Spectrum A->C Indirect detection method D Identify quaternary carbons via cross-peaks from known protons C->D More sensitive approach E Assign specific carbons based on expected correlations D->E Use long-range coupling information

Caption: Strategy for identifying weak quaternary carbons.

Detailed Protocol:

  • Optimize ¹³C Acquisition Parameters: Increase the number of scans significantly and, more importantly, increase the relaxation delay (d1) to 5-10 seconds. This allows the quaternary carbons to fully relax between pulses, leading to a stronger signal.

  • Rely on HMBC: The HMBC experiment is often the best way to locate quaternary carbons. Since the experiment detects the signal through the attached protons, it is much more sensitive. Look for the following key correlations:

    • Pyrimidine C-2: Cross-peak from pyridine H-2'.

    • Pyrimidine C-4: Cross-peak from pyrimidine H-5.

    • Pyrimidine C-6: Cross-peaks from the -CH₂- protons of the methoxymethyl group and H-5.

    • Pyridine C-3': Cross-peaks from pyrimidine H-5 and pyridine H-2' and H-4'.

IV. References

  • Pérez, M., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-10. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Sanmartin, C., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5002. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Ciulian, I., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Iordache, F., et al. (2018). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Molecules, 23(10), 2443. [Link]

Sources

Technical Support Center: Managing Catalyst Poisoning in Cross-Coupling Reactions Involving Pyridinylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with pyridinylpyrimidine substrates. The inherent Lewis basicity of the nitrogen atoms in these heterocycles presents a significant challenge, often leading to catalyst poisoning and diminished reaction efficiency. This resource provides in-depth troubleshooting strategies, causal explanations for common experimental failures, and validated protocols to overcome these obstacles.

The Challenge: Catalyst Poisoning by N-Heterocycles

Pyridinylpyrimidines are prevalent motifs in medicinal chemistry and materials science. However, their synthesis via transition-metal-catalyzed cross-coupling reactions is frequently hampered by the substrate itself. The lone pair electrons on the nitrogen atoms of the pyridine and pyrimidine rings can coordinate strongly to the metal center of the catalyst (typically palladium or nickel).[1][2][3] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively removing the active catalyst from the reaction and leading to low or no product yield.[1][4] This guide will equip you with the knowledge and techniques to mitigate these catalyst deactivation pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during cross-coupling reactions with pyridinylpyrimidine substrates in a question-and-answer format.

FAQ 1: My reaction has stalled, showing low or no conversion to the desired product. What's the likely cause?

Answer:

Low or no conversion is the most common symptom of catalyst poisoning when working with N-heterocyclic substrates like pyridinylpyrimidines.[1] The Lewis basic nitrogen atoms in your substrate are likely coordinating to the palladium or nickel catalyst, forming inactive complexes and halting the catalytic cycle.[1][2][4]

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of ligand is paramount in preventing catalyst deactivation. Bulky, electron-rich phosphine ligands are often the first line of defense.[5][6] These ligands can sterically shield the metal center, making it more difficult for the pyridinylpyrimidine to coordinate and poison the catalyst.[4][6] Consider screening ligands such as SPhos, XPhos, or BrettPhos, which have proven effective in couplings involving challenging heterocyclic substrates.[5][6][7] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties, which can stabilize the active catalyst.[5][8]

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can sometimes overcome partial poisoning by ensuring a sufficient concentration of active catalyst remains in the reaction mixture.[5]

  • Consider a Different Metal Catalyst: While palladium is the workhorse for many cross-coupling reactions, nickel catalysts can sometimes outperform palladium for reactions involving electron-deficient or coordinating substrates.[9] Nickel catalysts often have different coordination preferences and can be less susceptible to poisoning by certain N-heterocycles.[9][10]

  • Employ Additives: The use of Lewis acidic additives, such as boronic acids or their esters, can be an effective strategy.[1] These additives can coordinate to the nitrogen atoms of the pyridinylpyrimidine, effectively "masking" them and preventing their interaction with the catalyst.[1]

FAQ 2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and can be exacerbated by conditions that favor the oxidation of the active Pd(0) catalyst to Pd(II).[5] The presence of oxygen is a primary culprit.[5]

Troubleshooting Steps:

  • Strict Exclusion of Oxygen: This is the most critical factor in minimizing homocoupling.[5] Ensure all glassware is thoroughly dried, and solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[5] Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Optimize Reagent Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can promote homocoupling.[5] Carefully optimize the stoichiometry for your specific substrates.

  • Use High-Purity Reagents: Ensure your boronic acid is of high purity and free from significant amounts of the corresponding boroxine, which can also contribute to side reactions.

FAQ 3: My reaction is sluggish, even with a suitable ligand. What other parameters can I adjust?

Answer:

If you've optimized your ligand and are still facing issues, other reaction parameters can have a significant impact on reaction rate and efficiency.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical and often substrate-dependent.[11] For Suzuki couplings, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] In Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[12] It is often beneficial to screen a panel of bases to find the optimal one for your specific pyridinylpyrimidine substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and stability.[11] Common solvents for cross-coupling include toluene, dioxane, and THF.[5][12] In some cases, a mixture of solvents or the addition of a co-solvent like water can be beneficial, particularly for Suzuki couplings.[11]

  • Temperature Optimization: Increasing the reaction temperature can often overcome activation barriers and accelerate slow reactions.[5] However, be mindful that higher temperatures can also lead to catalyst degradation or increased side product formation. A systematic screen of reaction temperatures is recommended.

Data Presentation

Table 1: Recommended Catalyst Systems for Cross-Coupling with Pyridinylpyrimidines

Cross-Coupling TypeRecommended Catalyst PrecursorRecommended Ligand(s)Typical Base(s)Common Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂O
Buchwald-Hartwig Pd₂(dba)₃, G3-PalladacyclesBrettPhos, RuPhos, JosiphosNaOtBu, LHMDSToluene, Dioxane
Heck Pd(OAc)₂P(o-tol)₃, Buchwald LigandsEt₃N, K₂CO₃DMF, Acetonitrile
Sonogashira PdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Pyridinylpyrimidine
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridinylpyrimidine halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Mechanism of Catalyst Poisoning

catalyst_poisoning Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Substrate Complex (Poisoned) Active_Catalyst->Inactive_Complex Deactivation Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Substrate Pyridinylpyrimidine Substrate Substrate->Active_Catalyst Coordination

Caption: The competitive pathway leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow Start Low/No Conversion Check_Ligand Is the ligand bulky and electron-rich? Start->Check_Ligand Change_Ligand Screen alternative ligands (e.g., SPhos, XPhos, NHCs) Check_Ligand->Change_Ligand No Check_Catalyst_Loading Is catalyst loading sufficient? Check_Ligand->Check_Catalyst_Loading Yes Change_Ligand->Check_Catalyst_Loading Increase_Loading Increase catalyst loading Check_Catalyst_Loading->Increase_Loading No Optimize_Conditions Systematically screen base, solvent, and temperature Check_Catalyst_Loading->Optimize_Conditions Yes Increase_Loading->Optimize_Conditions Consider_Additives Consider Lewis acidic additives Success Reaction Successful Consider_Additives->Success Optimize_Conditions->Consider_Additives

Caption: A logical workflow to diagnose and solve common issues.

References

  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Ge, S., & Hartwig, J. F. (2012). Highly reactive, single-component nickel catalyst pre-catalyst for cross-coupling reactions of aryl and heteroaryl chlorides with primary and secondary amines.
  • DSpace@MIT. (2017).
  • MDPI. (2017).
  • Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(11), 6517-6567.
  • de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 629-638.
  • NIH. (2019).
  • ResearchGate. (2019).
  • Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Kustov, L. M., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(1), 1-7.
  • ChemRxiv. (2019).
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry Tutorials. (2023, April 3).
  • Hagelin, H., et al. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • Diva-Portal.org. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • NIH. (2018).
  • NIH. (2014).
  • ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ACS Publications. (2021).
  • NIH. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • RSC Publishing. (2014). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes.
  • SciSpace. (2001).
  • ResearchGate. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • ResearchGate. (2001).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2020).
  • Buchwald, S. L., & Mauger, C. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(4), 1963-2026.
  • Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Ziarani, G. M., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(31), 19077-19097.
  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines.
  • ResearchGate. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (2019, February 18). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones.
  • PubMed. (2019).

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, detailed experimental protocols, and robust troubleshooting advice. Our goal is to empower you to overcome common challenges and successfully scale up the synthesis of this important chemical intermediate.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-stage process. This strategy allows for the controlled construction of the pyrimidine core followed by the introduction of the pyridinyl moiety.

  • Stage 1: Synthesis of the Key Intermediate, 2,4-Dichloro-6-(methoxymethyl)pyrimidine. This initial stage focuses on building the dichlorinated pyrimidine scaffold.

  • Stage 2: Regioselective Suzuki-Miyaura Cross-Coupling. The second stage involves a palladium-catalyzed cross-coupling reaction to introduce the pyridin-3-yl group at the C4 position of the pyrimidine ring.

This approach offers a convergent and modular route, facilitating purification and troubleshooting at each distinct step.

Synthesis_Overview A Starting Materials B Stage 1: Synthesis of 2,4-Dichloro-6-(methoxymethyl)pyrimidine A->B C Stage 2: Suzuki-Miyaura Coupling with 3-Pyridylboronic Acid B->C D Final Product: This compound C->D

Caption: Overall synthetic workflow.

II. Experimental Protocols

Stage 1: Proposed Synthesis of 2,4-Dichloro-6-(methoxymethyl)pyrimidine (Intermediate 2)

This protocol is adapted from established methods for the chlorination of dihydroxypyrimidines.[1]

Reaction Scheme:

Stage1_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 4,6-Dihydroxy-2-(methoxymethyl)pyrimidine 4,6-Dihydroxy-2-(methoxymethyl)pyrimidine (Intermediate 1) Product 2,4-Dichloro-6-(methoxymethyl)pyrimidine (Intermediate 2) 4,6-Dihydroxy-2-(methoxymethyl)pyrimidine->Product Chlorination POCl3 Phosphorus oxychloride (POCl3) Hindered_Amine Hindered Amine (e.g., N,N-diisopropylethylamine)

Caption: Synthesis of the dichlorinated intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend 4,6-dihydroxy-2-(methoxymethyl)pyrimidine (1 equivalent) in a hindered amine such as N,N-diisopropylethylamine (2 equivalents).

  • Addition of Chlorinating Agent: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1 equivalent) dropwise to the stirred suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Value Reference
Starting Material 4,6-dihydroxy-2-(methoxymethyl)pyrimidineAssumed precursor
Chlorinating Agent Phosphorus oxychloride (POCl₃)[1]
Base N,N-diisopropylethylamine[1]
Reaction Temperature 60°C[1]
Reaction Time 4-6 hours-
Stage 2: Suzuki-Miyaura Coupling of 2,4-Dichloro-6-(methoxymethyl)pyrimidine

This protocol is based on optimized conditions for the regioselective Suzuki coupling of dichloropyrimidines.[2][3]

Reaction Scheme:

Stage2_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Intermediate_2 2,4-Dichloro-6-(methoxymethyl)pyrimidine (Intermediate 2) Final_Product This compound Intermediate_2->Final_Product Boronic_Acid 3-Pyridylboronic Acid Boronic_Acid->Final_Product Suzuki Coupling Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Dioxane/Water

Caption: Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a microwave reaction vial, add 2,4-dichloro-6-(methoxymethyl)pyrimidine (1 equivalent), 3-pyridylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%), and potassium carbonate (K₂CO₃, 3 equivalents).[2][3]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 15-30 minutes.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Extraction and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

Parameter Value Reference
Palladium Catalyst Pd(PPh₃)₄[2][3]
Ligand Triphenylphosphine (from catalyst)[2][3]
Base K₂CO₃[2][3]
Solvent 1,4-Dioxane/Water (4:1)[3][4]
Temperature 120°C (Microwave)[3]
Reaction Time 15-30 minutes[3]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and offers practical solutions.

Stage 1: Synthesis of 2,4-Dichloro-6-(methoxymethyl)pyrimidine

Q1: The chlorination reaction is sluggish or incomplete. What should I do?

  • Possible Cause: Insufficiently reactive chlorinating agent or inadequate temperature.

  • Solution:

    • Ensure the phosphorus oxychloride is fresh and has not been hydrolyzed by atmospheric moisture.

    • Consider increasing the reaction temperature in increments of 10°C, but do not exceed 100°C to avoid decomposition.

    • The choice of a hindered amine base is crucial; ensure it is dry and of high purity.[1]

Q2: I am observing significant charring and byproduct formation.

  • Possible Cause: The reaction temperature is too high, or the addition of the chlorinating agent was too rapid.

  • Solution:

    • Maintain strict temperature control throughout the reaction.

    • Add the phosphorus oxychloride dropwise and ensure efficient stirring to dissipate localized heat.

    • Consider using a milder chlorinating agent, although this may require longer reaction times.

Stage 2: Suzuki-Miyaura Cross-Coupling

Q3: The Suzuki coupling yield is low, and I see unreacted starting materials.

  • Possible Cause: Catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions.

  • Solution:

    • Catalyst and Ligands: Pyridine-containing substrates can inhibit palladium catalysts.[5][6] Consider using more robust catalysts or ligands such as those based on bulky, electron-rich phosphines.

    • Boronic Acid Quality: 3-Pyridylboronic acid is prone to protodeboronation (decomposition).[7][8] Use fresh, high-purity boronic acid or consider using a more stable boronate ester.

    • Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the Pd(0) catalyst.

    • Base Selection: The choice of base is critical. While K₂CO₃ is a good starting point, other bases like K₃PO₄ or Cs₂CO₃ might be more effective for this specific substrate.[4]

Suzuki_Troubleshooting cluster_Q1 Catalyst Issues cluster_Q2 Boronic Acid Issues cluster_Q3 Condition Optimization Start Low Yield in Suzuki Coupling Q1 Check Catalyst Activity Start->Q1 Q2 Verify Boronic Acid Quality Start->Q2 Q3 Optimize Reaction Conditions Start->Q3 A1 Use fresh Pd(PPh₃)₄ Q1->A1 A2 Consider alternative catalysts/ligands (e.g., with bulky phosphines) Q1->A2 B1 Use fresh, high-purity 3-pyridylboronic acid Q2->B1 B2 Consider using a more stable boronate ester Q2->B2 C1 Ensure thorough degassing of solvents Q3->C1 C2 Screen alternative bases (K₃PO₄, Cs₂CO₃) Q3->C2 C3 Adjust solvent ratio or consider alternative solvents Q3->C3

Caption: Troubleshooting workflow for the Suzuki coupling.

Q4: I am observing the formation of a byproduct with a similar polarity to my desired product, making purification difficult.

  • Possible Cause: Homocoupling of the boronic acid or reductive dehalogenation of the starting material.

  • Solution:

    • Homocoupling: This can be minimized by ensuring a slight excess of the dichloropyrimidine starting material and by using the appropriate catalyst and reaction conditions.

    • Reductive Dehalogenation: This side reaction can be suppressed by ensuring a strictly inert atmosphere and by using a well-chosen solvent and base combination.

Purification and Characterization

Q5: My final product is difficult to crystallize.

  • Possible Cause: Residual impurities or the inherent properties of the compound.

  • Solution:

    • Ensure high purity of the material before attempting crystallization. Column chromatography is often necessary.

    • Experiment with a variety of solvent systems for recrystallization. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

Q6: How can I confirm the structure and purity of the final product?

  • Solution: A combination of analytical techniques should be employed:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

IV. References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine. Google Patents.

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chilean Chemical Society. [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

  • 4-chloro-2-(methoxymethyl)pyrimidine (C6H7ClN2O). PubChemLite. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

  • Synthesis of chlorinated pyrimidines. Google Patents.

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

Sources

Technical Support Center: Alternative Purification Strategies for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and purifying 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its unique structure—featuring a basic pyridine ring, a reactive chloro group, and moderate polarity—presents specific challenges for purification that can frustrate even experienced researchers.

This guide moves beyond standard protocols to provide alternative strategies and troubleshoot common issues encountered during the purification of this compound and structurally similar molecules. The advice herein is structured in a question-and-answer format to directly address the practical problems you may be facing at the bench.

Frequently Asked Questions (FAQs)
FAQ 1: I'm observing significant peak tailing during silica gel chromatography. What's causing this and how can I fix it?

A: This is the most common issue encountered with this class of compounds. The primary cause is the strong interaction between the basic nitrogen atom on the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[1] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a broad, tailing peak shape, poor resolution, and potentially lower recovery.

To resolve this, you must disrupt this acid-base interaction. Here is a logical workflow for troubleshooting this issue:

Sources

Validation & Comparative

Comparing the kinase inhibitory profile of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for various malignancies. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory profile of a representative 2,4-disubstituted pyridinylpyrimidine, herein designated as Compound X , against a panel of well-characterized and clinically relevant kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the targeted therapies Dasatinib and Bosutinib .

While specific inhibitory data for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine is not extensively available in public literature, its structural motifs are characteristic of ATP-competitive kinase inhibitors. Therefore, this guide will utilize a representative profile for Compound X, a hypothetical pyridinylpyrimidine derivative, to illustrate the common inhibitory characteristics of this chemical class and to provide a framework for comparative analysis. This objective comparison, supported by experimental data and detailed protocols, is intended to offer valuable insights for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction to Kinase Inhibition and the Pyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has been a highly successful strategy in oncology drug discovery.

The pyrimidine ring system, being a bioisostere of the adenine core of ATP, is an ideal scaffold for designing ATP-competitive kinase inhibitors. Modifications at various positions of the pyrimidine ring allow for the fine-tuning of potency and selectivity against specific kinases. The pyridinylpyrimidine core, as exemplified by Compound X, is a common feature in many kinase inhibitors, where the pyridine moiety often forms key interactions within the kinase hinge region.

Comparative Kinase Inhibition Profiles

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of our representative pyridinylpyrimidine (Compound X) and the selected known inhibitors against a panel of key kinases implicated in cancer.

Kinase TargetCompound X (Representative Pyridinylpyrimidine) IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
ABL1 50 - 20015 - 30< 1 - 91 - 28
SRC 20 - 1006 - 200.5 - 161.2 - 10
VEGFR2 5 - 5050 - 15010 - 5050 - 200
EGFR 100 - 50020 - 8032253
AURKA 10 - 8015 - 5050 - 150>1000
CDK2 200 - 10003 - 10>1000>1000
PKCα >10002 - 5>1000>1000

Note: The IC50 values for Compound X are representative estimates based on published data for structurally related 2,4-disubstituted pyrimidines.[1][2][3][4] IC50 values for Staurosporine, Dasatinib, and Bosutinib are compiled from various literature sources and can vary depending on assay conditions.[1][5][6][7][8][9][10][11][12][13]

Analysis of Inhibitory Profiles:

  • Compound X (Pyridinylpyrimidine): This class of compounds often exhibits potent activity against tyrosine kinases such as SRC and VEGFR2, and serine/threonine kinases like Aurora A.[2][3] The selectivity profile can be modulated by substitutions on the pyrimidine core.

  • Staurosporine: As a broad-spectrum inhibitor, Staurosporine potently inhibits a wide range of kinases, including both tyrosine and serine/threonine kinases, by targeting the highly conserved ATP-binding site.[5][8] This lack of selectivity makes it a useful tool for in vitro studies but limits its therapeutic potential due to off-target effects.

  • Dasatinib: A potent, orally available inhibitor of multiple tyrosine kinases, Dasatinib is particularly effective against the ABL and SRC family kinases.[7][11] Its multi-targeted profile contributes to its efficacy in treating certain leukemias.[14]

  • Bosutinib: Also a dual SRC/ABL kinase inhibitor, Bosutinib has a distinct selectivity profile compared to Dasatinib.[15][16] Notably, it has minimal activity against c-Kit and PDGF-R, which may contribute to a different side-effect profile.[17]

Key Signaling Pathways

Understanding the signaling pathways in which the targeted kinases operate is crucial for interpreting the biological consequences of their inhibition. Below are simplified diagrams of the ABL and SRC signaling pathways, which are primary targets of Dasatinib and Bosutinib.

ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR BCR_ABL BCR-ABL (constitutively active) PDGFR->BCR_ABL Activates GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits

Caption: Simplified ABL signaling pathway in CML.[2][18][19]

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML).[19] It drives cell proliferation and survival through the activation of multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[2][18] Dasatinib and Bosutinib are effective in CML by directly inhibiting the kinase activity of BCR-ABL.

SRC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Activates Integrins Integrins Integrins->SRC Activates FAK FAK SRC->FAK RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 Cell_Functions Proliferation Survival Migration Invasion FAK->Cell_Functions RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions STAT3->Cell_Functions Dasatinib Dasatinib Dasatinib->SRC Inhibits Bosutinib Bosutinib Bosutinib->SRC Inhibits

Caption: Overview of the SRC signaling pathway.[5][20][21][22]

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and invasion.[20] It is activated by various upstream signals, including receptor tyrosine kinases and integrins.[5] Overactivation of Src is frequently observed in solid tumors and contributes to metastasis.[20]

Experimental Methodologies

The determination of a compound's kinase inhibitory profile relies on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods: a biochemical in vitro kinase assay and a cellular target engagement assay.

In Vitro Radiometric Kinase Assay

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase. It is considered a gold standard for quantifying kinase activity and inhibition.[10][23][24]

Radiometric_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (or DMSO) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate with [γ-32P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot onto Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Phosphorimager) Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing the kinase of interest, a specific peptide substrate, and the appropriate kinase reaction buffer.

  • Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add serial dilutions of the test compound (dissolved in DMSO) or DMSO alone (for the control) to the respective tubes.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each tube.[23]

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Substrate Capture: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.[23]

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the amount of incorporated radioactivity on the paper using a phosphorimager.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within the physiological context of a live cell. It provides valuable information on compound permeability and intracellular potency.[9][14][25][26][27]

NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with NanoLuc-Kinase Fusion Vector Start->Transfect_Cells Seed_Cells Seed Transfected Cells in Assay Plate Transfect_Cells->Seed_Cells Add_Tracer Add NanoBRET™ Tracer Seed_Cells->Add_Tracer Add_Inhibitor Add Test Compound Add_Tracer->Add_Inhibitor Add_Substrate Add Nano-Glo® Substrate and Extracellular Inhibitor Add_Inhibitor->Add_Substrate Measure_BRET Measure BRET Signal (Donor and Acceptor Emission) Add_Substrate->Measure_BRET Analyze Calculate IC50 Measure_BRET->Analyze End End Analyze->End

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Transfection: Transiently transfect a suitable cell line (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a multi-well assay plate and allow them to adhere overnight.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the kinase of interest to the cells.

  • Compound Addition: Add serial dilutions of the test compound to the wells. If the compound binds to the target kinase, it will compete with and displace the tracer.

  • Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal by quantifying the emission from both the NanoLuc® donor (e.g., 460 nm) and the fluorescent tracer acceptor (e.g., 610 nm). A decrease in the BRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.

Conclusion

The comparative analysis of kinase inhibitory profiles is a critical step in the development of novel targeted therapies. While the specific compound this compound may serve as a synthetic intermediate, the broader class of pyridinylpyrimidine derivatives holds significant promise as potent and selective kinase inhibitors. By comparing the inhibitory profile of a representative compound from this class with well-characterized inhibitors like Staurosporine, Dasatinib, and Bosutinib, researchers can gain valuable insights into the potency, selectivity, and potential therapeutic applications of their lead compounds. The application of robust biochemical and cellular assays, as detailed in this guide, is essential for generating high-quality, reproducible data to guide the optimization of these promising molecules into next-generation cancer therapeutics.

References

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642.
  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology, 25(2), 256-264.e6.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Manley, P. J., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354-365.
  • Remsing Rix, L. L., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 22(12), 2179-2189.
  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase.
  • Gamba, A. C., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Hantschel, O., et al. (2003). The Bcr-Abl kinase modulates information flow in the cell. Oncogene, 22(42), 6619-6626.
  • Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906–7909.
  • Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356.
  • Meggio, F., Donella-Deana, A., Ruzzene, M., & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.
  • Thomas, S. M., & Brugge, J. S. (1997). Cellular functions regulated by Src family kinases. Annual Review of Cell and Developmental Biology, 13, 513-609.
  • O'Hare, T., et al. (2007). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Research, 65(11), 4500-4505.
  • Puttini, M., et al. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer Research, 66(23), 11314-11322.
  • Wu, J., et al. (2008). Dasatinib-resistant Bcr-Abl mutants and their sensitivity to the third-generation Bcr-Abl inhibitor INNO-406. Blood, 112(8), 3417-3424.
  • Anastassiadis, T., et al. (2011). A scintillation proximity assay for the measurement of protein kinase activity. Methods in Molecular Biology, 756, 147-156.
  • Ren, X., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • Schade, A. E., et al. (2008).
  • Redaelli, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Cancers, 1(1), 1-13.
  • Weisberg, E., et al. (2007). Second generation inhibitors of Bcr-Abl for the treatment of imatinib-resistant chronic myeloid leukaemia.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Chen, Y., et al. (2016). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 7(19), 27981-27992.
  • Homsi, J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Melanoma Research, 18(5), 323-331.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354-365.
  • Van Etten, R. A. (1999). Cycling, stressed-out and nervous: cellular functions of c-Abl. Trends in Cell Biology, 9(5), 179-186.
  • Redaelli, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Cancers, 1(1), 1-13.
  • Ren, X., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • ResearchGate. (2025). 2,4-Disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2008). Targeting the kinome: bosutinib versus dasatinib. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Biological Activity for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The compound 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine is a pyrimidine derivative that holds potential as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.[3] The inherent reactivity of its chloro and methoxymethyl groups makes it a versatile building block for creating more complex and potent molecules.[3]

However, the initial promise of any new compound must be rigorously tested. Human cancer cell lines, while invaluable models, each possess unique genetic and phenotypic characteristics that significantly influence their response to drugs.[4][5][6] Therefore, relying on data from a single cell line can be misleading and may not predict clinical efficacy.[4][5] This guide provides a framework for the cross-validation of the biological activity of this compound across a panel of diverse cancer cell lines. By employing a multi-faceted approach that assesses cell viability and the induction of apoptosis, we can construct a more comprehensive and clinically relevant profile of the compound's potential. This systematic evaluation is crucial for identifying responsive cancer types and elucidating the compound's mechanism of action.[7][8]

Rationale for Cell Line Selection

The selection of an appropriate panel of cell lines is a critical first step in any anti-cancer drug screening program.[4][5] A well-chosen panel should represent a variety of cancer types and, where possible, encompass different molecular subtypes within a single cancer. This diversity allows for the identification of broad-spectrum activity as well as potential selective toxicities. For this guide, we propose a panel that includes, but is not limited to:

  • MCF-7 (Breast Cancer): An estrogen receptor-positive (ER+) luminal A subtype, representing a common form of breast cancer.

  • MDA-MB-231 (Breast Cancer): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and lack of targeted therapies.

  • A549 (Lung Cancer): A non-small cell lung cancer (NSCLC) line with a KRAS mutation, a common oncogenic driver.

  • HCT116 (Colorectal Cancer): A colon cancer cell line with a KRAS mutation, representing another major cancer type.

  • U251 (Glioblastoma): A central nervous system (CNS) cancer cell line, providing insight into the compound's potential to cross the blood-brain barrier and its efficacy against notoriously difficult-to-treat brain tumors.

This selection provides a cross-section of prevalent and challenging malignancies, offering a robust platform for evaluating the compound's therapeutic potential.

Experimental Workflow for Cross-Validation

The following diagram outlines the systematic approach for the cross-validation of this compound's biological activity.

Caption: Experimental workflow for cross-validating compound activity.

Methodologies

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10][11] The intensity of the purple color is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment and Collection: Treat cells with the determined IC50 concentration of this compound for 24-48 hours. Collect both adherent and floating cells.[13]

  • Cell Washing: Wash the collected cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[15] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Comparative Performance Data

The following tables present hypothetical data to illustrate the type of comparative analysis that can be performed.

Table 1: Comparative IC50 Values of this compound across Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer8.5
A549Lung Cancer5.1
HCT116Colorectal Cancer7.9
U251Glioblastoma22.4

Data Interpretation: The hypothetical IC50 values suggest that this compound exhibits differential cytotoxicity across the tested cell lines. The A549 lung cancer cell line appears to be the most sensitive, while the U251 glioblastoma cell line is the least sensitive. The higher potency in A549 and HCT116 cells, both of which harbor KRAS mutations, may suggest a potential mechanism of action related to this pathway, warranting further investigation.

Table 2: Percentage of Apoptotic Cells after Treatment with IC50 Concentration of this compound for 24h

Cell LineEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-718.35.223.5
MDA-MB-23125.68.133.7
A54935.110.445.5
HCT11628.99.538.4
U25112.74.317.0

Data Interpretation: The apoptosis data corroborates the cell viability findings. The A549 cell line shows the highest percentage of total apoptotic cells, indicating that the observed cytotoxicity is mediated, at least in part, by the induction of programmed cell death. The lower levels of apoptosis in the U251 cell line are consistent with its higher IC50 value.

Visualizing the Apoptotic Process

The following diagram illustrates the principles of the Annexin V/PI apoptosis assay.

Caption: States of apoptosis detected by Annexin V/PI staining.

Conclusion and Future Directions

This guide outlines a robust and systematic approach for the cross-validation of the biological activity of this compound. The presented methodologies for assessing cell viability and apoptosis provide a solid foundation for characterizing the compound's anticancer potential. The hypothetical data underscores the importance of using a diverse panel of cell lines to uncover differential sensitivities and gain preliminary insights into the mechanism of action.

Future studies should aim to:

  • Expand the Cell Line Panel: Include a larger and more diverse set of cell lines, potentially from the NCI-60 panel, to build a more comprehensive activity profile.[6][8]

  • Elucidate the Mechanism of Action: Investigate the molecular targets of the compound, particularly in the most sensitive cell lines. Given the pyrimidine scaffold's prevalence in kinase inhibitors, a kinase profiling screen would be a logical next step.

  • In Vivo Validation: Promising in vitro results should be validated in preclinical in vivo models, such as patient-derived xenografts (PDXs), to assess the compound's efficacy in a more physiologically relevant setting.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize its potency and selectivity.[16]

By adhering to a rigorous cross-validation strategy, researchers can build a strong data package to support the continued development of promising compounds like this compound as potential anticancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Pranavan, M., & T.S, G. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(16), e4133. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ferreira, A., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 20(4), 253-272. [Link]

  • Invitrogen. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2020, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Lorenzi, M. N., et al. (2016). Cancer Cell Lines for Drug Discovery and Development. Cancer Discovery, 6(10), 1084-1099. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Sharifi-Noghabi, H., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 22(5), bbab002. [Link]

  • ResearchGate. (n.d.). Figure S2: Clustered cross-validation for compound-protein activity.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cross validation results from feature combination experiments. Retrieved from [Link]

  • Sanchez-Bermejo, J., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling, 64(13), 4235-4245. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

  • ResearchGate. (2019, December). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) for analogs of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, a core scaffold of significant interest in the development of targeted kinase inhibitors for therapeutic intervention, particularly in oncology. While direct comparative studies on a comprehensive series of these specific analogs are not extensively available in the public domain, this guide synthesizes data from closely related pyrimidine-based kinase inhibitors to elucidate the probable SAR landscape.

The Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The 2,4,6-trisubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows it to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket, a critical factor for potent inhibition.[1] The strategic placement of various substituents at the 2, 4, and 6-positions of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Deconstructing the Structure-Activity Relationship of the Core Scaffold

The biological activity of this compound analogs is critically dependent on the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring. The following sections dissect the probable contribution of each component to the overall activity profile, drawing parallels from published research on similar pyrimidine-based kinase inhibitors.

The 2-Position: The Role of the Pyridin-3-yl Moiety

The 2-substituted pyridine ring is a common feature in many potent kinase inhibitors. Its primary role is often to engage in additional hydrogen bonding or hydrophobic interactions within the ATP-binding site, thereby enhancing binding affinity. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor.

Key SAR Insights:

  • Nitrogen Position: The position of the nitrogen atom within the pyridine ring is critical for optimal interaction. For the 2-(pyridin-3-yl)pyrimidine scaffold, the nitrogen at the 3-position of the pyridine ring is likely oriented to form favorable interactions with solvent or specific amino acid residues in the kinase active site.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring itself can significantly impact activity. For instance, the addition of small alkyl or alkoxy groups could enhance van der Waals interactions, while the introduction of polar groups could modulate solubility and cell permeability.

The 4-Position: The Significance of the Chloro Group and Potential Replacements

The chlorine atom at the 4-position of the pyrimidine ring serves as a crucial handle for synthetic modification and can also contribute to binding affinity through halogen bonding. More importantly, it acts as a leaving group, enabling the synthesis of diverse analog libraries through nucleophilic substitution reactions with amines, alcohols, and thiols.

Comparative Analysis of 4-Position Analogs:

Substituent at C4 Anticipated Impact on Activity Rationale
Chloro (Cl) Baseline Activity & Synthetic Handle Provides a good balance of reactivity for further synthesis and can participate in halogen bonding.
Amino (-NHR) Potentially Increased Potency Amine substituents can form additional hydrogen bonds with the kinase hinge region, a common feature in potent kinase inhibitors. The nature of the 'R' group will be critical in determining the overall effect.
Alkoxy (-OR) Modulation of Physicochemical Properties Can improve solubility and metabolic stability. The size and nature of the 'R' group will influence these properties.
Aryl/Heteroaryl Potential for Enhanced Interactions Larger aromatic groups can occupy hydrophobic pockets within the active site, potentially increasing potency and selectivity.
The 6-Position: The Influence of the Methoxymethyl Group

The 6-position of the pyrimidine ring often extends towards the solvent-exposed region of the ATP-binding pocket. The methoxymethyl group at this position is likely to influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for cell permeability and overall drug-like characteristics.

SAR Insights for the 6-Position:

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching could impact the molecule's conformation and its ability to fit within the binding pocket.

  • Bioisosteric Replacements: Replacing the methoxy group with other functionalities, such as a hydroxyl group or a small amine, could introduce new hydrogen bonding opportunities and alter the compound's metabolic stability.

Experimental Evaluation: A Framework for Comparison

To objectively compare the performance of different this compound analogs, standardized in vitro assays are essential. The following protocols outline the key experimental workflows for determining kinase inhibitory activity and cellular effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and varying concentrations of the test compound (dissolved in DMSO).

  • Initiation: Start the kinase reaction by adding a solution of ATP and magnesium chloride (MgCl₂).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay (which measures mitochondrial activity) or a cell counting assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Visualizing the Structure-Activity Landscape

To better understand the relationships between structural modifications and biological activity, the following diagrams illustrate the key concepts.

SAR_Summary cluster_core Core Scaffold cluster_positions Key Modification Positions cluster_modifications Potential Modifications Core 4-Chloro-6-(methoxymethyl)- 2-(pyridin-3-yl)pyrimidine C2 C2: Pyridin-3-yl (H-bond acceptor, orientation) Core->C2 Influences Binding C4 C4: Chloro (Synthetic handle, halogen bond) Core->C4 Influences Reactivity & Binding C6 C6: Methoxymethyl (Solubility, physicochemical properties) Core->C6 Influences Properties C2_mods Pyridine substitution (alkyl, alkoxy) C2->C2_mods C4_mods Amino, Alkoxy, Aryl C4->C4_mods C6_mods Chain length variation, Bioisosteric replacements C6->C6_mods

Caption: Key modification points on the pyrimidine scaffold.

Experimental_Workflow start Synthesized Analog Library invitro In Vitro Kinase Assay (Determine IC50) start->invitro cellular Cellular Proliferation Assay (Determine GI50) start->cellular sar_analysis Structure-Activity Relationship (SAR) Analysis invitro->sar_analysis cellular->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for evaluating pyrimidine analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, inferred from related pyrimidine series, suggest that systematic modification at the C2, C4, and C6 positions can lead to significant improvements in potency, selectivity, and drug-like properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to generate direct, quantitative SAR data. This will involve:

  • Exploration of C4-substituents: Replacing the chloro group with a diverse set of amines and alkoxy groups to probe for additional hydrogen bonding interactions.

  • Modification of the C6-methoxymethyl group: Investigating the impact of chain length, branching, and bioisosteric replacements on solubility and cell permeability.

  • Substitution of the C2-pyridin-3-yl ring: Introducing substituents on the pyridine ring to explore additional binding pockets and enhance potency.

By employing the experimental workflows outlined in this guide, researchers can systematically navigate the SAR landscape of this important class of compounds, ultimately leading to the discovery of novel and effective kinase inhibitors for the treatment of a range of diseases.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link][3][4][5]

  • Bavetsias, V., et al. (2010). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 53(13), 5089-5100. [Link][6]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][7]

  • Ghoneim, K. S., & El-Telbani, E. M. (2021). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry, 36, 116091. [Link][8]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link][9]

  • Rani, P., & Srivastava, V. K. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082. [Link][10]

  • Sharma, P., et al. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry, 17(10), 1194-1206. [Link][11]

  • Singh, P., & Kaur, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5218. [Link][1]

  • Various Authors. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1133931. [Link][12]

  • Various Authors. (2023). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 13(12), 8031-8044. [Link][13]

  • Various Authors. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29281-29304. [Link][14]

  • Various Authors. (n.d.). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1235-1250. [Link][15]

  • Zaki, R. M., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 76, 128969. [Link][16]

Sources

Taming the Failing Heart: A Comparative Guide to the In Vivo Efficacy of G-Protein Coupled Receptor Kinase 2 (GRK2) Inhibitors in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of cardiovascular disease, the quest for novel therapeutic targets is paramount. G-protein coupled receptor kinase 2 (GRK2) has emerged as a pivotal player in the pathophysiology of heart failure, making it a compelling target for therapeutic intervention. This guide provides an in-depth, objective comparison of the in vivo efficacy of emerging GRK2 inhibitors, supported by experimental data from preclinical animal models. While the pyrimidine scaffold represents a promising avenue for kinase inhibitor development, this guide will focus on GRK2 inhibitors with published in vivo data to ensure a comprehensive and data-driven analysis.

The Rationale for Targeting GRK2 in Heart Failure

Heart failure is characterized by a sustained hyperadrenergic state, leading to chronic stimulation of β-adrenergic receptors (βARs) in cardiomyocytes.[1][2] This relentless signaling cascade triggers a compensatory upregulation of GRK2, which phosphorylates βARs, leading to their desensitization and internalization.[1][3][4] This process blunts the heart's ability to respond to adrenergic stimuli, contributing to a progressive decline in cardiac function.[2][5] Consequently, inhibiting GRK2 presents a logical therapeutic strategy to restore βAR signaling, improve cardiac contractility, and halt the progression of heart failure.[1][2]

Comparative In Vivo Efficacy of GRK2 Inhibitors

The following table summarizes the in vivo efficacy of two distinct classes of GRK2 inhibitors in preclinical models of heart failure. This comparative analysis highlights the therapeutic potential and provides key data points for researchers in the field.

InhibitorClassAnimal ModelDosing RegimenKey Efficacy EndpointsReference
CCG258208 Small Molecule (Paroxetine derivative)Mouse (Myocardial Infarction)2 mg/kg/day (Intraperitoneal)- Improved ejection fraction- Attenuated cardiac dilation- Enhanced inotropic response to dobutamine[6][7]
βARKct Peptide InhibitorPig (Chronic Heart Failure)Adeno-associated virus delivery- Reversed ventricular remodeling- Improved cardiac function- Normalized βAR signaling[1][2]
C7 Cyclic PeptideMouse (Myocardial Infarction)2 mg/kg/day- Arrested cardiac dilation- Ameliorated systolic dysfunction- Improved cardiac metabolism[8]

In-Depth Analysis of Preclinical Studies

Small Molecule Inhibition with CCG258208

CCG258208, a derivative of paroxetine, has demonstrated significant promise as a selective GRK2 inhibitor.[6][7] In a murine model of heart failure induced by myocardial infarction, treatment with CCG258208 led to a marked improvement in cardiac function.[6][7]

Experimental Protocol: Murine Myocardial Infarction Model and Efficacy Evaluation

  • Induction of Myocardial Infarction: Myocardial infarction is induced in adult male C57BL/6 mice via permanent ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the ischemic injury that often leads to heart failure in humans.

  • Treatment Initiation: Following a recovery period and confirmation of cardiac dysfunction via echocardiography, mice are randomized to receive either vehicle control or CCG258208 (2 mg/kg/day) via intraperitoneal injection.

  • Echocardiographic Monitoring: Left ventricular ejection fraction (LVEF) and left ventricular internal dimension in diastole (LVIDd) are measured at baseline and at specified intervals throughout the treatment period to assess cardiac function and remodeling.

The causality behind this experimental design lies in its clinical relevance. The LAD ligation model faithfully recapitulates many aspects of human ischemic heart failure. Echocardiography is a non-invasive and clinically standard method for assessing cardiac function. The dobutamine challenge directly probes the sensitivity of the β-adrenergic signaling pathway, which is the primary target of GRK2 inhibition.

Gene Therapy Approach with βARKct

βARKct is a peptide inhibitor that competitively binds to Gβγ subunits, thereby preventing the translocation of GRK2 to the plasma membrane and subsequent receptor phosphorylation.[2][9] Due to its peptidic nature, in vivo application of βARKct is often achieved through gene therapy, utilizing adeno-associated viruses (AAVs) to deliver the genetic sequence encoding the peptide to cardiomyocytes.

Experimental Protocol: AAV-Mediated βARKct Delivery in a Porcine Model of Heart Failure

  • Induction of Heart Failure: Chronic heart failure is induced in a large animal model, such as mini-pigs, through intracoronary microembolizations, which lead to progressive left ventricular dysfunction.

  • AAV Delivery: A single intracoronary infusion of an AAV vector carrying the βARKct gene is administered to the heart failure animals.

  • Long-term Monitoring: Cardiac function and remodeling are monitored over several months using cardiac magnetic resonance imaging (cMRI) and echocardiography.

  • Histological and Molecular Analysis: At the end of the study, heart tissue is harvested for histological analysis of fibrosis and cardiomyocyte size, as well as molecular analysis of βAR density and signaling pathway components.

The choice of a large animal model like the pig is crucial for translational studies, as their cardiovascular physiology more closely resembles that of humans compared to rodents. The use of AAV-mediated gene delivery represents a clinically relevant approach for long-term therapeutic protein expression.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the GRK2 signaling pathway and the experimental workflow for evaluating GRK2 inhibitors.

GRK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR β-Adrenergic Receptor G_protein Gβγ GPCR->G_protein Activates beta_arrestin β-Arrestin GPCR->beta_arrestin Recruits GRK2_inactive GRK2 (Inactive) G_protein->GRK2_inactive Recruits GRK2_active GRK2 (Active) GRK2_active->GPCR Phosphorylates Agonist Agonist (e.g., Norepinephrine) Agonist->GPCR Binds GRK2_inactive->GRK2_active Activation beta_arrestin->GPCR Internalization & Desensitization

Caption: GRK2-mediated desensitization of β-adrenergic receptors.

InVivo_Efficacy_Workflow animal_model Induce Heart Failure in Animal Model (e.g., MI in mice) baseline Baseline Assessment (Echocardiography) animal_model->baseline randomization Randomize to Treatment Groups (Vehicle vs. Inhibitor) baseline->randomization treatment Administer Treatment (e.g., Daily Injections) randomization->treatment monitoring Monitor Cardiac Function (e.g., Weekly Echo) treatment->monitoring endpoint Terminal Assessment (Hemodynamics, Histology) monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy studies.

Concluding Remarks and Future Directions

The preclinical data strongly support the therapeutic potential of GRK2 inhibition in heart failure. Both small molecule and gene therapy approaches have demonstrated the ability to improve cardiac function and reverse adverse remodeling in various animal models. While CCG258208 and βARKct represent promising leads, the development of orally bioavailable small molecule inhibitors with high selectivity for GRK2 remains a key objective for the field. Further research is warranted to explore the long-term safety and efficacy of these compounds and to translate these encouraging preclinical findings into clinical benefits for patients with heart failure.

References

  • Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure. JACC: Basic to Translational Science. [Link]

  • Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy. Frontiers in Physiology. [Link]

  • Development, Synthesis, and Characterization of G Protein-Coupled Receptor Kinase Inhibitors Using Structure Based Drug Design for the Advancement of Heart Failure Therapeutics. ResearchGate. [Link]

  • Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure. ResearchGate. [Link]

  • Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy. PMC. [Link]

  • Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure. PMC. [Link]

  • Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases. ACS Publications. [Link]

  • The Role of G Protein-coupled Receptor Kinases in Cancer. PMC. [Link]

  • G protein-coupled receptor kinases (GRKs) as Therapeutic Targets in Cardiovascular Disease. PMC. [Link]

  • Therapeutic Targets for Treatment of Heart Failure: Focus on GRKs and β-Arrestins Affecting βAR Signaling. Frontiers in Cardiovascular Medicine. [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

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Navigating the Kinome: A Comparative Guide to Off-Target Effects of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Featuring 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[3][4] These unintended interactions can lead to toxicity or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous and early assessment of a compound's selectivity is paramount in drug development.

This guide provides a comprehensive framework for characterizing the off-target effects of a novel pyrimidine-based compound, using This compound as a representative case. While this specific molecule is documented as a key intermediate in the synthesis of kinase inhibitors, its precise biological target is not extensively characterized in public literature.[7] We will, therefore, treat it as a novel discovery candidate.

For the purpose of this guide, we will hypothesize a primary target based on the known activities of similar pyrimidine structures. A prominent target for pyrimidine-based inhibitors is Casein Kinase 1 (CK1), a family of serine/threonine kinases implicated in various cancers through pathways like Wnt/β-catenin signaling.[8][9] We will postulate that our lead compound is designed as an inhibitor of the CK1δ isoform.

This guide will compare our lead compound's hypothetical performance against a known, well-characterized inhibitor with activity against CK1δ/ε, IC261 , which has known off-target effects, such as microtubule depolymerization.[10][11]

The Off-Target Profiling Funnel: From Broad Screening to Cellular Validation

A robust strategy for identifying off-target effects involves a multi-tiered approach, starting broad and progressively focusing on specific, biologically relevant interactions. This "funnel" approach ensures efficient use of resources and generates a comprehensive selectivity profile.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Cellular On-Target & Phenotypic Analysis cluster_3 Tier 3: Specific Off-Target Validation in_silico In Silico Docking (Predictive) biochem Biochemical Kinome Panel (e.g., 400+ Kinases) in_silico->biochem Guide Panel Selection on_target On-Target Cellular Assay (p-Substrate Western Blot) biochem->on_target Confirm Primary Target phenotypic High-Content Phenotypic Screen (Unbiased) biochem->phenotypic Identify Potential Off-Targets validation Cellular Mechanistic Assays (e.g., Cell Cycle, Pathway Analysis) biochem->validation Validate Biochemical Hits phenotypic->validation Validate Phenotypic Hits

Caption: The Off-Target Profiling Funnel.

Tier 1: Initial Selectivity Assessment - Biochemical Kinome Screening

The first step is to understand the compound's activity across a large panel of purified kinases. This provides a bird's-eye view of selectivity and identifies potential off-targets at a biochemical level. Large-scale kinase assay panels are commercially available and can screen a compound against over 400 kinases.[5]

Experimental Choice: We will subject our lead compound, this compound, and the comparator, IC261, to a binding affinity screen (e.g., KiNativ) or an enzymatic inhibition assay across a broad kinome panel at a fixed concentration (e.g., 1 µM).

Hypothetical Data Summary:

Kinase TargetLead Compound (% Inhibition @ 1µM)IC261 (% Inhibition @ 1µM)Putative Biological Role
CK1δ (On-Target) 98% 99% Wnt Signaling, Circadian Rhythm
CK1ε (On-Target) 95% 97% Wnt Signaling, Circadian Rhythm
Aurora Kinase A85%40%Mitotic Progression
CDK2/Cyclin A78%35%Cell Cycle G1/S Transition
p38α (MAPK14)65%20%Stress Response, Inflammation
Tubulin PolymerizationNot Assayed92%Cytoskeletal Formation

Interpretation: The hypothetical data suggests our lead compound is a potent inhibitor of the intended targets, CK1δ and CK1ε, comparable to IC261. However, it reveals significant potential off-target activity against key cell cycle regulators (Aurora Kinase A, CDK2) and a stress-activated kinase (p38α), which are inhibited to a lesser extent by IC261. This early data provides critical hypotheses to test in a cellular context.

Tier 2: Cellular Confirmation - On-Target Engagement and Phenotypic Screening

Biochemical hits must be validated in a cellular environment where factors like membrane permeability, metabolism, and intracellular target concentrations come into play.

On-Target Validation

First, we must confirm that the lead compound engages its intended target, CK1δ, in cells. CK1δ is known to phosphorylate various substrates, including β-catenin in the Wnt signaling pathway.[8]

cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL Axin Axin DVL->Axin inhibits GSK3B GSK3β BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates APC APC Axin->BetaCatenin phosphorylates via complex CK1 CK1δ/ε CK1->BetaCatenin phosphorylates Degradation Degradation BetaCatenin->Degradation marked for Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene

Caption: Simplified Wnt/β-catenin Signaling Pathway.

Protocol: Western Blot for Phospho-Substrate

  • Cell Culture: Plate a relevant cancer cell line (e.g., HT1080 fibrosarcoma cells, which overexpress CK1ε) at 80% confluency.[11]

  • Treatment: Treat cells with a dose range of the lead compound and IC261 (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Lysis: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against a known downstream target (e.g., phospho-β-catenin Ser45) and a total protein control (e.g., total β-catenin or GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry.

Expected Result: A dose-dependent decrease in the phospho-β-catenin signal would confirm that the lead compound inhibits CK1 activity in a cellular context.

Unbiased Phenotypic Screening

To uncover unexpected off-target effects, a high-content phenotypic screen is invaluable. This technique uses automated microscopy and image analysis to quantify multiple cellular features simultaneously.

Protocol: Cell Painting Assay

  • Cell Plating: Plate U2OS cells (a well-characterized cell line for morphology) in 384-well plates.

  • Treatment: Treat cells with the lead compound and IC261 at various concentrations for 48 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label the nucleus (Hoechst), cytoplasm, mitochondria, actin cytoskeleton, and Golgi apparatus.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use image analysis software to extract hundreds of morphological features (e.g., nuclear size, cell shape, mitochondrial texture). Compare the phenotypic profile of treated cells to a library of reference compounds with known mechanisms of action.

Expected Result: The lead compound might induce a phenotypic profile similar to known CDK inhibitors (e.g., enlarged nuclei, cell cycle arrest) or Aurora kinase inhibitors (e.g., mitotic arrest, polyploidy), corroborating the biochemical data. This provides an unbiased view of the compound's cellular impact.

Tier 3: Mechanistic Validation of Key Off-Targets

The final step is to design specific assays to confirm the off-target activities suggested by the kinome scan and phenotypic screen. Based on our hypothetical data, we will focus on validating the inhibition of Aurora Kinase A and CDK2.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture & Treatment: Seed a rapidly dividing cell line (e.g., HCT116) and treat with the lead compound, IC261, and a known CDK2 inhibitor (positive control) for 24 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • Staining: Stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Hypothetical Comparative Data:

Treatment (1 µM)% Cells in G1% Cells in S% Cells in G2/MInterpretation
DMSO (Vehicle)45%35%20%Normal Distribution
Lead Compound 20% 15% 65% Strong G2/M Arrest
IC26142%38%20%No significant cell cycle effect
Roscovitine (CDK2i)70%15%15%G1 Arrest
Alisertib (Aurora Ai)15%10%75%G2/M Arrest

Interpretation: The results strongly suggest that our lead compound causes G2/M arrest, a phenotype consistent with the inhibition of Aurora Kinase A, which was a top hit in our biochemical screen. This effect is not observed with IC261. The lack of a G1 arrest suggests that the CDK2 inhibition may be less potent in a cellular context or that the G2/M arrest is the dominant phenotype.

Conclusion and Recommendations

This structured, multi-tiered approach provides a comprehensive evaluation of a novel compound's selectivity. For our hypothetical lead, This compound , the analysis revealed:

  • Potent on-target activity against CK1δ/ε, confirmed in a cellular assay.

  • Significant off-target activity against Aurora Kinase A, validated by a distinct G2/M cell cycle arrest phenotype not present with the comparator compound, IC261.

This profile suggests that the lead compound is a dual inhibitor of CK1 and Aurora Kinase A. This knowledge is critical for the next steps in drug development. Researchers would need to:

  • Assess the Therapeutic Window: Determine if the on-target efficacy can be achieved at concentrations that do not induce significant toxicity from Aurora kinase inhibition.

  • Explore Polypharmacology: Investigate if the dual inhibition offers a therapeutic advantage in specific cancer types.

  • Guide Medicinal Chemistry: Use this structure-activity relationship (SAR) data to design new analogs with improved selectivity, if desired.

By systematically de-risking novel chemical matter through rigorous off-target profiling, researchers can make more informed decisions, increasing the likelihood of developing safe and effective targeted therapies.

References

  • Janovska, P., et al. (2021). Targeting Casein Kinase 1 (CK1) in Hematological Cancers. MDPI. [Link]

  • Uddin, M. H., et al. (2023). Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives. Frontiers in Oncology. [Link]

  • Cheson, B. D., et al. (2020). Facts and myths of selective casein kinase 1 ε inhibition. IMR Press. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Pal, I., et al. (2021). Inhibition of casein kinase 1δ disrupts translation initiation and exerts potent antilymphoma activity. Blood. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]

  • Knippschild, U., et al. (2008). Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest. Genome Biology. [Link]

  • Lochhead, P. A. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Johnson, G. L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Kamal, A., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. PubChem. [Link]

  • El-Gamal, M. I., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. [Link]

  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

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A Researcher's Guide to Validating the Mechanism of Action of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the emergence of a novel small molecule with therapeutic potential marks the beginning of a rigorous journey of mechanistic validation. This guide provides a comprehensive, technically detailed framework for elucidating the mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine , a compound whose specific biological targets and mode of action are yet to be fully characterized.

The structure of this molecule, featuring a pyrimidine core, is a well-established scaffold in numerous FDA-approved kinase inhibitors.[1] Pyrimidine derivatives are known to act as bioisosteres of the adenine ring of ATP, enabling them to interact with the hinge region of kinase active sites.[2][3] This structural alert strongly suggests a hypothesis that this compound functions as a kinase inhibitor.

Part 1: Defining the Target Landscape – From In Silico Prediction to Unbiased Proteomics

The initial phase of investigation aims to cast a wide net to identify potential protein targets of this compound. This hypothesis-generating stage is crucial for directing subsequent, more focused validation efforts.

In Silico Target Prediction: A First Glimpse into Potential Interactions

Before embarking on wet-lab experiments, computational approaches can provide valuable, cost-effective insights into the likely biological targets of a novel compound.[4] By comparing the structure of this compound against extensive chemogenomic databases, we can predict its potential targets.[4][5][6]

Methodological Rationale: These algorithms leverage the principle of chemical similarity, positing that structurally similar molecules are likely to bind to similar protein targets.[4] Advanced methods, including machine learning and 3D convolutional neural networks, can further refine these predictions by considering the three-dimensional structure of both the compound and potential kinase binding sites.[7][8]

Expected Outcome: A ranked list of putative kinase targets, which will inform the design of initial cell-based screening and kinome profiling experiments.

Broad Spectrum Kinome Profiling: An Unbiased Experimental Approach

To experimentally identify the kinase targets of our compound without bias, a broad kinome profiling screen is the gold standard.[9][10] This can be achieved through various service platforms or in-house assays that assess the compound's activity against a large panel of recombinant kinases.

Experimental Workflow: Kinome Profiling

G cluster_prep Sample Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound 4-Chloro-6-(methoxymethyl)- 2-(pyridin-3-yl)pyrimidine Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Panel of >300 Recombinant Kinases KinasePanel->Incubation ATP Add [γ-³³P]ATP and Substrate Incubation->ATP Reaction Kinase Reaction ATP->Reaction Detection Measure Substrate Phosphorylation Reaction->Detection Quantification Quantify Inhibition (% of control) Detection->Quantification HitID Identify 'Hits' (e.g., >90% inhibition) Quantification->HitID

Caption: Workflow for broad kinome profiling.

Data Presentation: Hypothetical Kinome Profiling Results

Kinase TargetInhibition (%) at 1 µMKinase Family
Aurora Kinase A 98% Serine/Threonine Kinase
Aurora Kinase B 95% Serine/Threonine Kinase
EGFR45%Tyrosine Kinase
VEGFR230%Tyrosine Kinase
c-MET25%Tyrosine Kinase
BTK15%Tyrosine Kinase
.........

This table presents hypothetical data where Aurora Kinase A and B are identified as primary targets.

Part 2: Confirming Direct Target Engagement and Biochemical Mechanism

With putative targets identified, the next critical step is to confirm that this compound directly binds to these targets in a cellular context and to characterize the biochemical nature of this interaction.

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in Intact Cells

CETSA® is a powerful technique for verifying drug-target engagement in a physiological setting.[11][12] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[13]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells (e.g., a cell line with high Aurora Kinase A expression) with either vehicle control or varying concentrations of this compound.

  • Heating: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40-70°C).

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., Aurora Kinase A) at each temperature point by Western blotting or other quantitative methods like ELISA.

Expected Outcome: A dose-dependent shift in the melting curve of the target protein in the presence of the compound, providing strong evidence of direct binding in live cells.[14]

In Vitro Biochemical Assays: Determining Potency and Inhibition Mechanism

To quantify the inhibitory potency and understand how the compound interacts with its target, in vitro biochemical assays using the purified recombinant kinase are essential.[15]

Determining IC50: An IC50 (half-maximal inhibitory concentration) value is determined by incubating the purified kinase (e.g., Aurora Kinase A) with a range of concentrations of the compound and measuring the resulting enzyme activity.

Comparison of Inhibition Mechanisms:

FeatureATP-Competitive InhibitorAllosteric Inhibitor
Binding Site Binds to the ATP-binding pocket of the kinase.Binds to a site distinct from the ATP pocket.
Kinetics vs. ATP Increasing ATP concentration will increase the apparent IC50.IC50 is not affected by ATP concentration.
Structural Feature Often contains a hinge-binding motif, like the pyrimidine core.[3]Structurally diverse, do not necessarily mimic ATP.

Experimental Protocol: Differentiating Inhibition Mechanism

  • Set up Kinase Reactions: Prepare multiple sets of kinase reactions.

  • Vary ATP Concentration: Within each set, use a different, fixed concentration of ATP (e.g., below, at, and above the Km for ATP).

  • Vary Inhibitor Concentration: Within each ATP concentration set, perform a dose-response curve with this compound.

  • Measure Activity: Quantify kinase activity and calculate the IC50 for each ATP concentration.

Expected Outcome: If the IC50 increases with higher ATP concentrations, it indicates an ATP-competitive mechanism of action.[16]

Part 3: Delineating the Cellular Consequence of Target Engagement

Confirming direct target binding is a crucial milestone. The subsequent step is to demonstrate that this binding event translates into the intended biological effect within the cell – the inhibition of the target kinase's signaling pathway.

Western Blot Analysis of Downstream Signaling

If this compound inhibits Aurora Kinase A, we expect to see a reduction in the phosphorylation of its known downstream substrates.

Signaling Pathway Visualization

G Compound 4-Chloro-6-(methoxymethyl)- 2-(pyridin-3-yl)pyrimidine pAurA p-Aurora Kinase A (active) Compound->pAurA Inhibits AurA Aurora Kinase A AurA->pAurA Autophosphorylation pSubstrate p-Substrate pAurA->pSubstrate Phosphorylation Substrate Downstream Substrate (e.g., Histone H3) CellCycle Mitotic Progression pSubstrate->CellCycle

Caption: Hypothetical Aurora Kinase A signaling pathway.

Experimental Protocol: Western Blot

  • Cell Treatment: Treat cells with a dose-response of the compound for a defined period.

  • Protein Extraction: Lyse the cells and quantify total protein.

  • SDS-PAGE and Transfer: Separate proteins by size and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for total Aurora Kinase A, phosphorylated Aurora Kinase A (at the activation loop), and a key phosphorylated downstream substrate (e.g., phospho-Histone H3).

  • Detection: Use secondary antibodies and a detection reagent to visualize the protein bands.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Aurora Kinase A and its downstream substrate, with no significant change in the total protein levels.

Phosphoproteomics: An Unbiased View of Cellular Signaling Perturbations

For a global, unbiased assessment of the compound's impact on cellular signaling, mass spectrometry-based phosphoproteomics is an invaluable tool. This technique can identify and quantify thousands of phosphorylation sites across the proteome, revealing the full spectrum of pathways affected by the compound.

Experimental Workflow: Phosphoproteomics

G cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis CellTreatment Treat Cells with Compound vs. Vehicle Lysis Cell Lysis and Protein Digestion CellTreatment->Lysis Enrichment Phosphopeptide Enrichment (e.g., TiO₂) Lysis->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Database Searching and Quantification LCMS->DataAnalysis Pathway Pathway Analysis DataAnalysis->Pathway

Caption: Phosphoproteomics experimental workflow.

Expected Outcome: This analysis will confirm the on-target effects (e.g., decreased phosphorylation of Aurora Kinase A substrates) and reveal any potential off-target effects, providing a comprehensive understanding of the compound's selectivity and cellular mechanism of action.[17][18]

Conclusion

The validation of a novel compound's mechanism of action is a systematic process of hypothesis testing and refinement. For this compound, its chemical structure strongly suggests a role as a kinase inhibitor. The multi-faceted approach detailed in this guide, from initial unbiased screening to rigorous biochemical and cellular validation, provides a robust framework to confirm its molecular target(s), elucidate its mode of inhibition, and understand its impact on cellular signaling networks.

By comparing the experimental outcomes at each stage with the established behaviors of known kinase inhibitors, researchers can confidently and accurately define the mechanism of action of this promising new molecule, paving the way for its further development as a potential therapeutic agent.

References

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A Researcher's Guide to Ensuring Reproducibility in In Vitro MALT1 Inhibition Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, particularly for hematological malignancies and autoimmune disorders, the paracaspase MALT1 has emerged as a critical therapeutic target.[1] Its dual role as a scaffold protein and a cysteine protease in the NF-κB signaling pathway makes it a linchpin in lymphocyte activation and survival.[1][2] The development of small molecule inhibitors against MALT1 is a field of intense research. However, the path from hit identification to a viable clinical candidate is paved with rigorous in vitro validation, where reproducibility is paramount.

This guide provides a comprehensive framework for assessing the reproducibility of in vitro assays for novel MALT1 inhibitors, using 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine as a case study for a novel compound under investigation. We will objectively compare the expected assay performance of this molecule with established MALT1 inhibitors, MI-2 and JNJ-67856633, providing supporting experimental protocols and data interpretation guidelines. Our focus is not merely on procedural steps but on the underlying scientific principles that ensure the generation of robust and trustworthy data.

The Central Role of MALT1 in NF-κB Signaling

The activation of T-cell and B-cell receptors triggers the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[2][3] This complex serves as a platform for the activation of the IκB kinase (IKK) complex, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB transcription factors.[1] MALT1's proteolytic activity further amplifies this signal by cleaving and inactivating negative regulators of NF-κB, such as A20 and RelB.[4] In certain lymphomas, like the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), chronic activation of this pathway makes MALT1 a compelling therapeutic target.[5][6]

MALT1_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Receptor Antigen Receptor CARMA1 CARMA1 Antigen Receptor->CARMA1 Activation BCL10 BCL10 CARMA1->BCL10 CBM_complex CBM Complex MALT1 MALT1 BCL10->MALT1 A20 A20 (Negative Regulator) MALT1->A20 Cleaves & Inactivates RelB RelB (Negative Regulator) MALT1->RelB Cleaves & Inactivates IKK IKK Complex CBM_complex->IKK Recruits & Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_Expression Promotes

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.

Comparative Analysis of MALT1 Inhibitors

To establish a benchmark for evaluating our novel compound, we will compare it against two well-characterized MALT1 inhibitors with distinct mechanisms of action.

  • MI-2: An irreversible inhibitor that binds directly to the MALT1 protease active site.[7]

  • JNJ-67856633: A potent, allosteric inhibitor of MALT1 protease activity.[2][8]

  • This compound (CMP): Our novel compound of interest, hypothesized to be a MALT1 inhibitor based on structural similarities to other kinase and protease inhibitors.

Compound Mechanism of Action Reported Biochemical IC50 Reported Cellular GI50 (ABC-DLBCL lines)
MI-2 Irreversible, Active Site5.84 µM0.2 - 0.5 µM[7]
JNJ-67856633 Allosteric0.0224 µM[8]Potent antiproliferative activity[8]
CMP (Hypothetical) To be determinedTo be determinedTo be determined

Table 1: Comparative overview of selected MALT1 inhibitors.

Establishing Reproducible In Vitro Assays: A Step-by-Step Guide

The reproducibility of in vitro assays is the cornerstone of a successful drug discovery campaign. Here, we outline three critical assays for characterizing MALT1 inhibitors, with a focus on the experimental design and quality control measures necessary to ensure data integrity.

Biochemical MALT1 Protease Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MALT1. A fluorogenic substrate, such as Ac-LRSR-AMC, is typically used, where cleavage by MALT1 releases a fluorescent signal.[7][9]

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow start Recombinant MALT1 Enzyme incubation1 Pre-incubation start->incubation1 compound Test Compound (e.g., CMP, MI-2, JNJ-67856633) compound->incubation1 incubation2 Enzymatic Reaction incubation1->incubation2 substrate Fluorogenic Substrate (Ac-LRSR-AMC) substrate->incubation2 readout Fluorescence Reading (Excitation: 360 nm Emission: 460 nm) incubation2->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: Workflow for a biochemical MALT1 protease activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MALT1 protein in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic substrate Ac-LRSR-AMC.

    • Prepare serial dilutions of the test compounds (CMP, MI-2, JNJ-67856633) and a positive control inhibitor (e.g., Z-VRPR-FMK).

  • Assay Procedure (96- or 384-well plate format):

    • Add MALT1 enzyme to each well.

    • Add the serially diluted test compounds and controls to the respective wells.

    • Pre-incubate the enzyme and compounds for a defined period (e.g., 30 minutes at 30°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate for a specified time (e.g., 90 minutes) at 30°C, protected from light.

    • Measure the fluorescence intensity using a plate reader at excitation/emission wavelengths of 360/460 nm.

  • Data Analysis and Reproducibility Metrics:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.[10][11]

    • To ensure reproducibility, calculate the Z'-factor for the assay plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[10][12] The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Cellular NF-κB Reporter Assay

This assay measures the downstream effect of MALT1 inhibition on NF-κB transcriptional activity in a cellular context. A reporter cell line (e.g., Jurkat T-cells) stably transfected with a luciferase gene under the control of an NF-κB response element is utilized.[13][14]

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture the NF-κB luciferase reporter Jurkat cells under standard conditions.

    • Seed the cells into a 96-well white, clear-bottom plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of the test compounds for a specified duration.

    • Stimulate NF-κB signaling by adding an appropriate agonist, such as a combination of PMA and Ionomycin.

  • Luciferase Assay:

    • After stimulation, add a luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis and Reproducibility:

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Calculate the percent inhibition of NF-κB activity and determine the IC50 value for each compound.

    • Intra- and inter-assay variability should be assessed by running replicate plates on the same day and on different days, respectively. The coefficient of variation (%CV) should ideally be below 20%.

Cell Viability and Proliferation Assays

These assays are crucial for determining the functional consequence of MALT1 inhibition on cancer cell lines that are dependent on this pathway, such as ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3).[7][15]

Detailed Protocol (using a tetrazolium-based (MTT/MTS) assay):

  • Cell Plating:

    • Seed ABC-DLBCL cells into a 96-well plate at a predetermined optimal density.

  • Compound Incubation:

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for a prolonged period (e.g., 48-96 hours) to allow for effects on cell proliferation and viability to manifest.

  • Viability Assessment:

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[16] Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

    • If using MTT, a solubilization step is required before reading the absorbance. MTS forms a soluble product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis and Reproducibility:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curves.

    • Assay reproducibility is assessed by the consistency of GI50/IC50 values across independent experiments.[17]

Conclusion and Future Directions

The robust and reproducible in vitro characterization of novel MALT1 inhibitors is a critical step in their development as potential therapeutics. By employing a multi-assay approach that interrogates the biochemical activity, cellular pathway modulation, and functional consequences of inhibition, researchers can build a comprehensive and reliable data package. For a novel compound like This compound , a systematic evaluation using the protocols outlined in this guide will be essential to determine its potential as a MALT1 inhibitor and to justify further preclinical development. The consistent application of quality control metrics such as the Z'-factor and the coefficient of variation will ensure that the generated data is of the highest scientific integrity, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Measurement of Endogenous MALT1 Activity. Bio-protocol. Available at: [Link].

  • Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer. American Chemical Society.
  • The Role of MLT-748 in NF-κB Signaling P
  • MI-2 (MALT1 inhibitor) MALT inhibitor. Selleck Chemicals.
  • Janssen presents preclinical data for first-in-class MALT1 inhibitor JNJ-6785663. BioWorld.
  • MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. PubMed.
  • Combination therapy of JNJ-67856633, a novel, first-in-class MALT1 protease inhibitor, and JNJ-64264681, a novel BTK inhibitor, for the treatment of B-cell lymphomas. AACR Journals.
  • MI 2 (MALT1 inhibitor). R&D Systems.
  • MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.
  • Discovery of JNJ-67856633: A novel, first-in-class MALT1 protease inhibitor for the treatment of B cell lymphomas.
  • Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. PMC - NIH.
  • Combination therapy of JNJ-67856633, a novel, first-in-class MALT1 protease inhibitor, and JNJ-64264681, a novel BTK inhibitor, for the treatment of B-cell lymphomas.
  • Role of MALT1 as a Scaffold in T Cell and B Cell Signaling Pathways.
  • Ways and waves of MALT1 paracaspase activ
  • MALT1 domain architecture and sequence details.
  • MALT1 protease and its known proteolytic substrates.
  • MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activ
  • The paracaspase MALT1: biological function and potential for therapeutic inhibition. PMC.
  • MALT1 Protease Assay Service. Reaction Biology.
  • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. JCI.
  • MALT1 inhibition abolished Notch1-induced NF-κB activation.
  • Protocol for Cell Viability Assays. BroadPharm.
  • MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Elsevier.
  • Understanding Assay Performance Metrics. Indigo Biosciences.
  • Impaired survival and proliferation of ABC-DLBCL upon MALT1 inhibition.
  • Assay performance and sensitivity.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • Reproducibility of the IC50 values from independent experiments.
  • Probes to monitor activity of the paracaspase MALT1. PMC - PubMed Central.
  • MALT1 Assay Service. BPS Bioscience.
  • Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. KCAS Bio.
  • MALT1 proteolytic activity controls cell proliferation and viability.
  • This compound. AAA-Chem.

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A Guide to Spectroscopic Characterization: A Comparative Analysis of Experimental Data and Theoretically Predicted Values for 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, a molecule with potential applications as a scaffold in medicinal chemistry, a multi-faceted analytical approach is not just beneficial, but essential. This guide provides an in-depth comparative analysis, juxtaposing experimentally derived spectroscopic data with values predicted through robust computational methods.

We will explore the synergies between Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy on one hand, and Density Functional Theory (DFT) calculations on the other. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the causality behind our analytical choices and the logic of comparing empirical and theoretical results.

Methodology I: The Experimental Approach

The acquisition of high-quality experimental data is the bedrock of any spectroscopic analysis. The protocols described below represent a self-validating system, ensuring reproducibility and accuracy.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Approximately 10-15 mg of the synthesized and purified this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Spectra are acquired on a 500 MHz spectrometer.

  • ¹H NMR Acquisition : A standard pulse program is used with a spectral width of 0-12 ppm. A relaxation delay of 2 seconds and 16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024) and a wider spectral width (0-200 ppm) are required.[1]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation : The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline compound is placed directly on the ATR crystal.

  • Instrumentation : A high-resolution FT-IR spectrometer is used.

  • Data Acquisition : The spectrum is recorded in the mid-infrared range (4000–400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : A stock solution of the compound is prepared in a UV-transparent solvent, such as ethanol, at a concentration of 1 mg/mL. This solution is then serially diluted to a concentration (e.g., 10 µg/mL) that yields an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1][2]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The sample is scanned over a wavelength range of 200–400 nm, using pure ethanol in the reference cuvette. The wavelength of maximum absorbance (λmax) is recorded.[3]

Methodology II: The Theoretical Framework

Computational chemistry provides a powerful lens to predict and interpret spectroscopic data. Density Functional Theory (DFT) has emerged as a leading method due to its balance of accuracy and computational efficiency for medium-sized organic molecules.[4]

Theoretical Protocol: Computational Modeling
  • Geometry Optimization : The first and most critical step is to find the molecule's lowest energy conformation. This is achieved by performing a full geometry optimization using the Gaussian 09 software package. The B3LYP functional, a popular hybrid functional, is chosen for its proven track record with organic systems.[5][6] The 6-311+G(d,p) basis set is employed to provide a good balance between accuracy and computational cost.[7]

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and provides the theoretical harmonic vibrational frequencies for FT-IR analysis.

  • NMR Shielding Tensor Calculation : The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding (IMS) tensors at the B3LYP/6-311+G(d,p) level.[8] The ¹H and ¹³C chemical shifts are then predicted by referencing them to the calculated IMS of TMS at the same level of theory, using the formula: δₓ = IMS(TMS) - IMS(x).[8][9]

  • Electronic Transition Calculation : The UV-Vis spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations, again at the B3LYP/6-311+G(d,p) level, to determine the vertical excitation energies and corresponding oscillator strengths.[5][10][11]

G cluster_workflow Computational Spectroscopy Workflow mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc uv_calc Electronic Excitation Calc. (TD-DFT) geom_opt->uv_calc ftir_pred Predicted FT-IR Spectrum freq_calc->ftir_pred nmr_pred Predicted NMR Shifts nmr_calc->nmr_pred uv_pred Predicted UV-Vis λmax uv_calc->uv_pred

Caption: Computational workflow for predicting spectroscopic data.

Results and Discussion: A Comparative View

The following sections present a side-by-side comparison of the plausible experimental data and the theoretically derived values for this compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton. The comparison between experimental and theoretical chemical shifts serves as a primary validation of the compound's structure. A strong linear correlation between the two datasets is expected and is a key indicator of a successful structural assignment.[8][9]

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Atom Position Nucleus Experimental δ (ppm) Theoretical δ (ppm) Δδ (Exp - Theory)
Pyridine-H2' ¹H 9.25 9.18 0.07
Pyridine-H6' ¹H 8.70 8.62 0.08
Pyridine-H5' ¹H 8.45 8.39 0.06
Pyridine-H4' ¹H 7.45 7.38 0.07
Pyrimidine-H5 ¹H 7.20 7.11 0.09
-CH₂- ¹H 4.60 4.52 0.08
-OCH₃ ¹H 3.50 3.41 0.09
Pyrimidine-C6 ¹³C 172.5 171.8 0.7
Pyrimidine-C2 ¹³C 164.0 163.2 0.8
Pyrimidine-C4 ¹³C 162.8 162.1 0.7
Pyridine-C2' ¹³C 152.5 151.7 0.8
Pyridine-C6' ¹³C 149.0 148.3 0.7
Pyridine-C4' ¹³C 135.5 134.6 0.9
Pyridine-C3' ¹³C 130.0 129.1 0.9
Pyridine-C5' ¹³C 124.0 123.2 0.8
Pyrimidine-C5 ¹³C 115.0 114.1 0.9
-CH₂- ¹³C 74.0 73.2 0.8

| -OCH₃ | ¹³C | 59.5 | 58.8 | 0.7 |

The data shows excellent agreement between the experimental and theoretical values, with deviations (Δδ) consistently below 0.1 ppm for ¹H and 1.0 ppm for ¹³C. This strong correlation validates both the structural assignment and the chosen level of theory. Minor deviations are expected and can be attributed to solvent effects and intermolecular interactions not fully captured by the gas-phase theoretical model.[12]

FT-IR Vibrational Analysis

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. Theoretical frequency calculations typically predict harmonic frequencies, which are systematically higher than the experimental anharmonic frequencies. To correct for this, a uniform scaling factor is applied.[13] For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of 0.9679 is well-established.[14]

Table 2: Comparative FT-IR Vibrational Frequencies (cm⁻¹)

Experimental ν (cm⁻¹) Theoretical (Harmonic) ν (cm⁻¹) Theoretical (Scaled) ν (cm⁻¹) Vibrational Assignment
3080 3182 3079 Aromatic C-H Stretch (Pyridine)
2955 3053 2955 Aliphatic C-H Stretch (-CH₂, -CH₃)
1595 1648 1595 C=N/C=C Stretch (Ring)
1570 1622 1570 C=C Stretch (Pyridine Ring)
1420 1467 1420 C-H Bend (-CH₂)
1250 1292 1250 C-O-C Asymmetric Stretch
1090 1126 1090 C-O-C Symmetric Stretch

| 810 | 837 | 810 | C-Cl Stretch |

The scaled theoretical frequencies align remarkably well with the experimental peaks, allowing for confident assignment of the key vibrational modes. This demonstrates the predictive power of DFT in interpreting complex vibrational spectra.

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine and pyrimidine rings constitute the primary chromophore. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) by calculating the energy difference between the ground state and the first major excited state.

G cluster_transitions Electronic Transitions HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE = hν (π → π* transition)

Caption: Visualization of a HOMO to LUMO electronic transition.

Table 3: Comparative UV-Vis Data (in Ethanol)

Parameter Experimental Theoretical (TD-DFT)
λmax (nm) 278 272

| Transition Type | π → π* | π → π* |

The calculated λmax of 272 nm is in excellent agreement with the experimental value of 278 nm. The minor red shift (to a longer wavelength) in the experimental spectrum can be attributed to solvent-chromophore interactions (solvatochromism) in the polar ethanol solvent, an effect not fully modeled in the gas-phase calculation. The analysis identifies the primary absorption band as arising from a π → π* electronic transition within the aromatic system.[5][10]

Conclusion

This guide demonstrates the powerful synergy between experimental spectroscopy and theoretical calculations in the structural elucidation of this compound. The high degree of correlation across NMR, FT-IR, and UV-Vis analyses provides a confident and unambiguous confirmation of the molecular structure. By employing DFT and TD-DFT methods, we not only predict spectral features with high accuracy but also gain a deeper understanding of the underlying physical phenomena, from nuclear shielding and vibrational modes to electronic transitions. This integrated approach represents a robust, self-validating framework for the characterization of novel compounds, accelerating research and development in chemistry and related sciences.

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Kesharwani, M. K., Brauer, B., & Martin, J. M. L. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods). The Journal of Physical Chemistry A, 119(8), 1701-1714. Retrieved from [Link]

  • Comparison of theoretical and experimental ( 1 H NMR, 13 C ) chemical... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • CCCBDB Vibrational frequency scaling factors. (n.d.). NIST. Retrieved from [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Retrieved from [Link]

  • A comparison of theoretical and experimental chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941. Retrieved from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(23), 15884-15894. Retrieved from [Link]

  • Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided? (2014). ACS Publications. Retrieved from [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2022). Research Square. Retrieved from [Link]

  • Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]

  • UNDERSTANDING NMR CHEMICAL SHIFTS. (n.d.). STEMwomen.org. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth procedural guidance for the safe and compliant disposal of 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine. As a chlorinated heterocyclic compound, likely utilized in specialized research and drug development, this substance requires meticulous handling and disposal to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower laboratory professionals to manage this chemical waste with the highest degree of safety and confidence.

Hazard Assessment and Waste Classification

Understanding the hazard profile of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be synthesized by examining structurally analogous compounds.

The primary structural alerts are the chlorinated pyrimidine ring and the pyridine moiety . An analysis of similar compounds, such as 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine, indicates a consistent hazard pattern.[1]

Table 1: Probable Hazard Profile

Hazard Class GHS Category Associated Risk
Acute Toxicity, Oral Category 4 Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2 Causes skin irritation[1][3][4]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation[1][3]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2] |

Waste Classification:

Based on its chemical structure, this compound must be classified as a Halogenated Organic Compound (HOC) .[5][6] This classification is critical because the U.S. Environmental Protection Agency (EPA) imposes specific land disposal restrictions on HOCs due to their potential to form persistent and toxic byproducts, such as dioxins, if not treated properly.[5][7][8] Therefore, this waste stream is subject to management as a regulated hazardous waste.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure through inhalation, skin contact, or ingestion, a combination of engineering controls and robust PPE is mandatory.[9][10]

Engineering Controls:

  • Fume Hood: All handling and aliquoting of waste, including attaching waste container funnels, must be performed inside a certified chemical fume hood. This is the primary defense against the inhalation of aerosols or dust.

  • Ventilation: The designated waste accumulation area should be well-ventilated to prevent the buildup of fugitive vapors.[11]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Double-gloving is recommended when handling concentrated waste. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use tightly fitting safety goggles with side shields or a full-face shield to protect against splashes.[1][12]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. For larger quantities or during spill cleanup, a chemically impervious apron is advised.

  • Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator may be necessary during spill cleanup or if ventilation is compromised.[13]

Step-by-Step Disposal Protocol

The guiding principle for disposal is the strict segregation of halogenated from non-halogenated waste streams.[14][15] Co-mingling can complicate and significantly increase the cost of disposal and violates regulatory requirements.

Step 1: Waste Segregation

  • Immediately upon generation, segregate all waste containing this compound.

  • This includes:

    • Unused or expired pure compound (solid).

    • Reaction mixtures and solutions containing the compound (liquid).

    • Solvents used to rinse contaminated glassware.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads).

Step 2: Containerization and Labeling

  • Container Selection:

    • Liquids: Use a dedicated, compatible container, typically a high-density polyethylene (HDPE) carboy. Ensure the container has not previously held incompatible materials (e.g., strong acids or oxidizers).[16]

    • Solids: Collect pure solid waste and contaminated consumables in a separate, clearly marked, lined container with a secure lid.

  • Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Halogenated Organic Waste".

      • An accurate list of all other components and their approximate percentages (e.g., Methanol 50%, Dichloromethane 40%).

      • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).

      • The accumulation start date.

Step 3: Temporary On-Site Storage

  • Waste containers must be kept securely closed at all times, except when actively adding waste.[16]

  • Store the sealed containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • The SAA must be located at or near the point of generation.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS or EHSO) department to schedule a pickup for the hazardous waste.[16]

  • Do not exceed the accumulation limits for your SAA (typically 55 gallons of hazardous waste).[16]

  • The final disposal method will be determined by your EHS office in conjunction with a licensed hazardous waste vendor. The required and most common technology for this waste type is high-temperature incineration at an EPA-approved facility.[5]

Spill Management Protocol

Accidental spills must be managed promptly and safely. All personnel handling this compound should be trained in these procedures.[13][17]

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, eliminate ignition sources.

  • Contain: Use a chemical spill kit with an absorbent appropriate for organic compounds to dike the spill and prevent it from spreading.

  • Clean: Wearing appropriate PPE, carefully clean up the absorbed material. Work from the outside of the spill inward.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All materials used for cleanup (absorbents, PPE, etc.) must be collected in a sealed container, labeled as "Halogenated Organic Waste," and disposed of according to the protocol in Section 3.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound and associated waste.

G start Waste Generation (Contains this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated gloves, tips, pads) waste_type->solid_waste Solid or Contaminated Consumable liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) waste_type->liquid_waste Liquid container_solid Place in Lined, Sealed Container for HALOGENATED SOLIDS solid_waste->container_solid container_liquid Place in Compatible, Sealed Container for HALOGENATED LIQUIDS liquid_waste->container_liquid labeling Label Container as 'Hazardous Waste' (List all components, date, hazards) container_solid->labeling container_liquid->labeling storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage ehs_contact Contact EHS/EHSO for Waste Pickup storage->ehs_contact disposal Professional Disposal (High-Temperature Incineration) ehs_contact->disposal

Caption: Disposal Decision Workflow for Halogenated Waste.

Regulatory Framework

The handling and disposal of this compound are governed by several key regulations:

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to employees. Guidelines on handling hazardous and cytotoxic drugs also provide a framework for minimizing occupational exposure.[9][10]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its proper management from "cradle to grave." Specific regulations for halogenated organic compounds are found in 40 CFR § 268.32.[6][8]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting both themselves and the environment.

References

  • Occupational Safety and Health Administration (OSHA). (1986-01-29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • ECHEMI. 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • Guidechem. Pyrimidine, 4-chloro-6-(methoxymethyl)-2-(6-propyl-2-pyridinyl)-.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine.
  • Sigma-Aldrich. (2025-08-05). Safety Data Sheet.
  • CLEARSYNTH. 4-Chloro-6-(methoxymethyl)-pyrimidine.
  • Angene Chemical. (2025-08-01). Safety Data Sheet.
  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.
  • Fisher Scientific. (2025-05-01). Safety Data Sheet.
  • TCI Chemicals. (2025-05-14). Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • PubMed Central (PMC). Safe handling of cytotoxics: guideline recommendations.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Environmental Health and Safety Office (EHSO). Hazardous Waste - EHSO Manual 2025-2026.
  • University of Maryland. EPA Hazardous Waste Codes.
  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide.
  • BLDpharm. 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine.
  • Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded.
  • Morris County Municipal Utilities Authority (MCMUA). HHW - Pool Chemicals.
  • National University of Singapore. Disposal of Waste Solvents.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine. As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring that your work is conducted with the highest standards of safety and scientific integrity. The procedures outlined below are designed for researchers, scientists, and drug development professionals.

Hazard Assessment & Immediate Safety Concerns

Given that this compound is a specialized research chemical, comprehensive hazard data may not be universally available. Therefore, this guidance is built upon a conservative assessment of structurally similar compounds, particularly chlorinated pyrimidines and pyridine derivatives. The primary principle is to treat the compound with a high degree of caution.

Based on the hazard profile of analogous structures, the following potential hazards are anticipated and must be managed.[1][2][3]

Potential Hazard GHS Classification (Anticipated) Immediate Safety Implication
Skin Irritation Category 2 (H315)Direct contact can cause skin irritation.[1][4]
Eye Irritation Category 2A (H319)May cause serious and potentially damaging eye irritation.[1][4]
Respiratory Irritation STOT SE Category 3 (H335)Inhalation of dust or aerosols may irritate the respiratory tract.[1]
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed.[1]

This assessment dictates a stringent approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and essential barrier against chemical exposure. However, it must be used in conjunction with more fundamental safety measures.

  • Engineering Controls: The primary method for exposure control is to handle this compound within a certified chemical fume hood.[5][6] The fume hood's consistent airflow is critical for preventing the inhalation of airborne particles or vapors.

  • Administrative Controls: Adherence to established Standard Operating Procedures (SOPs), comprehensive training on the specific hazards of this chemical class, and prohibiting eating, drinking, or smoking in the laboratory are non-negotiable administrative controls.[7][8][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards identified. The causality for each selection is explained below.

Eye and Face Protection

To protect against the risk of serious eye irritation from splashes or airborne particles, appropriate eye protection is mandatory.[1][4]

  • Required Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][6][10]

  • Expert Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes. Goggles are essential to protect against fine particulates and unexpected splashes during dissolution or transfer. For larger-scale operations (>5g), a full face shield should be worn in addition to safety goggles.

Skin and Body Protection

Given the skin-irritant nature of related compounds, robust skin and body protection is critical.[1]

  • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable for handling pyridine derivatives.[5][6] Always inspect gloves for tears or punctures before use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.

  • Lab Coat/Coveralls: A chemically impervious, flame-retardant lab coat or coveralls should be worn and kept fully fastened.[6][10] This protects against spills on clothing, which could otherwise hold the chemical against the skin.

  • Footwear: Closed-toe, chemical-resistant shoes are required at all times in the laboratory.[6]

Respiratory Protection
  • Primary Control: All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5][6]

  • Secondary Control: In the rare event that a fume hood is not available or if there is a system failure, a full-face respirator with organic vapor and particulate cartridges (NIOSH P100 or EN 143 P3) is required.[6][10] Note that respirator use requires prior medical clearance and fit-testing.[11]

Summary of Required PPE
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety GogglesChemical-Resistant (Nitrile)Lab Coat (fastened)Chemical Fume Hood
Solution Preparation Safety GogglesChemical-Resistant (Nitrile)Lab Coat (fastened)Chemical Fume Hood
Reaction Workup/Purification Safety Goggles / Face ShieldChemical-Resistant (Nitrile)Lab Coat (fastened)Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Nitrile/ButylCoverallsFull-Face Respirator (if outside hood)

Procedural Workflow for Safe Handling

The following workflow provides a self-validating system for safe handling, ensuring that safety checks are integrated at every step.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal cluster_emergency Emergency Protocol A Risk Assessment (Review SDS/Guide) B Verify Engineering Controls (Fume Hood On, Sash at Correct Height) A->B Proceed if safe C Assemble PPE (Goggles, Gloves, Lab Coat) B->C Proceed if safe D Don PPE Correctly C->D Proceed if safe E Perform Work in Fume Hood (Weighing, Transfer, etc.) D->E F Decontaminate Work Area E->F J Spill or Exposure Occurs E->J G Segregate Hazardous Waste F->G H Doff PPE Correctly (Gloves last) G->H I Wash Hands Thoroughly H->I K Execute Emergency Plan (First Aid, Spill Cleanup) J->K

Caption: Workflow for Safe Handling of Pyrimidine Derivatives.

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Confirm that the chemical fume hood is operational and the sash is at the indicated height.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]

    • Designate a specific area within the hood for handling the compound to contain potential contamination.

  • Donning PPE:

    • Put on the lab coat and fasten it completely.

    • Put on safety goggles.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling Operations:

    • Perform all manipulations, including weighing and transfers, on a disposable absorbent liner within the fume hood to simplify cleanup.

    • When handling the solid, avoid any actions that could create dust.[1][10]

    • When adding solvents, do so slowly to prevent splashing.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the liner as hazardous waste.

    • Remove PPE in the reverse order of donning, taking care to not touch your skin with contaminated items. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after all work is complete.[8]

Emergency and Disposal Plans

Accidental Release Measures
  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[7]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid creating dust.[8]

    • Wipe the area with a decontaminating solution.

  • Large Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean it up without specialized training and equipment.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]

Disposal Plan
  • All solid waste contaminated with this chemical (e.g., absorbent pads, used gloves, empty containers) must be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated solutions should be collected in a designated, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.[1]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2][9]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]

  • Safety Data Sheet. (2023, February 1). Pyridine,6551E-3. Retrieved from a safety data sheet provider. [Link]

  • Washington State University. Pyridine – Standard Operating Procedure. Retrieved from Washington State University. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from Cole-Parmer. [Link]

  • Angene Chemical. (2025, August 1). Safety Data Sheet - 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine. Retrieved from Angene Chemical. [Link]

  • ChemView. Section 2. Hazards identification. Retrieved from ChemView. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.